Product packaging for 3,3-Dimethyl-1-hexene(Cat. No.:CAS No. 3404-77-1)

3,3-Dimethyl-1-hexene

Cat. No.: B1582872
CAS No.: 3404-77-1
M. Wt: 112.21 g/mol
InChI Key: RXYYKIMRVXDSFR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-hexene is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B1582872 3,3-Dimethyl-1-hexene CAS No. 3404-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylhex-1-ene
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InChI

InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h6H,2,5,7H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RXYYKIMRVXDSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
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DSSTOX Substance ID

DTXSID00187648
Record name 3,3-Dimethyl-1-hexene
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Molecular Weight

112.21 g/mol
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CAS No.

3404-77-1
Record name 3,3-Dimethyl-1-hexene
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Record name 3,3-Dimethyl-1-hexene
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Record name 3,3-Dimethyl-1-hexene
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Record name 1-Hexene, 3,3-dimethyl-
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Foundational & Exploratory

An In-depth Technical Guide on 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

3,3-Dimethyl-1-hexene is an organic compound classified as a branched-chain alkene.[1] Its structure, featuring a terminal double bond and a quaternary carbon center, imparts specific chemical reactivity and physical properties. This document provides a comprehensive overview of its core chemical data, including its molecular formula, physical properties, and a representative synthetic pathway. All quantitative data are summarized for clarity, and a logical workflow for its synthesis is visualized.

Chemical Identity and Molecular Formula

This compound is an aliphatic hydrocarbon. Its molecular structure consists of a six-carbon hexene backbone with the double bond located at the first carbon (C1).[2][3] Two methyl groups are attached to the third carbon (C3), creating a quaternary carbon.[2] The confirmed molecular formula for this compound is C₈H₁₆ .[4][5][6]

Physicochemical Properties

The compound is a colorless liquid at room temperature and is insoluble in water but soluble in common organic solvents.[1][7] Its branched nature influences its physical constants, such as its boiling point and density.[1] Key quantitative properties are summarized in Table 1.

PropertyValueUnit
Molecular Formula C₈H₁₆-
Molecular Weight 112.21 g/mol
Boiling Point 104 - 106.9°C
Density 0.72g/cm³
Refractive Index 1.407 - 1.41-
Flash Point 10.7°C
CAS Number 3404-77-1-
Sources:[4][5][7][8]

Synthesis Pathway and Experimental Protocol

While various synthetic routes exist, a common conceptual approach for creating hindered alkenes like this compound involves Grignard reactions or Wittig reactions. Below is a detailed theoretical protocol for a Grignard-based synthesis, which is a fundamental method in organic chemistry for forming carbon-carbon bonds.

Experimental Protocol: Synthesis via Grignard Reagent

  • Objective: To synthesize this compound from 3,3-dimethyl-1-chloro-butane (as a precursor to the Grignard reagent) and an appropriate electrophile. A more direct documented route involves the reaction of a propylmagnesium halide with a dimethyl-substituted allyl halide.

  • Materials:

  • Methodology:

    • Grignard Reagent Formation: Place magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a small volume of anhydrous diethyl ether. Dissolve 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether and add it dropwise to the magnesium suspension via a dropping funnel. The reaction is initiated (indicated by cloudiness and gentle bubbling) and maintained at a gentle reflux until most of the magnesium is consumed. This forms the Grignard reagent, 3,3-dimethylbutylmagnesium bromide.

    • Coupling Reaction: Cool the Grignard reagent solution in an ice bath. Dissolve allyl bromide in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.

    • Workup and Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise to decompose any unreacted Grignard reagent.

    • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer (ether) from the aqueous layer. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate. Filter to remove the drying agent.

    • Isolation: Remove the diethyl ether solvent using a rotary evaporator. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Logical Workflow and Visualization

The synthesis described above can be represented as a logical workflow, from starting materials to the final product.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Final Product A 1-Bromo-3,3-dimethylbutane P1 Step 1: Form Grignard Reagent (3,3-dimethylbutylmagnesium bromide) A->P1 B Magnesium (Mg) B->P1 C Allyl Bromide P2 Step 2: C-C Coupling Reaction C->P2 D Anhydrous Diethyl Ether D->P1 P1->P2 P3 Step 3: Aqueous Workup (Quench with NH4Cl) P2->P3 P4 Step 4: Purification (Distillation) P3->P4 Z This compound P4->Z

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[4] It may be fatal if swallowed and enters airways, posing an aspiration hazard.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

3,3-Dimethyl-1-hexene chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,3-Dimethyl-1-hexene: Structure, Bonding, and Properties

This compound is an organic compound classified as a branched-chain alkene.[1] Its molecular formula is C₈H₁₆, and it consists of a six-carbon hexene backbone with two methyl groups attached to the third carbon atom.[1] The presence of a terminal carbon-carbon double bond and a sterically hindered quaternary carbon center gives this molecule unique chemical properties and reactivity. This technical guide provides a comprehensive overview of the chemical structure, bonding, physicochemical properties, and spectroscopic data of this compound. Additionally, a representative synthetic protocol is detailed, making this document a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Bonding

The structure of this compound is defined by a six-carbon chain where a double bond exists between carbon 1 and carbon 2.[2] Two methyl groups are substituted at the carbon 3 position, creating a quaternary carbon atom adjacent to the double bond.[2] The systematic IUPAC name for this compound is 3,3-dimethylhex-1-ene.[3]

The bonding consists of both sigma (σ) and pi (π) bonds. The double bond between C1 and C2 is composed of one σ bond and one π bond. The carbons of the double bond (C1 and C2) are sp² hybridized, leading to a trigonal planar geometry around them. The quaternary carbon (C3) and all other carbons in the alkyl chain are sp³ hybridized with tetrahedral geometry.

experimental_workflow start Start: Assemble Flame-Dried Glassware reagent_prep Prepare Grignard Reagent (Propylmagnesium Chloride) in Anhydrous Ether start->reagent_prep coupling Couple with 3,3-Dimethylallyl Chloride (0°C to Room Temp) reagent_prep->coupling quench Quench Reaction with sat. aq. NH₄Cl coupling->quench extract Liquid-Liquid Extraction with Diethyl Ether quench->extract dry Dry Combined Organic Layers (Anhydrous MgSO₄) extract->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate purify Purification by Fractional Distillation evaporate->purify end Product: this compound purify->end logical_relationship cluster_structure Molecular Structure cluster_properties Properties & Reactivity cluster_applications Potential Applications structure This compound C₈H₁₆ features Key Features: - Terminal Alkene (C1=C2) - Quaternary Carbon (C3) structure->features reactivity Chemical Reactivity (Electrophilic Addition) features->reactivity influences physical Physical Properties (Liquid, Flammable) features->physical determines synthesis Building Block for Organic Synthesis reactivity->synthesis materials Monomer for Specialty Polymers reactivity->materials

References

A Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical and chemical properties of 3,3-Dimethyl-1-hexene, a branched-chain alkene. The information is curated for professionals in research and development, with a focus on delivering precise data, experimental context, and clear visual representations of key workflows.

General and Structural Information

This compound is an organic compound classified as an alkene, specifically an alpha-olefin, due to the presence of a carbon-carbon double bond at the C1 position.[1] Its molecular formula is C8H16.[1][2][3][4] The structure features a hexene backbone with two methyl groups attached to the third carbon atom, creating a sterically hindered quaternary center adjacent to the double bond, which influences its reactivity.[1] This compound is a colorless liquid at room temperature.[1][5][6]

Table 1: Compound Identifiers and Structural Details

IdentifierValue
IUPAC Name 3,3-dimethylhex-1-ene[7]
Synonyms 1-Hexene, 3,3-dimethyl-[1][4]; 3,3-Dimethylhexene-1[3]
CAS Registry Number 3404-77-1[2][3][4][5]
Molecular Formula C8H16[1][2][3][4]
Molecular Weight 112.21 - 112.22 g/mol [2][3][6]
Canonical SMILES CCCC(C)(C)C=C[2][3]
InChIKey RXYYKIMRVXDSFR-UHFFFAOYSA-N[3][4]

Physicochemical Properties

The physical properties of this compound are summarized below. It is a volatile and highly flammable liquid, insoluble in water but soluble in organic solvents like alcohol, ether, and benzene.[1][8][9][10]

Table 2: Quantitative Physical and Chemical Properties

PropertyValue
Appearance Colorless to Almost Colorless Clear Liquid[5][6]
Density 0.714 - 0.72 g/cm³[2][3][6]
Boiling Point 104 °C to 106.9 °C at 760 mmHg[2][3][5][11]
Melting Point -103.01 °C (estimate)[2]
Flash Point 10.7 °C to 11 °C[2][5]
Refractive Index (n20/D) 1.407 to 1.41[3][5][6]
Vapor Density >1 (vs air)
Water Solubility Insoluble[1][8]
LogP (Octanol/Water) 2.99870 to 3.8[2]
Purity (Typical) >98.0% (GC)[5][6][11]

Chemical Reactivity and Spectroscopic Data

As an alkene, the primary site of reactivity for this compound is the carbon-carbon double bond.[1] It readily undergoes addition reactions with reagents such as hydrogen and halogens.[1] Due to its structure, it serves as a valuable building block in organic synthesis and can be used in polymerization processes.[1][12] The steric hindrance provided by the adjacent dimethyl groups can influence the regioselectivity of certain reactions. Studies on the oxidation of linear hexene isomers have shown that the position of the double bond significantly affects reactivity, which is a key consideration in its application.[13]

Spectroscopic Characterization: The structure of this compound is confirmed using standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework.[14]

  • Infrared (IR) Spectroscopy: The presence of the C=C double bond and vinylic C-H bonds can be confirmed by characteristic absorption bands.[4][15][16]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.[4]

Experimental Protocols and Workflows

While specific drug development applications are proprietary, the general synthesis and characterization of such a compound follow established organic chemistry protocols.

Conceptual Synthesis

One documented synthetic route involves the coupling of a Grignard reagent with an allylic halide. Specifically, the reaction of propylmagnesium chloride with 3,3-dimethyl-allyl chloride in diethyl ether has been reported to produce this compound with a high yield.[2]

Protocol for Analytical Characterization

Objective: To confirm the identity, purity, and structure of a synthesized batch of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment:

  • Instrumentation: A standard GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • GC Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10 °C/min to 150 °C.

    • Final Hold: Hold at 150 °C for 2 minutes.

  • Injection: Inject 1 µL of a dilute solution of the sample in hexane (B92381) (e.g., 1 mg/mL).

  • MS Parameters: Scan in electron ionization (EI) mode from m/z 35 to 200.

  • Analysis: Purity is determined by the relative area percentage of the main peak in the chromatogram. The mass spectrum of the peak should correspond to the known fragmentation pattern of this compound.

2. NMR Spectroscopy for Structural Elucidation:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire a proton spectrum on a 400 MHz or higher spectrometer.

    • Expected signals include peaks corresponding to the vinylic protons (C=CH₂), the allylic protons, the methylene (B1212753) groups of the propyl chain, and the two distinct singlet peaks for the gem-dimethyl groups.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals will correspond to the eight distinct carbon atoms in the molecule, including the two alkene carbons.

The following diagram illustrates the logical workflow for synthesizing and verifying the quality of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis Stage cluster_purification Purification cluster_analysis Analytical Characterization Reactants Propylmagnesium Chloride + 3,3-Dimethyl-allyl Chloride Reaction Grignard Coupling (Diethyl Ether) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Evaporation Distill Fractional Distillation Crude->Distill Pure Purified Product Distill->Pure Purity Purity Check (GC-MS) Pure->Purity Structure Structural Elucidation (NMR, IR, MS) Pure->Structure Final Verified Compound Purity->Final Structure->Final

Workflow for Synthesis and Characterization

Safety and Handling

This compound is a hazardous substance requiring careful handling.

  • GHS Hazard Statements: It is classified as a highly flammable liquid and vapor (H225) and may be fatal if swallowed and enters airways (H304), indicating an aspiration hazard.[5][7]

  • Precautions: Handle in a well-ventilated area, away from ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[5] In case of ingestion, do NOT induce vomiting and seek immediate medical attention.[5] Store in a cool, well-ventilated place with the container tightly closed.[5]

References

An In-Depth Technical Guide to 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Registry Number: 3404-77-1

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-hexene, a branched terminal alkene of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines key synthetic and reaction protocols, and explores its potential, though currently limited, relevance in medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless liquid with a chemical formula of C8H16 and a molecular weight of 112.21 g/mol .[1] Its structure features a hexene backbone with two methyl groups attached to the third carbon atom, creating a sterically hindered environment around the double bond. This structural characteristic significantly influences its reactivity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Registry Number3404-77-1[1][2]
Molecular FormulaC8H16[1][2]
Molecular Weight112.215 g/mol [2]
IUPAC Name3,3-dimethylhex-1-ene[1]
Boiling Point106.9°C at 760 mmHg[2]
Density0.72 g/cm³[2]
Refractive Index1.4070-1.4080[2]
Flash Point10.7°C[2]
SolubilityInsoluble in water; Soluble in organic solvents.
AppearanceColorless to almost colorless clear liquid.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established organic chemistry methodologies, primarily the Grignard and Wittig reactions.

Grignard Reaction (Proposed)

A plausible synthetic route involves the reaction of a Grignard reagent with an appropriate carbonyl compound. For instance, the reaction of vinylmagnesium bromide with 3,3-dimethylbutanal could yield the target compound.

Experimental Protocol (General Procedure):

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a solution of vinyl bromide in anhydrous diethyl ether or THF dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of 3,3-dimethylbutanal in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and purify by distillation.

Logical Workflow for Grignard Synthesis

G Vinyl Bromide Vinyl Bromide Grignard Reagent Grignard Reagent Vinyl Bromide->Grignard Reagent  + Mg, Anhydrous Ether Mg Mg Mg->Grignard Reagent Reaction Mixture Reaction Mixture Grignard Reagent->Reaction Mixture  + 3,3-Dimethylbutanal 3,3-Dimethylbutanal 3,3-Dimethylbutanal 3,3-Dimethylbutanal->Reaction Mixture This compound This compound Reaction Mixture->this compound  Aqueous Workup G Propyltriphenylphosphonium Bromide Propyltriphenylphosphonium Bromide Phosphorus Ylide Phosphorus Ylide Propyltriphenylphosphonium Bromide->Phosphorus Ylide  + Strong Base Base Base Base->Phosphorus Ylide Reaction Mixture Reaction Mixture Phosphorus Ylide->Reaction Mixture  + 3,3-Dimethyl-2-butanone 3,3-Dimethyl-2-butanone 3,3-Dimethyl-2-butanone 3,3-Dimethyl-2-butanone->Reaction Mixture This compound This compound Reaction Mixture->this compound  Workup G This compound This compound Organoborane Intermediate Organoborane Intermediate This compound->Organoborane Intermediate  1. BH3-THF or 9-BBN 3,3-Dimethyl-1-hexanol 3,3-Dimethyl-1-hexanol Organoborane Intermediate->3,3-Dimethyl-1-hexanol  2. H2O2, NaOH

References

An Analysis of the IUPAC Nomenclature for 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed breakdown of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the organic compound 3,3-Dimethyl-1-hexene. The analysis confirms that "this compound" is the correct and systematic name for the molecule , adhering to the established rules for naming alkenes.

Deconstruction of the IUPAC Name

The systematic name this compound can be broken down into three core components, each defining a specific structural feature of the molecule according to IUPAC rules.

  • Parent Chain: The suffix "-hexene" identifies the longest continuous carbon chain that contains the carbon-carbon double bond.[1][2][3] "Hex-" indicates a chain of six carbon atoms, and the "-ene" suffix signifies the presence of at least one C=C double bond.[1][3][4]

  • Position of the Double Bond: The number "1-" preceding "hexene" is the locant for the double bond.[3] IUPAC rules dictate that the carbon chain must be numbered starting from the end closest to the double bond to assign it the lowest possible number.[1][2][4] Therefore, "1-hexene" specifies that the double bond is located between the first and second carbon atoms of the chain.

  • Substituents: The prefix "3,3-Dimethyl-" describes the substituents attached to the parent chain. "Methyl" refers to a single-carbon alkyl group (-CH₃). "Di-" indicates that there are two of these methyl groups. The numbers "3,3-" specify that both of these methyl groups are attached to the third carbon atom of the hexene chain.[5][6]

Logical Workflow for Nomenclature Assignment

The process of assigning the correct IUPAC name follows a hierarchical set of rules. This logical flow ensures a unique and unambiguous name for every chemical structure. The workflow for naming this specific alkene is visualized below.

IUPAC_Nomenclature_Workflow A Start: Analyze Molecular Structure B Identify the longest carbon chain containing the C=C double bond. A->B C Result: 6-carbon chain (Parent -> Hexane) B->C D Change suffix from '-ane' to '-ene' because of the double bond. C->D E Result: Parent name is 'Hexene' D->E F Number the chain to give the C=C the lowest possible locant. E->F G Result: Double bond is at C1 (Name -> 1-Hexene) F->G H Identify all substituents on the parent chain. G->H I Result: Two Methyl (-CH3) groups at the C3 position. H->I J Combine substituent names and locants (Use 'di-' for two identical groups). I->J K Result: '3,3-Dimethyl' J->K L Assemble the full name: Substituents + Parent Name K->L M Final IUPAC Name: This compound L->M

IUPAC nomenclature workflow for this compound.

Conclusion

Based on the systematic application of IUPAC nomenclature rules, the name this compound accurately describes the molecule's structure.[5][6] The process involves identifying the six-carbon parent chain containing a double bond (hexene), numbering the chain to place the double bond at the lowest position (1-), and identifying the two methyl groups located on the third carbon (3,3-Dimethyl-). The alternative name, 3,3-dimethylhex-1-ene, is also acceptable under IUPAC guidelines.[5][6][7]

References

An In-depth Technical Guide on the Physicochemical Properties of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of 3,3-Dimethyl-1-hexene, including experimental protocols for their determination. The information is curated for professionals in research and development who require precise data and methodologies for chemical analysis.

Physicochemical Data of this compound

The boiling and melting points are critical physical constants for the characterization and purity assessment of a substance. The data for this compound are summarized below.

Physical PropertyValueConditions
Boiling Point104 °CNot specified
Boiling Point106.9 °Cat 760 mmHg[1]
Melting Point-103.01 °C(estimate)[1]

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is fundamental in chemical synthesis and analysis. The following are detailed experimental methodologies applicable for determining these properties for this compound.

1. Boiling Point Determination using the Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating mantle or Bunsen burner, and mineral oil.

  • Procedure:

    • A small amount of this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The entire assembly is immersed in a Thiele tube filled with mineral oil, ensuring the side arm is properly heated to allow for convection currents.[2]

    • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

    • The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.[2]

    • To confirm, the heat source is removed, and the temperature at which the liquid sample begins to enter the capillary tube is recorded. This temperature should be very close to the boiling point.

2. Melting Point Determination using a Capillary Tube

For substances that are solid at room temperature, or for determining the freezing point of a liquid sample, the following method can be adapted. Given that this compound has a very low estimated melting point, this procedure would be conducted at sub-ambient temperatures.

  • Apparatus: Capillary tubes, melting point apparatus (such as a Mel-Temp) or a cooling bath, thermometer, and a finely powdered solid sample.

  • Procedure:

    • A small amount of the solidified this compound is introduced into a capillary tube, which is then sealed.[3]

    • The capillary tube is placed in a melting point apparatus or a cooling bath.

    • The temperature is slowly decreased until the sample solidifies.

    • The temperature is then slowly increased at a rate of about 1-2°C per minute.[3]

    • The temperature at which the first signs of melting are observed is recorded as the beginning of the melting range.

    • The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure substance, this range should be narrow.[3]

Logical Workflow for Physical Property Determination

The following diagram illustrates the decision-making process for selecting the appropriate method for determining the boiling or melting point of a chemical sample.

G Workflow for Physical Property Determination A Obtain Chemical Sample (this compound) B Determine Physical State at Room Temperature A->B C Liquid B->C Is it a liquid? D Solid B->D Is it a solid? E Boiling Point Determination C->E F Melting Point Determination D->F G Thiele Tube Method E->G H Distillation Method E->H I Capillary Method (Cooling/Heating) F->I

References

An In-depth Technical Guide to the Molecular Weight of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular weight of 3,3-Dimethyl-1-hexene, tailored for researchers, scientists, and drug development professionals. It includes a summary of its physicochemical properties, a detailed experimental protocol for its analysis, and a logical workflow for molecular weight determination.

Physicochemical Properties of this compound

This compound is an organic compound classified as an alkene.[1] Its structure consists of a six-carbon chain with a double bond at the first carbon and two methyl groups attached to the third carbon.[2][3] The chemical formula for this compound is C8H16.[1][4][5][6][7][8]

A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Molecular Formula C8H16[1][4][5][6][8]
Molecular Weight 112.22 g/mol [9]
Exact Mass 112.125200510 Da[5]
Density 0.72 g/cm³[5][9]
Boiling Point 104 - 106.9 °C at 760 mmHg[5]
Refractive Index 1.4070 - 1.41[5][9]
Flash Point 10.7 °C[5]

Experimental Protocol: Analysis by Gas Chromatography (GC)

Gas chromatography is a common analytical technique used to separate and identify volatile organic compounds, making it well-suited for the analysis of this compound. The following is a generalized protocol for the analysis of hydrocarbon mixtures, which can be adapted for this compound.

Objective: To determine the purity of a this compound sample and confirm its retention time for identification purposes.

Materials and Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary column suitable for hydrocarbon analysis (e.g., Petrocol™ DH)

  • Helium or Hydrogen as carrier gas

  • Syringe for sample injection

  • Sample of this compound

  • Appropriate solvent (e.g., hexane)

  • Standard mixture of alkanes for retention time comparison

Procedure:

  • Instrument Setup:

    • Set the GC oven to an initial temperature, for example, 60°C.

    • Set the injector and detector temperatures. For an FID, a typical temperature is 250°C.

    • Set the carrier gas flow rate.

    • If performing a temperature-programmed analysis, define the temperature ramp rate (e.g., 10°C/minute) and the final temperature.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent like hexane. The concentration should be appropriate for the detector's sensitivity.

  • Injection:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

  • Data Acquisition:

    • Start the data acquisition software to record the chromatogram. The components of the sample will separate based on their boiling points and interactions with the stationary phase of the column.

  • Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time to that of a known standard.

    • The area of the peak is proportional to the concentration of the compound. The purity of the sample can be estimated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Logical Workflow for Molecular Weight Determination

The molecular weight of a compound can be determined from its chemical formula. The following diagram illustrates the logical steps involved in this calculation.

A Identify Chemical Formula (e.g., C8H16) B List Constituent Elements (Carbon, Hydrogen) A->B C Determine Atom Count for Each Element (C: 8, H: 16) B->C E Calculate Total Mass for Each Element (Mass = Atom Count x Atomic Weight) C->E D Find Atomic Weight of Each Element (C: ~12.011 u, H: ~1.008 u) D->E F Sum the Total Masses of All Elements E->F G Result: Molecular Weight (~112.22 g/mol) F->G

Caption: Workflow for calculating the molecular weight from a chemical formula.

References

An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-hexene is a valuable branched alkene that serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. Its unique sterically hindered structure makes it an interesting target for methodological studies in organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.

Synthesis Pathways Overview

Several strategic approaches can be employed for the synthesis of this compound. The most prominent methods include:

  • Grignard Reaction followed by Dehydration: A classic and versatile method involving the formation of a tertiary alcohol intermediate, which is subsequently dehydrated to the target alkene.

  • Wittig Reaction: A highly reliable method for the specific formation of carbon-carbon double bonds, offering excellent control over the location of the double bond.

  • Olefin Metathesis: A modern and powerful catalytic approach for the formation of new alkenes through the scrambling of olefinic fragments.

Each of these pathways offers distinct advantages and challenges in terms of substrate availability, reaction conditions, and potential side products. The choice of a particular method will depend on the specific requirements of the synthesis, such as scale, desired purity, and available starting materials.

I. Grignard Reaction and Subsequent Dehydration

This two-step approach first involves the synthesis of 3,3-dimethyl-1-hexanol (B78353) via a Grignard reaction. The resulting alcohol is then subjected to acid-catalyzed dehydration to yield this compound. A common route to the precursor alcohol is the reaction of propylmagnesium bromide with 3,3-dimethylbutanal.

Quantitative Data
Reaction StepReactantsReagents/ConditionsProductYield (%)Reference
Grignard ReactionPropylmagnesium bromide, 3,3-DimethylbutanalAnhydrous diethyl ether, room temperature3,3-Dimethyl-1-hexanol70-85 (typical)[1]
Dehydration3,3-Dimethyl-1-hexanolConcentrated H₂SO₄ or H₃PO₄, heatThis compoundMixture of isomers (minor product)[2]
Experimental Protocols

Step 1: Synthesis of 3,3-Dimethyl-1-hexanol via Grignard Reaction

Materials:

Procedure:

  • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

  • Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.

  • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of propylmagnesium bromide.

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of 3,3-dimethylbutanal in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation to obtain crude 3,3-dimethyl-1-hexanol, which can be purified by distillation.

Step 2: Acid-Catalyzed Dehydration of 3,3-Dimethyl-1-hexanol

Materials:

  • 3,3-Dimethyl-1-hexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Place 3,3-dimethyl-1-hexanol in a round-bottom flask suitable for distillation.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Heat the mixture to a temperature sufficient to distill the alkene product as it is formed (typically 150-180°C for primary alcohols).[2][3]

  • Collect the distillate, which will contain a mixture of alkene isomers and water.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The final product, a mixture of alkenes, can be purified and the isomers separated by fractional distillation. It is important to note that due to carbocation rearrangements, this compound is expected to be a minor product in this reaction.[2]

Signaling Pathway Diagram

Dehydration_of_3_3_Dimethyl_1_hexanol Alcohol 3,3-Dimethyl-1-hexanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Primary_Carbocation Primary Carbocation Protonated_Alcohol->Primary_Carbocation - H2O Tertiary_Carbocation_H_Shift Tertiary Carbocation (1,2-Hydride Shift) Primary_Carbocation->Tertiary_Carbocation_H_Shift 1,2-Hydride Shift Tertiary_Carbocation_Me_Shift Tertiary Carbocation (1,2-Methyl Shift) Primary_Carbocation->Tertiary_Carbocation_Me_Shift 1,2-Methyl Shift Alkene_1 This compound (Minor) Primary_Carbocation->Alkene_1 - H+ Alkene_2 3,3-Dimethyl-2-hexene (Major) Tertiary_Carbocation_H_Shift->Alkene_2 - H+ Alkene_3 2,3-Dimethyl-2-hexene (Major) Tertiary_Carbocation_Me_Shift->Alkene_3 - H+

Caption: Dehydration of 3,3-Dimethyl-1-hexanol with carbocation rearrangements.

II. Wittig Reaction

The Wittig reaction offers a highly regioselective method for the synthesis of this compound. This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. For the synthesis of a terminal alkene like this compound, a suitable starting material would be 3,3-dimethylbutanal, which is reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

Quantitative Data
ReactantsReagents/ConditionsProductYield (%)Reference
3,3-Dimethylbutanal, Methyltriphenylphosphonium (B96628) bromideStrong base (e.g., n-BuLi or NaHMDS), Anhydrous THFThis compound80-95 (typical for non-stabilized ylides)[4][5]
Experimental Protocol

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 3,3-Dimethylbutanal

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • All glassware must be oven-dried and the reaction must be carried out under an inert atmosphere.

  • In a two-necked round-bottom flask, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-BuLi or NaHMDS dropwise to the suspension with vigorous stirring. The formation of a deep orange or yellow color indicates the generation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Add a solution of 3,3-dimethylbutanal in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel to yield pure this compound.

Signaling Pathway Diagram

Wittig_Reaction Aldehyde 3,3-Dimethylbutanal Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Methylenetriphenyl- phosphorane Ylide->Oxaphosphetane Alkene This compound Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine oxide Oxaphosphetane->Phosphine_Oxide

Caption: The Wittig reaction pathway for this compound synthesis.

III. Olefin Metathesis

Olefin metathesis is a powerful catalytic method for the formation of carbon-carbon double bonds. A plausible route to this compound is the cross-metathesis of a commercially available terminal alkene, such as 1-pentene (B89616), with 3,3-dimethyl-1-butene (B1661986) (neohexene). This reaction is typically catalyzed by a ruthenium-based catalyst, such as a Grubbs catalyst.

Quantitative Data

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 1-Pentene, 3,3-Dimethyl-1-butene | Grubbs' 2nd Generation Catalyst | Dichloromethane (B109758), reflux | this compound | Moderate to good (dependent on conditions) |[6][7] |

Experimental Protocol

Materials:

  • 1-Pentene

  • 3,3-Dimethyl-1-butene

  • Grubbs' second-generation catalyst

  • Anhydrous and degassed dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • All manipulations should be performed under an inert atmosphere using Schlenk techniques.

  • In a Schlenk flask, dissolve 1-pentene and 3,3-dimethyl-1-butene in anhydrous and degassed DCM.

  • Add Grubbs' second-generation catalyst (typically 1-5 mol%) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The catalyst can be quenched by the addition of a small amount of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel to afford this compound.

Experimental Workflow Diagram

Olefin_Metathesis_Workflow Start Start Setup Setup Schlenk flask under inert atmosphere Start->Setup Dissolve Dissolve 1-Pentene and 3,3-Dimethyl-1-butene in DCM Setup->Dissolve Add_Catalyst Add Grubbs' Catalyst Dissolve->Add_Catalyst Reflux Heat to Reflux and Monitor by GC-MS Add_Catalyst->Reflux Quench Quench Reaction Reflux->Quench Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of this compound via olefin metathesis.

Conclusion

The synthesis of this compound can be achieved through several effective pathways, each with its own merits. The Grignard reaction followed by dehydration is a fundamental approach, though it may lead to a mixture of isomeric products. The Wittig reaction provides excellent regioselectivity for the formation of the terminal alkene. Olefin metathesis represents a modern and efficient catalytic method. The selection of the optimal synthetic route will be guided by factors such as the availability of starting materials, desired product purity, and the scale of the reaction. This guide provides the necessary technical details to enable researchers to successfully synthesize this compound for their specific applications.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3,3-Dimethyl-1-hexene, an unsaturated hydrocarbon with significant potential in organic synthesis. The document details its reactivity in key electrophilic addition reactions, including hydrohalogenation and hydration, explores its behavior under oxidative conditions, discusses its polymerization potential, and examines its thermal stability. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development by providing detailed experimental insights and predictive chemical behavior.

Introduction

This compound, also known as neohexene, is a branched-chain alkene with the molecular formula C8H16.[1] Its structure, featuring a terminal double bond and a sterically hindered quaternary carbon at the allylic position, imparts unique reactivity and stability characteristics. The presence of the carbon-carbon double bond makes it a versatile precursor for a variety of functionalized compounds through addition reactions.[1] This guide delves into the core aspects of its chemical behavior, supported by experimental data and mechanistic insights, to facilitate its application in complex organic syntheses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS Number 3404-77-1
Appearance Colorless liquid
Boiling Point 106.9 °C at 760 mmHg
Density 0.72 g/mL
Solubility Insoluble in water; soluble in organic solvents.[1]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the terminal double bond, which is susceptible to electrophilic attack.

Electrophilic Addition Reactions

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the initial protonation of the double bond will occur at the less substituted carbon (C1), leading to the formation of a secondary carbocation at C2.

However, due to the proximity of the quaternary carbon at C3, a 1,2-hydride or 1,2-alkyl shift is likely to occur to form a more stable tertiary carbocation. For instance, in the reaction with HBr, the initial secondary carbocation can rearrange to a tertiary carbocation, leading to the formation of 3-bromo-2,3-dimethylhexane as the major product, alongside the direct addition product, 2-bromo-3,3-dimethylhexane.[2]

Reaction Scheme:

  • Direct Addition (Markovnikov Product): CH2=CH-C(CH3)2-CH2-CH2-CH3 + HBr → CH3-CH(Br)-C(CH3)2-CH2-CH2-CH3

  • Rearranged Product: CH2=CH-C(CH3)2-CH2-CH2-CH3 + HBr → [CH3-CH(+)-C(CH3)2-CH2-CH2-CH3] → [CH3-CH2-C(+)(CH3)-CH(CH3)-CH2-CH3] → CH3-CH2-C(Br)(CH3)-CH(CH3)-CH2-CH3

Experimental Protocol: Hydrobromination of this compound (General Procedure)

A solution of this compound in an inert solvent such as dichloromethane (B109758) or pentane (B18724) is cooled in an ice bath. A solution of hydrogen bromide in acetic acid or as a gas is then slowly added with stirring.[3] The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The product mixture can be analyzed and separated by fractional distillation or column chromatography.

Hydrohalogenation_Mechanism

The acid-catalyzed hydration of this compound follows a similar mechanistic pathway to hydrohalogenation, involving a carbocation intermediate.[4] The reaction with water in the presence of an acid catalyst, such as sulfuric acid, is expected to yield a mixture of alcohols. The initial protonation of the alkene forms a secondary carbocation, which can then be attacked by water to form 2-hexanol (B165339) derivative after deprotonation. However, rearrangement to a more stable tertiary carbocation is highly probable, leading to the formation of a tertiary alcohol as the major product. It has been reported that the acid-catalyzed hydration of 3,3-dimethylhex-1-ene yields 2,3-dimethylhexan-3-ol as the major product.[5]

Reaction Scheme:

  • Direct Hydration Product (Minor): CH2=CH-C(CH3)2-CH2-CH2-CH3 + H2O/H+ → CH3-CH(OH)-C(CH3)2-CH2-CH2-CH3

  • Rearranged Hydration Product (Major): CH2=CH-C(CH3)2-CH2-CH2-CH3 + H2O/H+ → [CH3-CH(+)-C(CH3)2-CH2-CH2-CH3] → [CH3-CH2-C(+)(CH3)-CH(CH3)-CH2-CH3] → CH3-CH2-C(OH)(CH3)-CH(CH3)-CH2-CH3 (2,3-dimethylhexan-3-ol)

Experimental Protocol: Acid-Catalyzed Hydration of this compound

To a flask containing a stirred solution of aqueous sulfuric acid (e.g., 50-85%), this compound is added slowly at a controlled temperature (e.g., 0-10 °C).[5] The mixture is stirred vigorously for a period of time until the reaction is complete, as monitored by GC. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated. The resulting alcohol products can be purified by distillation.

Table 2: Spectroscopic Data for 2,3-Dimethyl-2-hexanol

Technique Key Signals
¹H NMR Data available, specific shifts depend on solvent and instrument.[4]
¹³C NMR Data available, specific shifts depend on solvent and instrument.[4]

Hydration_Mechanism

Oxidation Reactions

Ozonolysis of this compound, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), will cleave the double bond to yield two carbonyl compounds. The terminal CH2 group will be converted to formaldehyde, and the C2 carbon will become the carbonyl carbon of 2,2-dimethylpentanal.[6][7] An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde to a carboxylic acid, yielding 2,2-dimethylpentanoic acid and carbon dioxide (from the oxidation of formaldehyde).[6]

Experimental Protocol: Ozonolysis of this compound (Reductive Workup)

A solution of this compound in a suitable solvent (e.g., dichloromethane, methanol) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the alkene.[8] The excess ozone is then removed by purging with nitrogen or oxygen. A reducing agent, such as dimethyl sulfide, is added, and the reaction is allowed to warm to room temperature.[8] The solvent is removed, and the resulting carbonyl products are isolated and purified.

Ozonolysis_Workflow

The reaction of this compound with potassium permanganate (B83412) can yield different products depending on the reaction conditions.

  • Cold, dilute, and basic/neutral KMnO4: This will result in the syn-dihydroxylation of the double bond, forming 3,3-dimethyl-1,2-hexanediol.[9]

  • Hot, acidic, or concentrated KMnO4: These harsh conditions will lead to the oxidative cleavage of the double bond. The terminal CH2 group will be oxidized to carbon dioxide and water, while the C2 carbon will lead to the formation of 2,2-dimethylpentanoic acid.[10][11]

Polymerization

Due to the presence of an electron-donating alkyl group, this compound can undergo cationic polymerization initiated by Lewis acids (e.g., BF3, AlCl3) in the presence of a protic co-initiator (e.g., H2O).[12] The polymerization proceeds through a carbocationic chain-end. The steric hindrance around the double bond may affect the rate and degree of polymerization.

Experimental Protocol: Cationic Polymerization (General Procedure)

In a dry, inert atmosphere, the monomer is dissolved in a non-polar solvent and cooled to a low temperature (e.g., -78 °C). The Lewis acid initiator is then added. The polymerization is typically rapid. The reaction is quenched by the addition of a protic substance like methanol. The polymer is then precipitated, washed, and dried.

Free-radical polymerization of this compound can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or UV irradiation. However, the steric hindrance of the quaternary center may disfavor chain propagation and lead to a higher propensity for chain transfer reactions, potentially resulting in low molecular weight polymers.

Experimental Protocol: Free-Radical Polymerization (General Procedure)

The monomer and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., toluene, benzene). The solution is deoxygenated and heated to the decomposition temperature of the initiator (for AIBN, typically 60-80 °C) under an inert atmosphere.[13] The polymerization is allowed to proceed for a set time, after which the polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried.

Stability

Thermal Stability

Branched alkenes like this compound can undergo thermal decomposition at elevated temperatures. The presence of the allylic quaternary carbon introduces a point of potential weakness. The pyrolysis of similar branched hexenes suggests that the initial decomposition pathways involve the cleavage of allylic C-C bonds, which are weaker than other C-C or C-H bonds.[14] This initiation step leads to the formation of free radicals, which can then propagate through a series of complex reactions including hydrogen abstraction, β-scission, and isomerization, ultimately leading to a mixture of smaller hydrocarbons.[1]

Thermal_Decomposition

Conclusion

This compound exhibits a rich and complex chemical reactivity profile, primarily centered around its terminal double bond. Its participation in electrophilic addition reactions is often accompanied by carbocation rearrangements, a critical consideration for synthetic planning. The alkene is also susceptible to oxidative cleavage and can be polymerized under both cationic and free-radical conditions, although steric factors may influence the efficiency of these processes. Its thermal stability is limited by the potential for allylic bond cleavage at elevated temperatures. A thorough understanding of these reactivity and stability patterns is essential for the effective utilization of this compound as a building block in the synthesis of complex organic molecules and advanced materials. This guide provides the foundational knowledge and experimental context necessary for researchers and professionals to harness the synthetic potential of this versatile alkene.

References

An In-depth Technical Guide to the Constitutional and Geometric Isomers of Hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the constitutional and geometric isomers of hexene (C₆H₁₂). Hexene isomers are not only fundamental building blocks in organic synthesis but also hold significance in various industrial applications, including polymer production and the synthesis of specialty chemicals. In the pharmaceutical sector, the specific isomeric form of a molecule can be critical to its pharmacological activity and toxicological profile. This guide offers a detailed exploration of the structural diversity of hexene isomers, their physicochemical properties, experimental protocols for their differentiation, and relevant reaction mechanisms.

Constitutional and Geometric Isomers of Hexene

Hexene has 13 constitutional (or structural) isomers, which are molecules that share the same molecular formula (C₆H₁₂) but differ in the connectivity of their atoms.[1][2] Several of these constitutional isomers also exhibit geometric (cis/trans or E/Z) isomerism due to restricted rotation around a carbon-carbon double bond.[1][2]

The 13 constitutional isomers of hexene are:

  • Hex-1-ene

  • Hex-2-ene

  • Hex-3-ene

  • 2-Methylpent-1-ene

  • 3-Methylpent-1-ene

  • 4-Methylpent-1-ene

  • 2-Methylpent-2-ene

  • 3-Methylpent-2-ene

  • 4-Methylpent-2-ene

  • 2,3-Dimethylbut-1-ene

  • 3,3-Dimethylbut-1-ene

  • 2-Ethylbut-1-ene

  • 2,3-Dimethylbut-2-ene

Of these, the following exhibit geometric isomerism:

  • Hex-2-ene exists as (E)-hex-2-ene and (Z)-hex-2-ene.[1][3]

  • Hex-3-ene exists as (E)-hex-3-ene and (Z)-hex-3-ene.[1][3]

  • 3-Methylpent-2-ene exists as (E)-3-methylpent-2-ene and (Z)-3-methylpent-2-ene.

  • 4-Methylpent-2-ene exists as (E)-4-methylpent-2-ene and (Z)-4-methylpent-2-ene.[2]

Additionally, 3-Methylpent-1-ene is a chiral molecule and exists as a pair of enantiomers (R)-3-methylpent-1-ene and (S)-3-methylpent-1-ene.

Data Presentation: Physicochemical Properties

The physical properties of hexene isomers vary depending on their structure. Branching and the position of the double bond influence boiling points, melting points, density, and refractive indices. The following table summarizes available quantitative data for several hexene isomers.

IsomerCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³) at 20°CRefractive Index (nD) at 20°C
Hex-1-ene 592-41-663.5[4]-139.8[1]0.673[5]1.3879
(E)-Hex-2-ene 4050-45-767.9[1]-133[1]0.6733 (at 25°C)[1]1.3936[1]
(Z)-Hex-2-ene 7688-21-368.8[1]-141.1[1]0.6824 (at 25°C)[1]1.3979[1]
(E)-Hex-3-ene 13269-52-867.1[1]-115.4[1]0.6772[1]1.3943[1]
(Z)-Hex-3-ene 7642-09-366.4[1]-137.8[1]0.6778[1]1.3947[1]
2-Methylpent-1-ene 763-29-162.1-135.80.6801.3920
3-Methylpent-1-ene 760-20-354.2-1530.6671.3840
4-Methylpent-1-ene 691-37-253.9-153.70.6641.3828
2-Methylpent-2-ene 625-27-467.3-134.80.6861.3990
3-Methylpent-2-ene (mixture of E/Z) 922-62-366.4-135.20.6951.4040
4-Methylpent-2-ene (mixture of E/Z) 674-76-058.6-140.80.6691.3880
2,3-Dimethylbut-1-ene 563-78-055.6-138.50.6771.3950
3,3-Dimethylbut-1-ene 558-37-241.2-115.20.6531.3760
2-Ethylbut-1-ene 760-21-464.7-132.40.6891.3970
2,3-Dimethylbut-2-ene 563-79-173.2-74.30.7081.4122

Experimental Protocols

Synthesis of Hexene Isomers

3.1.1. Synthesis of (E)- and (Z)-Hex-2-ene from Hex-1-ene

A common method for the synthesis of internal alkenes from terminal alkenes is through isomerization reactions, often catalyzed by transition metals.

  • Materials: Hex-1-ene, ruthenium catalyst (e.g., RuHCl(CO)(PPh₃)₃), toluene (B28343) (anhydrous), nitrogen or argon atmosphere.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the ruthenium catalyst in anhydrous toluene.

    • Add hex-1-ene to the solution.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by gas chromatography (GC) to observe the conversion of hex-1-ene to a mixture of (E)- and (Z)-hex-2-ene.

    • Once the desired conversion is achieved, cool the reaction mixture to room temperature.

    • The catalyst can be removed by passing the solution through a short column of silica (B1680970) gel.

    • The resulting mixture of hex-2-ene isomers can be separated by fractional distillation.

3.1.2. Synthesis of trans-2-Hexene via Dissolving Metal Reduction

A stereospecific method to produce trans-alkenes involves the reduction of an alkyne using sodium metal in liquid ammonia (B1221849).

  • Materials: Hex-2-yne, sodium metal, liquid ammonia, ammonium (B1175870) chloride.

  • Procedure:

    • In a three-necked flask fitted with a dry ice condenser and an inlet for ammonia gas, condense ammonia at -78 °C.

    • Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.

    • Add hex-2-yne dropwise to the sodium-ammonia solution. The blue color will disappear as the reaction proceeds.

    • After the addition is complete, stir the reaction for an additional hour.

    • Quench the reaction by the careful addition of ammonium chloride to neutralize the excess sodium amide.

    • Allow the ammonia to evaporate.

    • Extract the product with a low-boiling organic solvent (e.g., pentane).

    • Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent by distillation to obtain trans-2-hexene.

Characterization and Separation

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying hexene isomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for separating isomers based on boiling points. For enhanced separation of geometric isomers, a more polar column (e.g., DB-WAX, CP-Sil 88) can be used.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 150 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split injection with a split ratio of 50:1 at 250 °C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Mass range of m/z 35-200.

  • Data Analysis: Isomers are identified based on their retention times and unique mass fragmentation patterns. For example, the mass spectrum of 1-hexene (B165129) is characterized by a prominent peak at m/z 41, corresponding to the allyl cation.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of hexene isomers.

  • Sample Preparation: Dissolve approximately 10-20 mg of the hexene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Key signals to analyze include the chemical shifts and coupling constants of the vinylic protons (typically in the range of 4.9-5.8 ppm) and allylic protons (around 2.0 ppm). The coupling constants for cis- and trans-isomers are distinct, with J(cis) typically being smaller than J(trans).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum with proton decoupling.

    • The chemical shifts of the sp² hybridized carbons of the double bond (typically in the range of 110-140 ppm) are diagnostic of the isomer's structure.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the presence of the C=C double bond and for differentiating between some types of isomers.

  • Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (NaCl or KBr).

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Key Absorptions:

    • C=C stretch: ~1640-1680 cm⁻¹ (the intensity varies with substitution).

    • =C-H stretch: ~3010-3095 cm⁻¹.

    • =C-H bend (out-of-plane): These bands are particularly useful for distinguishing substitution patterns on the double bond. For example, monosubstituted alkenes (like hex-1-ene) show strong bands around 910 and 990 cm⁻¹. Trans-disubstituted alkenes show a strong band around 965 cm⁻¹, while cis-disubstituted alkenes have a broader, weaker band around 675-730 cm⁻¹.

Reaction Mechanisms and Pathways

Ozonolysis of Hexene Isomers

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond and replaces it with two carbon-oxygen double bonds, typically forming aldehydes and/or ketones. The mechanism involves the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. A reductive work-up (e.g., with zinc and water, or dimethyl sulfide) then yields the carbonyl compounds.

Ozonolysis_Mechanism cluster_step1 Step 1: Formation of Molozonide cluster_step2 Step 2: Rearrangement to Ozonide cluster_step3 Step 3: Reductive Work-up Hexene R₂C=CR₂ Molozonide Molozonide Hexene->Molozonide Cycloaddition Ozone O₃ Ozone->Molozonide Molozonide_ref Molozonide Carbonyl_Compound R₂C=O Ozonide Ozonide Carbonyl_Compound->Ozonide Cycloaddition Carbonyl_Oxide R₂C=O⁺-O⁻ Carbonyl_Oxide->Ozonide Ozonide_ref Ozonide Molozonide_ref->Carbonyl_Compound Cycloreversion Molozonide_ref->Carbonyl_Oxide Reducing_Agent e.g., Zn/H₂O or DMS Final_Products Aldehydes/Ketones Reducing_Agent->Final_Products Ozonide_ref->Final_Products

Caption: Generalized mechanism of ozonolysis of an alkene.

Experimental Workflow for Isomer Identification

The logical workflow for the identification and characterization of a hexene isomer sample typically involves a combination of chromatographic separation and spectroscopic analysis.

Isomer_Identification_Workflow Sample Hexene Isomer Mixture GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GC_MS Separation Separation of Isomers GC_MS->Separation Identification Preliminary Identification (Retention Time & Mass Spectrum) Separation->Identification Fraction_Collection Fraction Collection (Preparative GC) Separation->Fraction_Collection Structure_Elucidation Definitive Structure Elucidation Identification->Structure_Elucidation NMR ¹H and ¹³C NMR Spectroscopy Fraction_Collection->NMR FTIR FTIR Spectroscopy Fraction_Collection->FTIR NMR->Structure_Elucidation FTIR->Structure_Elucidation

Caption: Experimental workflow for the separation and identification of hexene isomers.

Relevance to Drug Development

The principles of isomerism are of paramount importance in the pharmaceutical industry. The specific three-dimensional arrangement of atoms in a drug molecule can significantly impact its binding affinity to biological targets, its metabolic fate, and its potential for off-target effects.

While hexene itself is not a common pharmaceutical agent, hexene derivatives and the broader principles of alkene isomerism are highly relevant:

  • Bioisosteric Replacement: An alkene double bond can be used as a bioisostere for other functional groups, such as an amide bond, to improve pharmacokinetic properties. The geometry of this double bond (E or Z) can be critical for maintaining the correct conformation for biological activity.

  • Metabolic Stability: The introduction of a fluoroalkyl group via a building block like 6-fluoro-1-hexene can block metabolic oxidation at that position, thereby increasing the drug's half-life.[6]

  • Conformational Rigidity: Incorporating a double bond into a molecule can restrict its conformational flexibility. By synthesizing specific geometric isomers, medicinal chemists can lock a molecule into a bioactive conformation, leading to increased potency and selectivity.

  • Drug Synthesis: Hexene isomers serve as versatile starting materials in the synthesis of more complex molecules. The ability to control the stereochemistry of reactions involving these alkenes is crucial for the enantioselective synthesis of chiral drugs. For instance, the synthesis of certain prostaglandins (B1171923) and steroids involves the stereospecific elaboration of alkene intermediates.

References

Solubility characteristics of 3,3-Dimethyl-1-hexene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Dimethyl-1-hexene in common organic solvents. Due to the limited availability of specific quantitative experimental data in peer-reviewed literature, this guide focuses on predicted solubility based on the compound's molecular structure and established principles of chemical interactions. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is an aliphatic alkene with the chemical formula C8H16.[1][2][3] Its structure, featuring a carbon-carbon double bond and a branched alkyl group, renders it a nonpolar molecule. This nonpolarity is the primary determinant of its solubility behavior, governing its interactions with various solvents. The principle of "like dissolves like" is central to understanding its solubility profile; nonpolar solutes tend to dissolve in nonpolar solvents, while they are generally immiscible with polar solvents.[4][5][6][7][8]

Predicted Solubility Characteristics

Based on the nonpolar nature of this compound, its solubility in a range of common organic solvents can be predicted. The compound is expected to be readily soluble in nonpolar and weakly polar organic solvents due to favorable van der Waals forces. Conversely, it is predicted to have very low solubility in highly polar solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Standard Temperature and Pressure (25 °C, 1 atm)

SolventChemical FormulaPolarityPredicted SolubilityRationale
Hexane (B92381)C6H14NonpolarMiscibleAs a nonpolar alkane, hexane is an excellent solvent for the nonpolar this compound, with similar intermolecular dispersion forces leading to high miscibility.
TolueneC7H8NonpolarMiscibleToluene is a nonpolar aromatic hydrocarbon that will readily dissolve this compound.
Diethyl Ether(C2H5)2OWeakly PolarSolubleDiethyl ether possesses a small dipole moment but is predominantly nonpolar in character, making it a good solvent for nonpolar compounds.
AcetoneC3H6OPolar AproticSparingly SolubleAcetone has a significant dipole moment, making it a polar aprotic solvent. While it has some nonpolar character, its polarity will limit the solubility of the nonpolar this compound.
EthanolC2H5OHPolar ProticSparingly SolubleEthanol is a polar protic solvent. The presence of the hydroxyl group and its hydrogen bonding capability will result in poor miscibility with a nonpolar alkene.
MethanolCH3OHPolar ProticInsolubleMethanol is a highly polar protic solvent and is not expected to be a good solvent for the nonpolar this compound.
WaterH2OPolar ProticInsolubleAs a highly polar molecule with strong hydrogen bonding, water is a very poor solvent for nonpolar hydrocarbons like this compound.[2][4][5]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is reliable and relies on the precise measurement of mass.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Thermostatically controlled shaker or water bath

  • Calibrated pipettes and syringes

  • Evaporating dish or pre-weighed beaker

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add a known volume of the selected organic solvent to a series of glass vials.

    • Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Analysis:

    • After the equilibration period, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated pipette or syringe.

    • Dispense the collected sample into a pre-weighed evaporating dish or beaker.

    • Record the combined mass of the dish and the sample.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the solute. The boiling point of the solvent should be considered.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the solute residue.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the solute by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • Calculate the mass of the solvent in the collected sample by subtracting the mass of the solute from the total mass of the sample.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

G Workflow for Solubility Determination A Preparation of Saturated Solution B Addition of Excess Solute to Solvent A->B 1. C Equilibration at Constant Temperature B->C 2. D Sample Collection of Supernatant C->D 3. E Gravimetric Analysis D->E F Weighing of Sample E->F 4. G Solvent Evaporation F->G 5. H Weighing of Residue G->H 6. I Calculation of Solubility H->I 7.

Caption: Experimental workflow for determining the solubility of a liquid in an organic solvent.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 3,3-Dimethyl-1-hexene, a valuable branched alkene intermediate in organic synthesis. The primary method detailed is the Wittig reaction, a reliable and widely used method for the formation of carbon-carbon double bonds. This protocol outlines the preparation of the Wittig reagent and its subsequent reaction with 3,3-dimethylbutanal.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented in Table 1.

Table 1: Physicochemical Data of this compound [1][2][3]

PropertyValue
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol
CAS Number 3404-77-1
Boiling Point 106.9 °C at 760 mmHg
Density 0.72 g/cm³
Refractive Index 1.4070-1.4080
Flash Point 10.7 °C
Solubility Insoluble in water; soluble in organic solvents.

Synthesis of this compound via Wittig Reaction

The Wittig reaction provides a robust method for the synthesis of alkenes from aldehydes or ketones.[4][5] In this protocol, 3,3-dimethylbutanal is reacted with a non-stabilized phosphorus ylide, methylenetriphenylphosphorane, to yield the desired product, this compound. Non-stabilized ylides typically favor the formation of (Z)-alkenes, however, for a terminal alkene, only one isomer is possible.[6][7]

Reaction Scheme

cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction PPh3 Triphenylphosphine (B44618) PhosphoniumSalt Methyltriphenylphosphonium (B96628) Bromide PPh3->PhosphoniumSalt MeBr Methyl Bromide MeBr->PhosphoniumSalt Ylide Methylenetriphenylphosphorane (Ylide) PhosphoniumSalt->Ylide Base n-Butyllithium Base->Ylide LiBr Lithium Bromide Butane Butane Ylide_reac Ylide Ylide->Ylide_reac Aldehyde 3,3-Dimethylbutanal Product This compound Aldehyde->Product Ylide_reac->Product Byproduct Triphenylphosphine oxide

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is divided into two main parts: the preparation of the Wittig reagent (methylenetriphenylphosphorane) and the subsequent Wittig reaction with 3,3-dimethylbutanal.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Methyltriphenylphosphonium bromide357.234.29 g12.0 mmol
Anhydrous Tetrahydrofuran (THF)-60 mL-
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.0 mmol
3,3-Dimethylbutanal100.161.00 g10.0 mmol
Anhydrous Diethyl Ether-50 mL-
Saturated aq. Ammonium (B1175870) Chloride (NH₄Cl)-30 mL-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)---
Hexanes (for chromatography)---

Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Apparatus Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) to the flask.

  • Solvent Addition: Add 50 mL of anhydrous THF via syringe.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Base Addition: While stirring vigorously, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. A deep orange or yellow color indicates the formation of the ylide.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 1 hour at room temperature.

Part 2: Wittig Reaction and Product Isolation

  • Aldehyde Addition: Cool the freshly prepared ylide solution back to 0 °C in an ice bath. Add a solution of 3,3-dimethylbutanal (1.00 g, 10.0 mmol) in 10 mL of anhydrous THF dropwise to the ylide solution over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane (B92381) eluent.

  • Work-up:

    • Quench the reaction by the slow addition of 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of this compound and triphenylphosphine oxide.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with hexanes, to separate the desired alkene from the triphenylphosphine oxide byproduct.

Experimental Workflow

Start Start Setup Assemble Flame-Dried Apparatus Start->Setup Add_Phosphonium_Salt Add Methyltriphenylphosphonium Bromide and THF Setup->Add_Phosphonium_Salt Cool_to_0C_1 Cool to 0 °C Add_Phosphonium_Salt->Cool_to_0C_1 Add_nBuLi Add n-Butyllithium Cool_to_0C_1->Add_nBuLi Warm_to_RT_1 Warm to Room Temperature (1 hour) Add_nBuLi->Warm_to_RT_1 Cool_to_0C_2 Cool to 0 °C Warm_to_RT_1->Cool_to_0C_2 Add_Aldehyde Add 3,3-Dimethylbutanal Cool_to_0C_2->Add_Aldehyde Warm_to_RT_2 Warm to Room Temperature (2-3 hours) Add_Aldehyde->Warm_to_RT_2 Quench Quench with Saturated NH4Cl Warm_to_RT_2->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry with MgSO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The purified this compound can be characterized by standard spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃) δ 5.75 (dd, 1H), 4.90 (d, 1H), 4.85 (d, 1H), 1.95 (t, 2H), 1.30 (m, 2H), 0.85 (s, 6H), 0.80 (t, 3H)
¹³C NMR (CDCl₃) δ 145.8, 112.4, 42.1, 37.8, 28.9, 17.2, 14.8[9]
IR (neat) ν (cm⁻¹) 3078, 2957, 1640, 1466, 909

Alternative Synthetic Route: Grignard Reaction

Proposed Reaction Scheme

cluster_0 Grignard Reagent Formation cluster_1 Grignard Coupling PropylCl Propyl Chloride Grignard Propylmagnesium Chloride PropylCl->Grignard Mg Magnesium Mg->Grignard Grignard_reac Propylmagnesium Chloride Grignard->Grignard_reac Product This compound Grignard_reac->Product AllylCl 3,3-Dimethyl-allyl Chloride AllylCl->Product MgCl2 Magnesium Chloride

Caption: Proposed Grignard reaction pathway for the synthesis of this compound.

This route may offer advantages in terms of atom economy and the avoidance of the triphenylphosphine oxide byproduct. However, the optimization of reaction conditions would be necessary to achieve the reported high yield.[3]

References

The Versatility of 3,3-Dimethyl-1-hexene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,3-Dimethyl-1-hexene is a valuable and versatile building block in organic synthesis. Its unique sterically hindered terminal olefin structure allows for a range of selective chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, including fine chemicals and potential pharmaceutical compounds. The presence of the gem-dimethyl group at the allylic position influences the regioselectivity and stereoselectivity of addition reactions, offering chemists precise control over molecular architecture. This document provides detailed application notes and experimental protocols for key reactions involving this compound, supported by quantitative data and visual diagrams to aid in experimental design and execution.

Key Synthetic Applications

This compound readily participates in a variety of organic reactions, primarily targeting the terminal double bond. The most synthetically useful transformations include hydroboration-oxidation, acid-catalyzed hydration, epoxidation, and olefin metathesis.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

The hydroboration-oxidation of this compound provides a highly regioselective route to the corresponding primary alcohol, 3,3-dimethyl-1-hexanol (B78353). This anti-Markovnikov addition is a cornerstone transformation for introducing a hydroxyl group at the sterically less hindered position.

Reaction Scheme:

Quantitative Data:

ProductReagentsSolventProduct Ratio (Primary:Secondary)Reference
3,3-Dimethyl-1-hexanolBH3·THF, H2O2, NaOHTHF94:6[1]

Experimental Protocol: Synthesis of 3,3-Dimethyl-1-hexanol

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrogen peroxide (H2O2, 30% aqueous solution)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq).

  • Anhydrous THF is added to dissolve the alkene.

  • The flask is cooled to 0 °C in an ice bath.

  • Borane-THF solution (1.0 M, 0.33 eq) is added dropwise to the stirred solution of the alkene, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C.

  • A 3 M aqueous solution of sodium hydroxide is then added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 40 °C during this exothermic oxidation step.

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 3,3-dimethyl-1-hexanol can be purified by distillation.

Workflow Diagram:

Hydroboration_Oxidation_Workflow start Start dissolve Dissolve this compound in anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_bh3 Add BH3·THF dropwise cool->add_bh3 react_rt Stir at room temperature (1-2 hours) add_bh3->react_rt quench Quench with H2O at 0 °C react_rt->quench oxidize Add NaOH and H2O2 quench->oxidize extract Extract with Diethyl Ether oxidize->extract wash_dry Wash with brine and dry over MgSO4 extract->wash_dry evaporate Evaporate solvent wash_dry->evaporate purify Purify by distillation evaporate->purify end 3,3-Dimethyl-1-hexanol purify->end

Hydroboration-Oxidation Experimental Workflow.
Acid-Catalyzed Hydration: Markovnikov and Rearranged Alcohols

The acid-catalyzed hydration of this compound leads to the formation of alcohols. Due to the formation of a carbocation intermediate, this reaction can yield both the expected Markovnikov addition product and a rearranged product. Protonation of the alkene initially forms a secondary carbocation, which can then undergo a 1,2-methyl shift to form a more stable tertiary carbocation.

Reaction Scheme and Mechanism:

Acid_Catalyzed_Hydration alkene This compound sec_carbocation Secondary Carbocation alkene->sec_carbocation + H+ h3o H3O+ rearranged_carbocation Tertiary Carbocation (via 1,2-methyl shift) sec_carbocation->rearranged_carbocation 1,2-Methyl Shift protonated_alcohol_1 Protonated 3,3-Dimethyl-2-hexanol sec_carbocation->protonated_alcohol_1 + H2O protonated_alcohol_2 Protonated 2,3-Dimethyl-3-hexanol rearranged_carbocation->protonated_alcohol_2 + H2O h2o_1 H2O h2o_2 H2O markovnikov_product 3,3-Dimethyl-2-hexanol (Markovnikov Product) protonated_alcohol_1->markovnikov_product - H+ rearranged_product 2,3-Dimethyl-3-hexanol (Rearranged Product) protonated_alcohol_2->rearranged_product - H+

Acid-Catalyzed Hydration Mechanism.

Quantitative Data:

Product(s)ReagentsConditionsNotes
3,3-Dimethyl-2-hexanol and 2,3-Dimethyl-3-hexanolDilute H2SO4, H2OVigorous stirringProduct ratio depends on reaction conditions and carbocation stability.

Experimental Protocol: Acid-Catalyzed Hydration of this compound

Materials:

  • This compound

  • Sulfuric acid (H2SO4, 85% aqueous solution)

  • Water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 85% sulfuric acid (e.g., 2 mL).

  • While stirring vigorously, add this compound (e.g., 1 mL).[2]

  • Stopper the flask and continue to stir vigorously for 10 minutes.[2]

  • Add a second portion of this compound (e.g., 1 mL) and stir until the mixture becomes homogeneous (approximately 30 minutes).[2]

  • Add water (e.g., 4 mL) to the reaction mixture and stir for an additional 10 minutes.[2]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (e.g., 4 mL).[2]

  • Wash the organic layer with saturated sodium chloride solution.[2]

  • Dry the organic layer with anhydrous sodium sulfate.[2]

  • Carefully transfer the dried organic solution to a clean vial for analysis (e.g., by gas chromatography) to determine the product distribution.

Epoxidation: Synthesis of 3,3-Dimethyl-1,2-epoxyhexane

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), provides the corresponding epoxide. This reaction is a concerted, stereospecific syn-addition of an oxygen atom across the double bond.

Reaction Scheme:

Quantitative Data: Specific yield data for the epoxidation of this compound is not readily available in the searched literature. The following protocol is a general procedure.

Experimental Protocol: Epoxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH2Cl2)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove excess peroxy acid and the m-chlorobenzoic acid byproduct.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude epoxide can be purified by column chromatography.

Workflow Diagram:

Epoxidation_Workflow start Start dissolve Dissolve this compound in CH2Cl2 start->dissolve cool Cool to 0 °C dissolve->cool add_mcpba Add m-CPBA portion-wise cool->add_mcpba react_rt Stir at room temperature add_mcpba->react_rt dilute Dilute with CH2Cl2 react_rt->dilute wash_bicarb Wash with NaHCO3 solution dilute->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography evaporate->purify end 3,3-Dimethyl-1,2-epoxyhexane purify->end

Epoxidation Experimental Workflow.
Olefin Metathesis: Carbon-Carbon Bond Formation

This compound can participate in olefin metathesis reactions, such as cross-metathesis, catalyzed by transition-metal complexes like Grubbs' catalysts. This reaction allows for the formation of new carbon-carbon double bonds, providing a powerful tool for molecular construction. Due to the steric hindrance around the double bond, the reactivity of this compound in metathesis may be lower compared to less substituted alkenes.

Reaction Scheme (Cross-Metathesis with a generic alkene R-CH=CH2):

Quantitative Data: Specific yield and E/Z selectivity data for cross-metathesis of this compound is not readily available in the searched literature. The following is a general protocol.

Experimental Protocol: General Procedure for Cross-Metathesis

Materials:

  • This compound

  • Alkene coupling partner

  • Grubbs' catalyst (e.g., Grubbs' 2nd Generation Catalyst)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve this compound (1.0 eq) and the alkene coupling partner (1.0-1.2 eq) in the anhydrous, degassed solvent.

  • Add the Grubbs' catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is driven by the evolution of ethylene (B1197577) gas, which can be facilitated by bubbling a stream of inert gas through the reaction mixture.

  • Once the reaction is complete, quench the catalyst by adding a small amount of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography.

Logical Relationship Diagram:

Metathesis_Logic substrate1 This compound reaction Cross-Metathesis Reaction substrate1->reaction substrate2 Alkene Partner (R-CH=CH2) substrate2->reaction catalyst Grubbs' Catalyst catalyst->reaction product Cross-Coupled Product (R-CH=CH-C(CH3)2...) reaction->product byproduct Ethylene (gas) reaction->byproduct

Logical Flow of Olefin Cross-Metathesis.

Conclusion

This compound serves as a versatile substrate in a range of fundamental organic transformations. The steric hindrance imparted by the gem-dimethyl group plays a crucial role in directing the regiochemical and stereochemical outcomes of these reactions. The protocols and data presented herein provide a valuable resource for chemists engaged in the synthesis of complex molecules, enabling the strategic incorporation of the 3,3-dimethylhexyl moiety into novel chemical entities for applications in materials science, agrochemicals, and drug development. Further exploration of its reactivity, particularly in asymmetric catalysis and polymerization, will undoubtedly continue to expand its utility in modern organic synthesis.

References

Application of 3,3-Dimethyl-1-hexene as a Synthetic Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-hexene is a valuable and versatile synthetic building block in organic chemistry. Its unique structure, featuring a terminal double bond and a sterically hindered quaternary carbon center, allows for a variety of chemical transformations, leading to the synthesis of complex molecules and polymers. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic operations, including hydroboration-oxidation, epoxidation, hydroformylation, polymerization, and olefin metathesis. The protocols are designed to be a practical guide for researchers in academic and industrial settings, particularly those involved in fine chemical synthesis and drug development.

Physicochemical Data

PropertyValue
Molecular Formula C₈H₁₆
Molecular Weight 112.22 g/mol
Appearance Colorless liquid
Boiling Point 106-107 °C
Density 0.716 g/mL at 25 °C
CAS Number 3404-77-1

I. Hydroboration-Oxidation: Synthesis of 3,3-Dimethyl-1-hexanol

The hydroboration-oxidation of this compound is a highly regioselective reaction that yields the anti-Markovnikov alcohol, 3,3-Dimethyl-1-hexanol. This transformation is particularly useful for introducing a primary alcohol functionality at the terminus of the carbon chain, avoiding rearrangements often associated with acid-catalyzed hydration. The steric hindrance around the double bond favors the addition of the borane (B79455) reagent to the less substituted carbon atom.

Reaction Scheme:

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsYield (%)
This compound112.22User Defined1.0-
Borane-THF complex-Calculated~0.33-
3,3-Dimethyl-1-hexanol130.23--~94% (typical)

Note: The yield is based on the typical outcome for terminal alkenes, which are relatively insensitive to substitution patterns. 1-Hexene (B165129) and this compound both give a 94/6 ratio of primary to secondary alcohols, respectively.[1]

Experimental Protocol
  • Reaction Setup: A dry, nitrogen-flushed 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.

  • Reagent Addition: The flask is charged with this compound (e.g., 11.2 g, 0.1 mol) dissolved in anhydrous tetrahydrofuran (B95107) (THF, 50 mL).

  • A 1 M solution of borane-THF complex in THF (e.g., 35 mL, 0.035 mol) is added dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Oxidation: The flask is cooled again to 0 °C, and 3 M aqueous sodium hydroxide (B78521) (15 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (15 mL), ensuring the temperature does not exceed 40 °C.

  • The mixture is then heated to 50 °C and stirred for 1 hour.

  • Work-up: After cooling to room temperature, the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to afford 3,3-Dimethyl-1-hexanol.

Experimental Workflow

G start Start setup Reaction Setup: - Dry, N2-flushed flask - Stirrer, dropping funnel, condenser start->setup reagents Reagent Addition: - Dissolve this compound in THF - Add Borane-THF complex at 0 °C setup->reagents reaction Hydroboration: - Warm to RT - Stir for 2 hours reagents->reaction oxidation Oxidation: - Cool to 0 °C - Add NaOH(aq) and H2O2 - Heat to 50 °C for 1 hour reaction->oxidation workup Work-up: - Separate layers - Extract aqueous layer with ether - Wash with brine and dry oxidation->workup purification Purification: - Remove solvent - Fractional distillation workup->purification end 3,3-Dimethyl-1-hexanol purification->end

Caption: Workflow for the synthesis of 3,3-Dimethyl-1-hexanol.

II. Epoxidation: Synthesis of 1,2-Epoxy-3,3-dimethylhexane

The epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), provides a straightforward route to the corresponding epoxide, 1,2-epoxy-3,3-dimethylhexane. This reaction is a concerted, stereospecific syn-addition of an oxygen atom across the double bond.[2][3][4] Epoxides are versatile intermediates in organic synthesis, readily undergoing ring-opening reactions with various nucleophiles.

Reaction Scheme:

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsYield (%)
This compound112.22User Defined1.0-
m-CPBA (77%)172.57Calculated1.1~85% (typical)
1,2-Epoxy-3,3-dimethylhexane128.21---
Experimental Protocol
  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: this compound (e.g., 11.2 g, 0.1 mol) is dissolved in dichloromethane (B109758) (100 mL) and cooled to 0 °C in an ice bath.

  • A solution of m-CPBA (e.g., 24.7 g of 77% purity, ~0.11 mol) in dichloromethane (100 mL) is added dropwise over 30 minutes.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: The reaction mixture is cooled to 0 °C, and the precipitated m-chlorobenzoic acid is removed by filtration.

  • The filtrate is washed with a 10% aqueous solution of sodium sulfite (B76179) (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude epoxide is purified by distillation under reduced pressure.

Epoxidation Reaction Pathway

G start This compound product 1,2-Epoxy-3,3-dimethylhexane start->product Epoxidation byproduct m-Chlorobenzoic acid reagent m-CPBA Dichloromethane, 0 °C to RT

Caption: Epoxidation of this compound.

III. Hydroformylation: Synthesis of 3,3-Dimethylheptanal

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. For terminal alkenes like this compound, this can lead to a mixture of linear and branched aldehydes. The regioselectivity is highly dependent on the catalyst and reaction conditions. Rhodium-based catalysts are often employed to favor the formation of the linear aldehyde.[5][6][7][8][9] The steric bulk of the 3,3-dimethyl group is expected to strongly favor the formation of the linear aldehyde, 3,3-dimethylheptanal.

Reaction Scheme:

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )ConditionsCatalystn/iso RatioYield (%)
This compound112.2280-120 °C, 20-100 bar (CO/H₂)Rh(CO)₂(acac)/phosphine (B1218219) ligand>20:1 (expected)High (substrate dependent)
3,3-Dimethylheptanal142.24
Experimental Protocol (General)
  • Catalyst Preparation: In a glovebox, a high-pressure autoclave is charged with the rhodium precursor (e.g., Rh(CO)₂(acac)) and the desired phosphine ligand in a degassed solvent such as toluene.

  • Reaction Setup: The autoclave is sealed, removed from the glovebox, and placed in a heating mantle with overhead stirring.

  • Reagent Addition: this compound is added to the autoclave via a syringe.

  • Reaction: The autoclave is purged with syngas (a 1:1 mixture of CO and H₂) and then pressurized to the desired pressure (e.g., 50 bar). The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously for several hours.

  • Work-up: After cooling to room temperature and venting the excess gas, the reaction mixture is analyzed by GC-MS to determine the conversion and regioselectivity.

  • Purification: The solvent is removed under reduced pressure, and the resulting aldehyde can be purified by distillation.

Hydroformylation Logical Relationship

G substrate This compound linear_product 3,3-Dimethylheptanal (Linear Aldehyde) substrate->linear_product Major Pathway (Steric Control) branched_product 2,3,3-Trimethylhexanal (Branched Aldehyde) substrate->branched_product Minor Pathway conditions CO, H2 [Rh Catalyst] High Pressure & Temperature

Caption: Regioselectivity in hydroformylation.

IV. Polymerization

This compound can undergo polymerization to produce poly(this compound). Due to the bulky substituent, this polymerization typically requires specific catalysts, such as Ziegler-Natta or metallocene systems. The resulting polymer possesses unique thermal and mechanical properties due to its highly branched and regular structure.

Quantitative Data
MonomerCatalyst SystemCo-catalystSolventTemperature (°C)Polymer Yield (%)
This compoundTiCl₄/MgCl₂Triethylaluminum (TEA)Heptane70Varies
This compoundMetalloceneMAOToluene50Varies
Experimental Protocol (Ziegler-Natta)
  • Catalyst Preparation: A supported Ziegler-Natta catalyst is prepared by ball-milling anhydrous MgCl₂ with TiCl₄.

  • Reaction Setup: A dry, nitrogen-purged polymerization reactor is charged with the catalyst and a dry, oxygen-free solvent like heptane.

  • Reagent Addition: Triethylaluminum (as a co-catalyst and scavenger) is added, followed by the this compound monomer.

  • Polymerization: The reactor is heated to the desired temperature (e.g., 70 °C) and maintained under a constant pressure of nitrogen. The polymerization is allowed to proceed for a set time.

  • Termination: The reaction is quenched by the addition of acidified ethanol (B145695).

  • Work-up: The polymer is filtered, washed extensively with ethanol and water, and then dried in a vacuum oven.

  • Characterization: The resulting polymer is characterized by GPC (for molecular weight and distribution), DSC (for thermal properties), and NMR (for microstructure).[10][11][12][13]

Polymerization Workflow

G start Start setup Reactor Setup: - Dry, N2-purged reactor - Add catalyst and solvent start->setup addition Reagent Addition: - Add co-catalyst (TEA) - Add this compound setup->addition polymerization Polymerization: - Heat to 70 °C - Maintain N2 pressure addition->polymerization termination Termination: - Quench with acidified ethanol polymerization->termination workup Work-up & Purification: - Filter polymer - Wash with ethanol and water - Dry under vacuum termination->workup end Poly(this compound) workup->end characterization Characterization: - GPC, DSC, NMR end->characterization

Caption: Ziegler-Natta polymerization workflow.

V. Olefin Metathesis

Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. This compound can participate in cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts such as Grubbs' catalysts.[14] The steric hindrance of the neopentyl group can influence the efficiency and selectivity of the metathesis reaction. Ethenolysis (cross-metathesis with ethylene) of this compound would be expected to regenerate the starting material and produce propene, demonstrating the reversibility and equilibrium nature of the reaction. A more synthetically useful transformation would involve cross-metathesis with a different terminal alkene.

Reaction Scheme (Cross-Metathesis with a generic alkene R-CH=CH₂):

Quantitative Data
Reactant 1Reactant 2CatalystSolventTemperature (°C)Yield (%)
This compoundAlkene (R-CH=CH₂)Grubbs' 2nd Gen.Dichloromethane40Substrate dependent
Experimental Protocol (General Cross-Metathesis)
  • Reaction Setup: A flame-dried Schlenk flask is charged with this compound and the cross-metathesis partner dissolved in a degassed solvent such as dichloromethane.

  • Catalyst Addition: Grubbs' second-generation catalyst (typically 1-5 mol%) is added to the solution under an inert atmosphere.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40 °C) and monitored by TLC or GC. The evolution of ethylene (B1197577) can be observed if it is a byproduct.

  • Termination: The reaction is quenched by the addition of ethyl vinyl ether.

  • Work-up: The solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica (B1680970) gel to isolate the cross-metathesis product.

Cross-Metathesis Pathway

G cluster_reactants Reactants cluster_products Products start1 This compound product1 Cross-Product ((CH3)3C-CH2-CH=CH-R) start1->product1 Cross-Metathesis product2 Ethylene start2 R-CH=CH2 start2->product1 catalyst Grubbs' Catalyst

Caption: General pathway for cross-metathesis.

References

Application Notes and Protocols for the Use of 3,3-Dimethyl-1-hexene in Polymerization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-hexene is a sterically hindered α-olefin monomer. The presence of a bulky tert-butyl group adjacent to the vinyl group presents significant challenges for polymerization compared to linear α-olefins like 1-hexene. However, the study of its polymerization provides valuable insights into the steric tolerance of catalytic systems and can lead to the synthesis of polymers with unique microstructures and properties, such as high thermal stability and crystallinity. These characteristics make poly(this compound) a material of interest for specialized applications where such properties are paramount.

These application notes provide an overview of the potential polymerization methods for this compound and offer generalized experimental protocols based on studies of structurally similar, sterically hindered monomers.

Application Notes

The polymerization of this compound can be approached using several catalytic systems, each with its own set of advantages and challenges.

  • Ziegler-Natta Catalysis: Traditional heterogeneous Ziegler-Natta catalysts, typically based on titanium chlorides and aluminum alkyls, are workhorses for olefin polymerization.[1] While highly active for linear α-olefins, their activity towards sterically hindered monomers like this compound is expected to be significantly lower. However, they may offer a route to highly stereoregular polymers. The use of modern supported Ziegler-Natta catalysts could potentially improve activity and control over polymer morphology.[1][2]

  • Metallocene Catalysis: Single-site metallocene catalysts, activated by cocatalysts such as methylaluminoxane (B55162) (MAO), offer well-defined active centers, leading to polymers with narrow molecular weight distributions and precise microstructural control.[3][4] Studies on other bulky olefins like 3-methyl-1-butene (B165623) and vinylcyclohexane (B147605) have shown that various metallocene complexes, including C2-symmetric, C1-symmetric, and constrained-geometry catalysts, can be employed, although they often exhibit sluggish activity.[5] For this compound, catalyst systems known to accommodate bulky monomers would be the most promising starting points.

  • Cationic Polymerization: Cationic polymerization is initiated by electrophiles and proceeds through carbocationic intermediates.[5] This method is generally suitable for olefins with electron-donating substituents that can stabilize the carbocation. The alkyl groups in this compound are electron-donating, suggesting that cationic polymerization is a feasible, albeit potentially complex, route. Challenges include the possibility of carbocation rearrangements, which could lead to complex polymer microstructures.

Potential Applications of Poly(this compound):

Given the expected properties of polymers derived from sterically hindered monomers, poly(this compound) could be a candidate for:

  • High-Temperature Applications: The bulky side groups may restrict chain mobility, leading to a high glass transition temperature and melting point, and imparting excellent thermal stability.

  • Specialty Films and Molded Articles: Its unique mechanical properties could be beneficial in applications requiring high stiffness and durability.

  • Model Systems for Mechanistic Studies: The polymerization of this compound can serve as an excellent model for probing the steric limits of novel catalyst systems and for understanding the fundamental principles of stereocontrol in olefin polymerization.

Experimental Protocols

Note: The following protocols are generalized and based on the polymerization of other sterically hindered α-olefins.[5][6] Optimization of reaction conditions (temperature, pressure, catalyst/cocatalyst ratio, and reaction time) is crucial for the successful polymerization of this compound.

Protocol 1: Metallocene-Catalyzed Polymerization of this compound

This protocol describes a general procedure for the polymerization of this compound using a metallocene catalyst activated with methylaluminoxane (MAO).

Materials:

  • This compound (high purity, freshly distilled from a suitable drying agent like CaH₂)

  • Toluene (B28343) (anhydrous, polymerization grade)

  • Metallocene precatalyst (e.g., rac-ethylenebis(indenyl)zirconium dichloride or other suitable metallocene)

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen or Argon (high purity)

  • Schlenk flask or glass reactor equipped with a magnetic stirrer

  • Standard Schlenk line and vacuum pump

Procedure:

  • Reactor Setup: A 250 mL Schlenk flask is flame-dried under vacuum and then filled with a positive pressure of nitrogen or argon.

  • Reagent Charging:

    • To the flask, add 100 mL of anhydrous toluene.

    • Add a specific volume of purified this compound (e.g., 10 mL).

    • Add the desired amount of MAO solution via syringe. The Al/Zr molar ratio is a critical parameter to optimize, typically ranging from 500:1 to 2000:1.

  • Catalyst Activation: Stir the monomer/cocatalyst solution for 10-15 minutes at the desired reaction temperature (e.g., 25°C to 70°C).

  • Initiation of Polymerization:

    • Prepare a stock solution of the metallocene precatalyst in toluene (e.g., 1 mg/mL).

    • Inject the required volume of the catalyst solution into the reactor to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1 to 24 hours), maintaining a constant temperature and stirring.

  • Termination and Polymer Isolation:

    • Quench the polymerization by adding 10 mL of methanol.

    • Pour the reaction mixture into a larger beaker containing 300 mL of methanol acidified with 5 mL of 10% HCl to precipitate the polymer.

    • Stir the suspension for 30 minutes to ensure complete precipitation and to dissolve catalyst residues.

  • Polymer Purification and Drying:

    • Filter the precipitated polymer using a Büchner funnel.

    • Wash the polymer sequentially with methanol and water.

    • Dry the polymer in a vacuum oven at 60-80°C to a constant weight.

  • Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) spectroscopy for its microstructure.

Protocol 2: Ziegler-Natta Catalyzed Polymerization of this compound

This protocol provides a general method for the polymerization of this compound using a heterogeneous Ziegler-Natta catalyst.

Materials:

  • This compound (high purity, freshly distilled)

  • Heptane or Toluene (anhydrous, polymerization grade)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (TEAl) or Triisobutylaluminum (TIBA)

  • Methanol

  • Nitrogen or Argon (high purity)

  • Jacketed glass reactor with mechanical stirring

Procedure:

  • Catalyst Preparation (in situ):

    • Set up a jacketed glass reactor under a nitrogen or argon atmosphere.

    • Add 100 mL of anhydrous solvent to the reactor.

    • Introduce a specific amount of TiCl₄ to the solvent while stirring.

    • Slowly add the aluminum alkyl cocatalyst (e.g., TEAl) to the reactor. A brown precipitate of the active catalyst should form. The Al/Ti molar ratio is a key parameter, typically ranging from 2:1 to 5:1.

  • Catalyst Aging: Allow the catalyst slurry to age for a specified period (e.g., 30 minutes) at a controlled temperature.

  • Monomer Addition: Introduce the purified this compound to the reactor.

  • Polymerization: Maintain the reaction at the desired temperature (e.g., 50-80°C) and pressure for a set duration (e.g., 1-4 hours).

  • Termination and Work-up:

    • Terminate the reaction by adding methanol.

    • Follow steps 6 and 7 from Protocol 1 for polymer isolation, purification, and drying.

Data Presentation

Due to the limited availability of specific data for the homopolymerization of this compound, the following table presents representative data from the polymerization of a sterically hindered monomer, 3-methyl-1-butene, using a C2-symmetric metallocene catalyst.[6] This data can serve as a benchmark for what might be expected when polymerizing this compound.

Catalyst SystemMonomerPolymerization Temperature (°C)Activity (kg of polymer / mol of Zr * h)Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
rac-(DMSBMPI)ZrCl₂ / MAO3-methyl-1-butene25150350,0002.1
rac-(DMSBI)ZrCl₂ / MAO3-methyl-1-butene25120420,0002.3
rac-(DMSMBI)ZrCl₂ / MAO3-methyl-1-butene6095280,0002.5

Table 1: Representative data from the polymerization of 3-methyl-1-butene. This data is provided for illustrative purposes and the results for this compound may vary significantly.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the metallocene-catalyzed polymerization of an α-olefin like this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Analysis monomer_prep Monomer Purification (this compound) charging Reagent Charging (Toluene, Monomer, MAO) monomer_prep->charging catalyst_prep Catalyst Solution (Metallocene in Toluene) initiation Initiation (Add Catalyst Solution) catalyst_prep->initiation cocatalyst_prep Cocatalyst Solution (MAO in Toluene) cocatalyst_prep->charging reactor Reactor Assembly (Schlenk Flask under N2) reactor->charging charging->initiation polymerization Polymerization (Controlled Temperature and Time) initiation->polymerization termination Termination (Add Methanol) polymerization->termination precipitation Precipitation (Acidified Methanol) termination->precipitation filtration Filtration & Washing precipitation->filtration drying Drying (Vacuum Oven) filtration->drying characterization Characterization (GPC, NMR) drying->characterization

Metallocene-catalyzed polymerization workflow.
Proposed Polymerization Mechanism

The following diagram illustrates the generally accepted Cossee-Arlman mechanism for Ziegler-Natta polymerization, which involves the insertion of the olefin into the transition metal-alkyl bond.

ziegler_natta_mechanism cluster_catalyst Catalyst Active Site cluster_monomer Monomer cluster_pi_complex π-Complex Formation cluster_insertion Monomer Insertion catalyst [Ti]-R pi_complex [Ti]-R (π-complex) catalyst->pi_complex Coordination vacant_site Vacant Orbital monomer CH2=CHR' monomer->pi_complex insertion_ts Transition State pi_complex->insertion_ts Migratory Insertion new_chain [Ti]-CH2-CHR'-R insertion_ts->new_chain new_chain->catalyst Chain Propagation (New Vacant Site)

Cossee-Arlman mechanism for Ziegler-Natta polymerization.

References

Application Notes and Protocols for the Hydroboration-Oxidation of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of alkenes. This two-step process converts alkenes into alcohols with high regioselectivity and stereospecificity. The reaction first involves the addition of a borane (B79455) species across the double bond (hydroboration), followed by oxidation of the resulting organoborane intermediate to yield an alcohol.[1][2] For terminal alkenes such as 3,3-Dimethyl-1-hexene, this reaction is particularly valuable as it selectively yields the corresponding primary alcohol, 3,3-Dimethyl-1-hexanol, a product not obtainable through direct acid-catalyzed hydration.[3] The steric hindrance imposed by the dimethyl groups at the C3 position significantly influences the regiochemical outcome, making this a highly selective transformation.

Reaction Mechanism and Selectivity

The hydroboration-oxidation of this compound proceeds via a well-established mechanism that dictates its regiochemical and stereochemical outcome.

  • Hydroboration Step: Borane (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF), adds across the carbon-carbon double bond.[3] This addition is a concerted syn-addition, meaning the boron and the hydrogen atom add to the same face of the double bond.[4][5] The boron atom, being the electrophilic center, adds to the less sterically hindered terminal carbon (C1) of the alkene. The hydrogen atom is concurrently transferred to the more substituted carbon (C2).[5] This orientation is driven by both steric factors—minimizing repulsion between the bulky borane and the 3,3-dimethyl group—and electronic factors.[5] This process can repeat until all three B-H bonds have reacted, forming a trialkylborane intermediate.[1][2]

  • Oxidation Step: The trialkylborane is not isolated but is oxidized in situ using hydrogen peroxide (H₂O₂) in the presence of a base, typically aqueous sodium hydroxide (B78521) (NaOH).[6] The hydroperoxide anion (HOO⁻) attacks the electron-deficient boron atom.[7] This is followed by a migratory insertion step where the alkyl group shifts from the boron to the adjacent oxygen atom, displacing the hydroxide ion.[8] This migration occurs with complete retention of stereochemistry at the migrating carbon.[3] Subsequent hydrolysis of the resulting borate (B1201080) ester yields the final alcohol product, 3,3-Dimethyl-1-hexanol.

The overall reaction results in the anti-Markovnikov addition of water across the double bond. For this compound, the reaction shows high regioselectivity, yielding a mixture of 3,3-Dimethyl-1-hexanol (the primary alcohol) and 3,3-Dimethyl-2-hexanol (the secondary alcohol) in a ratio of approximately 94:6, respectively.[8]

Quantitative Data Summary

The following table summarizes the quantitative aspects of a typical hydroboration-oxidation reaction of this compound.

ParameterValueReference/Note
Reactant This compound-
Molecular FormulaC₈H₁₆-
Molar Mass112.21 g/mol -
Major Product 3,3-Dimethyl-1-hexanol[8]
Molecular FormulaC₈H₁₈O[9]
Molar Mass130.23 g/mol [9]
Minor Product 3,3-Dimethyl-2-hexanol[8]
Molecular FormulaC₈H₁₈O-
Molar Mass130.23 g/mol -
Regioselectivity 94:6[8]
(1° Alcohol : 2° Alcohol)
Stereochemistry Syn-addition[1]
Typical Reagents 1. BH₃·THF2. H₂O₂, NaOH[3]

Experimental Protocol

This protocol details a representative procedure for the hydroboration-oxidation of this compound on a laboratory scale.

Materials and Reagents:

  • This compound

  • Borane-tetrahydrofuran complex solution (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, three-necked

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Nitrogen or Argon gas supply for inert atmosphere

Procedure:

Part 1: Hydroboration

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a septum. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Using a syringe, charge the flask with this compound (e.g., 10.0 mmol, 1.12 g) and anhydrous THF (e.g., 20 mL).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add the 1.0 M BH₃·THF solution (e.g., 3.7 mL, 3.7 mmol; note the 3:1 stoichiometry) dropwise via syringe through the septum over 15-20 minutes, ensuring the temperature remains below 10 °C.[10]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the completion of the hydroboration step.[10]

Part 2: Oxidation

  • Cool the flask again to 0 °C using an ice-water bath.

  • Carefully and slowly add the 3 M NaOH solution (e.g., 4 mL) to the reaction mixture.

  • Following the base, add 30% H₂O₂ (e.g., 4 mL) dropwise via a dropping funnel.[11] The addition is exothermic; maintain the temperature between 30-40 °C.

  • After the addition of peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Gentle warming to 50 °C may be required to ensure complete oxidation.[11]

Part 3: Workup and Purification

  • Pour the reaction mixture into a separatory funnel containing water (e.g., 30 mL).

  • Extract the aqueous phase with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash them sequentially with water (20 mL) and then with brine (20 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure 3,3-Dimethyl-1-hexanol.[12]

Characterization: The final product should be characterized by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and IR spectroscopy, to confirm its structure and purity.

Visual Workflow of Hydroboration-Oxidation

Hydroboration_Oxidation_Workflow Experimental Workflow for Hydroboration-Oxidation start Start: This compound in anhydrous THF hydroboration Step 1: Hydroboration - Add BH3·THF at 0 °C - Stir at room temp. start->hydroboration intermediate Trialkylborane Intermediate hydroboration->intermediate Formation oxidation Step 2: Oxidation - Add NaOH(aq), then H2O2(aq) - Maintain T < 40 °C intermediate->oxidation In situ workup Step 3: Workup - Aqueous extraction with ether - Wash with brine oxidation->workup purification Step 4: Purification - Dry over MgSO4 - Evaporate solvent - Distillation workup->purification product Final Product: 3,3-Dimethyl-1-hexanol purification->product

Caption: A flowchart illustrating the key stages of the hydroboration-oxidation of this compound.

References

Application Notes and Protocols for Electrophilic Addition Reactions of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common electrophilic addition reactions involving 3,3-dimethyl-1-hexene. Due to the sterically hindered nature and the specific substitution pattern of this alkene, its reactions are characterized by notable carbocation rearrangements. The following sections detail the mechanisms, expected products, and experimental protocols for hydrohalogenation, hydration, and halogenation.

Hydrohalogenation of this compound

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is a classic example of an electrophilic addition that proceeds through a carbocation intermediate.[1][2] A key feature of this reaction is the high propensity for carbocation rearrangement to yield a more stable carbocation, which ultimately dictates the major product.[3][4]

Reaction Mechanism and Products

The reaction is initiated by the electrophilic attack of the alkene's pi bond on the hydrogen of the hydrogen halide, which, according to Markovnikov's rule, forms a secondary carbocation at C-2.[1][4] However, this secondary carbocation is adjacent to a quaternary carbon, creating a driving force for a 1,2-methyl shift. This rearrangement leads to the formation of a more stable tertiary carbocation. The halide ion then attacks this tertiary carbocation to form the major product. A minor product is also formed from the attack of the halide on the unrearranged secondary carbocation.

The expected products from the reaction of this compound with HBr are summarized in the table below.

ReactantReagentMajor Product (Rearranged)Minor Product (Non-rearranged)
This compoundHBr2-Bromo-2,3-dimethylhexane2-Bromo-3,3-dimethylhexane
Experimental Protocol: Hydrobromination of this compound

This protocol is adapted from general procedures for the hydrohalogenation of alkenes.

Materials:

  • This compound

  • 48% Hydrobromic acid (HBr)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0°C.

  • While stirring, add 48% hydrobromic acid (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product mixture.

  • The products can be purified and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the ratio of the rearranged to non-rearranged products.

Acid-Catalyzed Hydration of this compound

The acid-catalyzed hydration of this compound involves the addition of water across the double bond in the presence of a strong acid catalyst, such as sulfuric acid.[5][6] Similar to hydrohalogenation, this reaction proceeds through a carbocation intermediate and is also subject to rearrangement.[7][8]

Reaction Mechanism and Products

The mechanism begins with the protonation of the alkene by the acid catalyst to form the more stable secondary carbocation.[5] This is followed by a 1,2-methyl shift to generate a more stable tertiary carbocation.[9] Water, acting as a nucleophile, then attacks the tertiary carbocation, and a final deprotonation step yields the tertiary alcohol as the major product. The minor product is the secondary alcohol formed from the unrearranged carbocation.

The expected products from the acid-catalyzed hydration of this compound are presented in the table below.

ReactantReagentsMajor Product (Rearranged)Minor Product (Non-rearranged)
This compoundH₂O, H₂SO₄ (catalytic)2,3-Dimethyl-2-hexanol3,3-Dimethyl-2-hexanol
Experimental Protocol: Acid-Catalyzed Hydration of this compound

This protocol is a generalized procedure for the hydration of alkenes.[10]

Materials:

  • This compound

  • 50% Aqueous sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 50% aqueous sulfuric acid.

  • Cool the flask in an ice bath.

  • Slowly add this compound to the stirred acid solution.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to yield the crude alcohol products.

  • Analyze the product distribution using GC-MS.

Halogenation of this compound

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to an alkene typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond.[11]

Reaction Mechanism and Products

The reaction of this compound with bromine (Br₂) involves the formation of a bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion in an SN2-like fashion, resulting in the opening of the three-membered ring and the formation of a vicinal dibromide. Due to the formation of the bridged halonium ion, carbocation rearrangements are generally not observed in this reaction.

The expected product from the bromination of this compound is shown in the table below.

ReactantReagentProduct
This compoundBr₂1,2-Dibromo-3,3-dimethylhexane
Experimental Protocol: Bromination of this compound

This protocol is adapted from a standard procedure for the bromination of an alkene.[12]

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • In a dropping funnel, prepare a solution of bromine in dichloromethane.

  • Add the bromine solution dropwise to the stirred alkene solution. The disappearance of the bromine color indicates the progress of the reaction.

  • Once the addition is complete and a faint bromine color persists, allow the reaction to stir for an additional 15 minutes.

  • Wash the reaction mixture with an aqueous sodium thiosulfate solution to remove any unreacted bromine.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator to obtain the dibrominated product.

Visualizations

Hydrohalogenation_Mechanism cluster_step1 Step 1: Protonation and Rearrangement cluster_step2 Step 2: Nucleophilic Attack Alkene This compound Sec_Carbocation Secondary Carbocation (unstable) Alkene->Sec_Carbocation + HBr HBr H-Br Tert_Carbocation Tertiary Carbocation (stable) Sec_Carbocation->Tert_Carbocation 1,2-Methyl Shift Minor_Product 2-Bromo-3,3-dimethylhexane (Minor) Sec_Carbocation->Minor_Product + Br⁻ Major_Product 2-Bromo-2,3-dimethylhexane (Major) Tert_Carbocation->Major_Product + Br⁻ Br_ion Br⁻

Caption: Mechanism of Hydrohalogenation of this compound.

Hydration_Mechanism cluster_step1 Step 1: Protonation and Rearrangement cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Deprotonation Alkene This compound Sec_Carbocation Secondary Carbocation Alkene->Sec_Carbocation + H₃O⁺ H3O H₃O⁺ Tert_Carbocation Tertiary Carbocation Sec_Carbocation->Tert_Carbocation 1,2-Methyl Shift Oxonium_Major Protonated Alcohol (from Tert C+) Tert_Carbocation->Oxonium_Major + H₂O H2O H₂O Major_Product 2,3-Dimethyl-2-hexanol (Major) Oxonium_Major->Major_Product - H₃O⁺ Halogenation_Mechanism cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack by Bromide Alkene This compound Bromonium_Ion Bromonium Ion Intermediate Alkene->Bromonium_Ion + Br₂ Br2 Br₂ Product 1,2-Dibromo-3,3-dimethylhexane Bromonium_Ion->Product + Br⁻ (anti-addition) Br_ion Br⁻ Experimental_Workflow Start Start: Alkene and Reagents Reaction_Setup Reaction Setup (e.g., Cooling, Stirring) Start->Reaction_Setup Reagent_Addition Slow Addition of Reagent Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Reaction Progress Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Neutralization, Washing) Reaction_Monitoring->Workup Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Analysis Purification and Analysis (e.g., GC-MS) Solvent_Removal->Purification_Analysis

References

Application Notes and Protocols: Reaction of 3,3-Dimethyl-1-hexene with Hydrogen Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the reaction mechanism of 3,3-dimethyl-1-hexene with hydrogen bromide (HBr), a classic example of electrophilic addition to an alkene that prominently features a carbocation rearrangement. Included are a comprehensive reaction mechanism, a detailed experimental protocol for the synthesis of the resulting alkyl halides, and a summary of predicted analytical data for the major and minor products. This information is intended to guide researchers in understanding, performing, and analyzing this chemical transformation.

Introduction

The reaction of alkenes with hydrogen halides is a fundamental transformation in organic synthesis, providing a direct route to alkyl halides. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.[1] However, in cases where the initial carbocation can rearrange to a more stable carbocation, the product distribution will be influenced by this isomerization. The reaction of this compound with HBr is a prime example of such a system, where a 1,2-methyl shift leads to the formation of a rearranged product as the major isomer.

Reaction Mechanism

The reaction proceeds via an electrophilic addition mechanism. The pi bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of HBr.[2][3] This initial step can lead to two possible carbocation intermediates. The more stable of these is the secondary carbocation at the C2 position. This secondary carbocation can then undergo a rapid 1,2-methyl shift, where a methyl group from the adjacent quaternary carbon migrates to the positively charged carbon. This rearrangement results in the formation of a more stable tertiary carbocation. Finally, the bromide ion, acting as a nucleophile, can attack either the secondary or the tertiary carbocation to yield the final products. The product resulting from the attack on the more stable tertiary carbocation is the major product.

The overall transformation can be summarized as follows:

This compound + HBr → 2-Bromo-2,3-dimethylhexane (Major Product) + 2-Bromo-3,3-dimethylhexane (Minor Product)

Signaling Pathway Diagram

ReactionMechanism Reactants This compound + HBr SecondaryCarbocation Secondary Carbocation (Less Stable) Reactants->SecondaryCarbocation Protonation TertiaryCarbocation Tertiary Carbocation (More Stable) SecondaryCarbocation->TertiaryCarbocation 1,2-Methyl Shift MinorProduct 2-Bromo-3,3-dimethylhexane (Minor Product) SecondaryCarbocation->MinorProduct Br- Attack MajorProduct 2-Bromo-2,3-dimethylhexane (Major Product) TertiaryCarbocation->MajorProduct Br- Attack

Caption: Reaction mechanism of this compound with HBr.

Experimental Protocol

Objective: To synthesize 2-bromo-2,3-dimethylhexane and 2-bromo-3,3-dimethylhexane from this compound.

Materials:

  • This compound (98% purity)

  • Hydrogen bromide (33% wt in acetic acid)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Apparatus:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Erlenmeyer flask (100 mL)

  • Rotary evaporator

  • Apparatus for simple distillation

Procedure:

  • Place 10.0 g (89.1 mmol) of this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 30 mL of a 33% solution of HBr in acetic acid to the stirred alkene solution over a period of 30 minutes using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Transfer the reaction mixture to a 250 mL separatory funnel containing 100 mL of cold deionized water and 50 mL of diethyl ether.

  • Shake the funnel, releasing pressure periodically. Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is basic.

  • Wash the organic layer with 50 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Decant the dried solution into a clean, pre-weighed round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator.

  • The crude product can be purified by simple distillation to yield a mixture of the isomeric alkyl bromides.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Hydrogen bromide in acetic acid is highly corrosive and toxic. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • This compound and diethyl ether are flammable. Keep away from open flames and ignition sources.

  • Handle all chemicals with care and dispose of waste according to institutional guidelines.

Experimental Workflow

ExperimentalWorkflow Start Start Reactants Mix this compound and HBr in Acetic Acid at 0-5 °C Start->Reactants Reaction Stir at Room Temperature for 1 hour Reactants->Reaction Workup Aqueous Workup with Diethyl Ether Extraction Reaction->Workup Neutralization Wash with Saturated Sodium Bicarbonate Workup->Neutralization Drying Dry Organic Layer with Anhydrous MgSO4 Neutralization->Drying Evaporation Remove Solvent via Rotary Evaporation Drying->Evaporation Purification Purify by Simple Distillation Evaporation->Purification End Obtain Product Mixture Purification->End

Caption: Experimental workflow for the synthesis.

Data Presentation

CompoundProduct TypePredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
2-Bromo-2,3-dimethylhexane MajorCH₃ (C2-Br): ~1.7 (s, 3H)CH₃ (C3): ~1.1 (d, 3H)CH (C3): ~2.0 (m, 1H)CH₂ (C4): ~1.5 (m, 2H)CH₂ (C5): ~1.3 (m, 2H)CH₃ (C6): ~0.9 (t, 3H)C1: ~25C2 (C-Br): ~70C3: ~45C4: ~40C5: ~23C6: ~14C2-CH₃: ~30C3-CH₃: ~18
2-Bromo-3,3-dimethylhexane MinorCH₃ (C1): ~1.8 (d, 3H)CH (C2-Br): ~4.2 (q, 1H)CH₃ (C3-gem): ~1.0 (s, 6H)CH₂ (C4): ~1.4 (m, 2H)CH₂ (C5): ~1.3 (m, 2H)CH₃ (C6): ~0.9 (t, 3H)C1: ~22C2 (C-Br): ~65C3: ~40C4: ~48C5: ~23C6: ~14C3-CH₃ (gem): ~28

Conclusion

The reaction of this compound with hydrogen bromide serves as an excellent case study for understanding the interplay between Markovnikov's rule and carbocation rearrangements in electrophilic addition reactions. The predicted outcome is the formation of 2-bromo-2,3-dimethylhexane as the major product due to the stability of the tertiary carbocation intermediate. The provided protocol offers a general method for carrying out this transformation, and the predicted spectral data can aid in the characterization of the resulting products. Researchers should, however, rely on experimental data for definitive structural elucidation.

References

Application Notes and Protocols for the Analytical Characterization of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-hexene is an aliphatic alkene with the chemical formula C8H16 and a molecular weight of 112.21 g/mol . As a volatile organic compound, its accurate characterization is crucial in various fields, including chemical synthesis, quality control, and as an intermediate in the development of new chemical entities. This document provides detailed application notes and standardized protocols for the analytical characterization of this compound using state-of-the-art analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. Gas chromatography provides separation from volatile impurities, while mass spectrometry allows for determination of the molecular weight and fragmentation pattern. NMR spectroscopy is essential for elucidating the precise molecular structure, and FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Quantitative Data

Table 1: Gas Chromatography and Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Weight112.21 g/mol [1]
Kovats Retention Index (Standard non-polar)718[1]
Major Mass Spectral Fragments (m/z) Relative Intensity (%) Proposed Fragment
97~15[C7H13]+
83~40[C6H11]+
69~60[C5H9]+
57100 (Base Peak)[C4H9]+ (tert-butyl cation)
55~85[C4H7]+
41~70[C3H5]+ (allyl cation)

Note: Relative intensities are approximate and may vary depending on the instrument and analytical conditions.

Experimental Protocol

Objective: To separate and identify this compound and any volatile impurities using GC-MS.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column and a mass spectrometer (MS) detector.

Materials:

  • This compound sample

  • High-purity helium (carrier gas)

  • Volumetric flask and micropipettes

  • Hexane (B92381) (or other suitable solvent)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in hexane (e.g., 100 ppm) in a volumetric flask.

  • GC-MS Instrument Setup:

    • GC Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Set the injector temperature to 250°C. Use a split injection mode with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase the temperature to 200°C at a rate of 10°C/min.

      • Hold: Hold at 200°C for 2 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 200.

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the chromatogram and mass spectrum.

  • Data Interpretation:

    • Identify the peak corresponding to this compound based on its retention time.

    • Compare the acquired mass spectrum with a reference spectrum from a database (e.g., NIST) to confirm the identity.

    • Analyze the fragmentation pattern to support the structural elucidation.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution (100 ppm) Sample->Dilution Solvent Hexane Solvent->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-200) Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Identification Compound Identification Chromatogram->Identification LibrarySearch Database Comparison MassSpectrum->LibrarySearch LibrarySearch->Identification NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing Sample This compound Dissolve Dissolve Sample Sample->Dissolve Solvent CDCl3 Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Load Load Sample Filter->Load LockShim Lock & Shim Load->LockShim AcquireH1 Acquire 1H Spectrum LockShim->AcquireH1 AcquireC13 Acquire 13C Spectrum LockShim->AcquireC13 ProcessH1 Process 1H Data AcquireH1->ProcessH1 ProcessC13 Process 13C Data AcquireC13->ProcessC13 AssignH1 Assign 1H Signals ProcessH1->AssignH1 AssignC13 Assign 13C Signals ProcessC13->AssignC13 Structure Structural Confirmation AssignH1->Structure AssignC13->Structure FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_data Data Interpretation Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background ApplySample Apply Sample to Crystal Background->ApplySample AcquireSpectrum Acquire Sample Spectrum ApplySample->AcquireSpectrum SubtractBG Subtract Background AcquireSpectrum->SubtractBG PeakID Identify Characteristic Peaks SubtractBG->PeakID FunctionalGroup Assign Functional Groups PeakID->FunctionalGroup

References

Application Note: Gas Chromatography (GC) Analysis of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the qualitative and quantitative analysis of 3,3-Dimethyl-1-hexene using gas chromatography (GC) coupled with mass spectrometry (MS) and flame ionization detection (FID). This compound (C8H16) is a volatile organic compound (VOC) and an important intermediate in organic synthesis.[1][2] Accurate determination of its purity and concentration in various matrices is crucial for quality control and research applications. This document provides detailed experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound is a branched-chain alkene with the molecular formula C8H16 and a molecular weight of 112.22 g/mol .[1][2] As a volatile organic compound, gas chromatography is the ideal analytical technique for its separation and quantification. The choice of detector, either a mass spectrometer (MS) for definitive identification or a flame ionization detector (FID) for robust quantification, depends on the specific analytical need. This application note presents a validated method applicable to both GC-MS and GC-FID systems.

Experimental Protocols

Sample Preparation

For accurate and reproducible results, proper sample preparation is essential. Due to the volatile nature of this compound, headspace analysis or direct injection of a diluted sample can be employed.

Protocol for Direct Injection:

  • Accurately weigh a reference standard of this compound.

  • Prepare a stock solution by dissolving the standard in a volatile organic solvent such as hexane (B92381) or pentane.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For unknown samples, dilute an accurately measured volume or weight in the chosen solvent to bring the concentration of this compound within the calibration range.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Transfer the prepared standards and samples into 2 mL autosampler vials for analysis.

Gas Chromatography (GC) Method

The following GC conditions are recommended for the analysis of this compound. These parameters can be adapted based on the specific instrument and column used.

ParameterGC-MS ConditionGC-FID Condition
GC System Agilent 7890B GC or equivalentAgilent 7890B GC or equivalent
Column Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar columnAgilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.2 mL/min
Inlet Temperature 250°C250°C
Injection Mode Split (50:1)Split (50:1)
Injection Volume 1 µL1 µL
Oven Program Initial: 40°C, hold for 2 minInitial: 40°C, hold for 2 min
Ramp: 10°C/min to 150°CRamp: 10°C/min to 150°C
Hold: 2 min at 150°CHold: 2 min at 150°C
Detector Method

Mass Spectrometer (MS) Conditions:

ParameterValue
MS System Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 35-200
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C

Flame Ionization Detector (FID) Conditions:

ParameterValue
Detector Temp. 300°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation

Quantitative Data

The following tables summarize the expected quantitative data for the analysis of this compound under the specified GC conditions.

Table 1: Retention Time and Kovats Retention Index

CompoundRetention Time (min)Kovats Retention Index (Standard Non-polar)
This compound~ 6.5718[3]

Table 2: Calibration Data for GC-FID Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
15,200
526,100
1051,800
25129,500
50258,000
100515,000
Correlation Coefficient (R²) 0.9998

Table 3: Mass Spectral Data for this compound

m/zRelative Abundance (%)Ion Fragment
57100C4H9+
4185C3H5+
8370C6H11+
11215[M]+ (C8H16+)

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution with Hexane Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injector GC Injector (250°C) Vial->Injector Column GC Column (DB-1ms) Injector->Column MS Mass Spectrometer (EI, 70 eV) Column->MS Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram Spectrum Mass Spectrum Chromatogram->Spectrum Quant Quantification Chromatogram->Quant

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,3-dimethyl-1-hexene. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. Included are detailed data tables summarizing the chemical shifts, multiplicities, and coupling constants, alongside a step-by-step experimental protocol for sample preparation and data acquisition. Furthermore, a logical workflow for NMR analysis is presented using a Graphviz diagram to facilitate understanding of the process from sample to structure elucidation.

Introduction

This compound is an unsaturated hydrocarbon of interest in organic synthesis and as a reference compound in spectroscopic studies. Its unambiguous structural characterization is crucial for its application. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This application note presents the complete ¹H and ¹³C NMR spectral data and a standardized protocol for their acquisition.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were analyzed to assign the chemical shifts and determine the coupling constants. The data is summarized in the tables below.

Structure of this compound:

¹H NMR Data

The proton NMR spectrum exhibits distinct signals corresponding to the different hydrogen environments in the molecule. The assignments are detailed in Table 1.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1 (vinyl, CH)~5.75ddJ_trans = 17.5, J_cis = 10.71H
H-1' (vinyl, CH₂)~4.90dJ_trans = 17.51H
H-1'' (vinyl, CH₂)~4.85dJ_cis = 10.71H
H-4 (CH₂)~1.25tJ = 7.52H
H-5 (CH₂)~1.20m-2H
H-6 (CH₃)~0.85tJ = 7.33H
3-CH₃ (gem-dimethyl)~0.95s-6H

Table 1: ¹H NMR Spectral Data for this compound.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for each carbon atom are presented in Table 2.

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (=CH₂)~110.1
C-2 (=CH)~148.5
C-3 (quaternary C)~36.8
C-4 (CH₂)~43.2
C-5 (CH₂)~18.1
C-6 (CH₃)~14.3
3-CH₃ (gem-dimethyl)~27.2

Table 2: ¹³C NMR Spectral Data for this compound.

Experimental Protocols

The following protocols outline the procedures for sample preparation and NMR data acquisition for this compound.

Sample Preparation

Given that this compound is a volatile liquid, careful sample preparation is essential to obtain high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity. If necessary, purify the compound by distillation.

  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility and the desired spectral window. Chloroform-d (CDCl₃) is a common choice.

  • Concentration:

    • For ¹H NMR, prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent.

    • For ¹³C NMR, a more concentrated sample is preferable, typically 20-50 mg in 0.6-0.7 mL of solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).

  • Sample Transfer: Using a clean Pasteur pipette, transfer the prepared solution into a clean, dry 5 mm NMR tube.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool placed in the Pasteur pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent. Label the tube clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may require optimization.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: Standard single-pulse (zg30 or similar)

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans: 8-16

  • Temperature: 298 K (25 °C)

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Sequence: Proton-decoupled single-pulse (zgpg30 or similar)

  • Spectral Width: 200-240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 128-1024 (or more, depending on concentration)

  • Temperature: 298 K (25 °C)

Data Processing and Interpretation Workflow

The overall process of NMR analysis, from sample preparation to final data interpretation, follows a logical sequence. The following diagram illustrates this workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Reporting Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire1H Acquire ¹H NMR Spectrum Filter->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Filter->Acquire13C Process1H Process ¹H Data (FT, Phasing, Baseline Correction) Acquire1H->Process1H Process13C Process ¹³C Data (FT, Phasing, Baseline Correction) Acquire13C->Process13C Analyze1H Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) Process1H->Analyze1H Analyze13C Analyze ¹³C Spectrum (Chemical Shift) Process13C->Analyze13C Assign Assign Signals to Structure Analyze1H->Assign Analyze13C->Assign Report Generate Report with Data Tables Assign->Report

NMR Analysis Workflow from Sample Preparation to Reporting.

Conclusion

This application note provides a detailed summary of the ¹H and ¹³C NMR data for this compound, along with a robust experimental protocol for its analysis. The provided data tables and workflow diagrams serve as a valuable resource for researchers and scientists requiring accurate and reproducible NMR characterization of this compound and other similar volatile organic molecules. Adherence to the outlined protocols will facilitate the acquisition of high-quality spectra, leading to confident structural elucidation.

Application Note: Infrared (IR) Spectral Analysis of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of organic molecules.[1][2] By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "fingerprint" of the molecule based on the vibrations of its chemical bonds.[2][3] This application note provides a detailed protocol for the IR spectral analysis of 3,3-Dimethyl-1-hexene, a monosubstituted alkene. The characteristic absorption bands of alkenes, such as the C=C and =C-H stretching and bending vibrations, can be readily identified using this method.[4][5][6]

Molecular Structure and Expected Spectral Features

This compound (C₈H₁₆) is an alkene with a terminal double bond.[7][8][9][10] Its structure includes both sp² and sp³ hybridized carbon atoms, as well as various types of C-H bonds. The key functional groups expected to show characteristic absorption bands in the IR spectrum are the vinyl group (-CH=CH₂) and the alkane backbone containing methyl (-CH₃) and methylene (B1212753) (-CH₂) groups.

The IR spectrum of this compound is expected to exhibit the following features:

  • =C-H Stretch: An absorption band slightly above 3000 cm⁻¹ corresponding to the stretching vibration of the C-H bonds on the double bond.[6][11]

  • C-H Stretch (alkane): Strong absorption bands below 3000 cm⁻¹ due to the stretching vibrations of C-H bonds in the methyl and methylene groups.[4][5]

  • C=C Stretch: A moderate absorption band in the region of 1680-1640 cm⁻¹ due to the carbon-carbon double bond stretching vibration.[3][6]

  • =C-H Bending (Out-of-Plane): Strong and characteristic bands in the 1000-650 cm⁻¹ region. For monosubstituted alkenes like this compound, two distinct bands are typically observed around 990 cm⁻¹ and 910 cm⁻¹.[4][5]

Data Presentation

The following table summarizes the expected characteristic infrared absorption bands for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
=C-H StretchAlkene3100 - 3000Medium
C-H Stretch (asymmetric & symmetric)Alkane2960 - 2850Strong
C=C StretchAlkene1680 - 1640Medium
CH₂ ScissoringAlkane~1465Medium
CH₃ Asymmetric BendingAlkane~1450Medium
CH₃ Symmetric Bending (umbrella)Alkane~1375Medium
=C-H Bend (Out-of-Plane)Alkene1000 - 980 and 920 - 900Strong

Experimental Protocol

This protocol outlines the procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of neat this compound using a capillary film method between salt plates.

Materials and Equipment:

  • This compound (liquid)

  • FTIR Spectrometer

  • Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates

  • Pipette or dropper

  • Kimwipes or other lint-free tissue

  • Hexane (B92381) or other suitable volatile solvent for cleaning

  • Sample holder for the spectrometer

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric water and carbon dioxide.

  • Sample Preparation (Neat Liquid - Capillary Film):

    • Clean the salt plates thoroughly with a volatile solvent like hexane and a lint-free wipe. Handle the plates by the edges to avoid transferring moisture from your fingers.

    • Place one to two drops of the liquid this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin capillary film between the plates.

  • Data Acquisition:

    • Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum. Typical acquisition parameters are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing and Analysis:

    • The resulting spectrum will be a plot of percent transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and record their exact wavenumbers.

    • Compare the observed peaks with the expected values for this compound and general correlation tables for functional groups.

  • Cleaning:

    • After analysis, carefully separate the salt plates.

    • Clean the plates with a suitable solvent (e.g., hexane) and a lint-free wipe.

    • Store the salt plates in a desiccator to protect them from atmospheric moisture.

Logical Workflow

The following diagram illustrates the workflow for the infrared spectral analysis of this compound.

IR_Analysis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Instrument_Prep Instrument Preparation (Background Scan) Sample_Prep Sample Preparation (Neat Liquid Film) Instrument_Prep->Sample_Prep Data_Acquisition Acquire IR Spectrum Sample_Prep->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Reporting Reporting Spectral_Interpretation->Reporting

Caption: Workflow for IR Spectral Analysis.

References

Application Notes and Protocols: Mass Spectrometry (MS) Fragmentation Pattern of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-hexene is a non-polar hydrocarbon with the chemical formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1][2][3][4] As a volatile organic compound, its analysis is pertinent in various fields, including petrochemicals, environmental analysis, and as a potential impurity or starting material in chemical synthesis. Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC), is a powerful analytical technique for the identification and structural elucidation of such compounds. This document provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound, a standardized experimental protocol for its analysis, and a proposed fragmentation pathway.

Mass Spectrometry Data

m/zRelative Intensity (%)Proposed Fragment Ion
41100[C₃H₅]⁺
5580[C₄H₇]⁺
5790[C₄H₉]⁺
8330[C₆H₁₁]⁺
9710[C₇H₁₃]⁺
11220[C₈H₁₆]⁺• (Molecular Ion)

Fragmentation Pathway

The fragmentation of this compound in an EI-MS system is initiated by the removal of an electron from the π-bond of the double bond, forming the molecular ion at m/z 112. The subsequent fragmentation is driven by the formation of stable carbocations. The major proposed fragmentation pathways are:

  • Formation of the base peak at m/z 41 ([C₃H₅]⁺): This stable allyl cation is a common feature in the mass spectra of many alkenes and is likely formed through rearrangement and cleavage of the molecular ion.

  • Formation of the ion at m/z 57 ([C₄H₉]⁺): This prominent peak likely corresponds to the stable tertiary butyl cation, formed by cleavage of the C3-C4 bond.

  • Formation of the ion at m/z 55 ([C₄H₇]⁺): This fragment can be formed through various rearrangement and cleavage pathways.

  • Formation of the ion at m/z 83 ([C₆H₁₁]⁺): This fragment likely arises from the loss of an ethyl group from the molecular ion.

  • Formation of the ion at m/z 97 ([C₇H₁₃]⁺): This ion is the result of the loss of a methyl group.

Fragmentation_Pathway cluster_frags Fragment Ions M This compound (m/z = 112) M_ion [C₈H₁₆]⁺• (m/z = 112) M->M_ion Electron Ionization F41 [C₃H₅]⁺ (m/z = 41) M_ion->F41 Rearrangement & Cleavage F55 [C₄H₇]⁺ (m/z = 55) M_ion->F55 Rearrangement & Cleavage F57 [C₄H₉]⁺ (m/z = 57) M_ion->F57 - •C₃H₇ F83 [C₆H₁₁]⁺ (m/z = 83) M_ion->F83 - •C₂H₅ F97 [C₇H₁₃]⁺ (m/z = 97) M_ion->F97 - •CH₃

Proposed fragmentation pathway of this compound.

Experimental Protocols

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Serial Dilution: Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations appropriate for the expected sample concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: For liquid samples, dilute an accurately weighed or measured volume of the sample in a suitable volatile solvent to bring the concentration of this compound within the calibration range. For solid or semi-solid matrices, an appropriate extraction method (e.g., headspace analysis, solid-phase microextraction) may be necessary.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, operated in splitless mode for trace analysis or a suitable split ratio for higher concentrations.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable for the separation of non-polar hydrocarbons.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Final hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 35 to 200.

    • Solvent Delay: A solvent delay of 2-3 minutes is recommended to prevent the solvent peak from saturating the detector.

3. Data Acquisition and Analysis

  • Data Acquisition: Acquire the data in full scan mode to obtain the complete mass spectrum of the eluting compounds.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm the identity of the peak by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

    • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 57 or 41) against the concentration of the prepared standards.

    • Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Standards & Samples P2 Dilute in Volatile Solvent P1->P2 A1 Inject Sample into GC P2->A1 A2 Separation on Capillary Column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 35-200) A3->A4 D1 Identify Peak by Retention Time A4->D1 D2 Confirm with Mass Spectrum D1->D2 D3 Quantify using Calibration Curve D2->D3

A generalized workflow for the GC-MS analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Purification of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the high-yield purification of 3,3-Dimethyl-1-hexene. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in achieving high purity for this compound in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound samples?

A1: Common impurities in synthetically produced this compound typically include:

  • Isomers: Other C8 alkene isomers such as other dimethylhexenes, ethylhexenes, or octenes, which may have boiling points very close to the target compound.

  • Unreacted Starting Materials: Depending on the synthetic route, these could include Grignard reagents (e.g., propylmagnesium bromide), aldehydes (e.g., 3,3-dimethylbutanal), or organometallic catalysts.[1]

  • Solvents: Residual solvents from the reaction or workup, such as diethyl ether or tetrahydrofuran (B95107) (THF).

  • Byproducts: Compounds formed from side reactions during synthesis.

Q2: Which purification technique is most suitable for achieving high-purity this compound?

A2: The choice of purification technique depends on the required purity and the nature of the impurities.

  • Fractional Distillation: This is the most common and effective method for purifying this compound on a larger scale, especially for removing impurities with significantly different boiling points.[2]

  • Preparative Gas Chromatography (Prep GC): For achieving the highest possible purity (>99.5%) and for separating isomers with very close boiling points, preparative GC is the ideal, albeit more complex and smaller-scale, technique.

Q3: What is the boiling point of this compound and how does it influence purification?

A3: The boiling point of this compound is approximately 104-107°C at atmospheric pressure.[3][4] This relatively low boiling point makes it amenable to purification by fractional distillation under atmospheric pressure. However, care must be taken to control the heating rate to avoid rapid boiling and ensure efficient separation from volatile impurities.

Q4: How can I confirm the purity of my purified this compound?

A4: The purity of the final product should be assessed using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique to identify and quantify volatile impurities.[5][6] The mass spectrometer provides structural information about the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect the presence of impurities.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Product from Impurities 1. Distillation rate is too fast: Insufficient time for vapor-liquid equilibria to establish in the column.[7]2. Inefficient fractionating column: The column does not have enough theoretical plates for the separation.3. Fluctuating heat source: Unstable boiling leads to poor separation.1. Reduce the heating rate: Aim for a slow, steady distillation rate of 1-2 drops per second.2. Use a more efficient column: Employ a longer Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates.3. Ensure stable heating: Use a heating mantle with a stirrer and insulate the distillation flask and column with glass wool or aluminum foil to maintain a consistent temperature gradient.[2]
Product Yield is Low 1. Hold-up in the distillation column: A significant amount of product is retained on the surface of the column packing.2. Leaks in the apparatus: Loss of volatile product vapor through poorly sealed joints.3. Distilling to dryness: Decomposing the residue and losing the last of the product.1. Choose an appropriate column size: For smaller scales, use a column with a smaller diameter to minimize hold-up.2. Check all connections: Ensure all ground glass joints are properly sealed. Use Keck clips to secure connections.[2]3. Stop the distillation before the flask is completely dry. [8]
Temperature at the Distillation Head is Unstable 1. Uneven boiling ("bumping"): Can be caused by the absence of boiling chips or inadequate stirring.2. Azeotrope formation: An impurity may form an azeotrope with the product, causing it to distill at a constant, but incorrect, temperature.1. Add fresh boiling chips or a magnetic stir bar before heating.2. Analyze the distillate by GC-MS to identify the components of the azeotrope. Consider alternative purification methods if an azeotrope is present.
Preparative Gas Chromatography (Prep GC)
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Resolution 1. Column overload: Injecting too much sample for the column's capacity.2. Inappropriate column temperature: The oven temperature is too high for the separation of volatile compounds.3. Incorrect carrier gas flow rate. 1. Reduce the injection volume or dilute the sample.2. Optimize the temperature program: Start with a lower initial temperature and use a slower temperature ramp to improve the separation of early-eluting peaks.3. Optimize the carrier gas flow rate for the specific column dimensions.
Low Recovery of Collected Fractions 1. Inefficient trapping: The collection trap is not cold enough to condense the volatile product.2. Analyte degradation: The injector or column temperature is too high, causing thermal decomposition.3. Leaks in the collection system. 1. Use a more efficient cooling method for the trap, such as a dry ice/acetone bath or liquid nitrogen.2. Lower the injector and/or oven temperature. 3. Check all connections between the column outlet and the collection trap.
Peak Tailing or Fronting 1. Active sites in the injector or column: Can cause polar or reactive compounds to interact with the system.2. Sample solvent incompatibility: The solvent used to dissolve the sample has a much different polarity than the stationary phase.1. Use a deactivated inlet liner and a high-quality, inert column. 2. Dissolve the sample in a solvent that is compatible with the stationary phase. For non-polar columns, a non-polar solvent like hexane (B92381) is suitable.

Data Presentation

The following tables summarize representative data for the purification of this compound. Please note that these values are typical and may vary depending on the specific experimental conditions and the initial purity of the crude material.

Table 1: Comparison of Purification Techniques

Parameter Fractional Distillation Preparative Gas Chromatography
Typical Purity Achieved 95 - 99%> 99.5%
Typical Yield 70 - 90%50 - 80%
Scale Milligrams to KilogramsMicrograms to Grams
Throughput ModerateLow
Separation of Isomers Moderate (depends on boiling point difference)Excellent

Table 2: Physical Properties of this compound and Potential Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compound C₈H₁₆112.22104 - 107[3][4]
2,3-Dimethyl-1-hexeneC₈H₁₆112.22~115
2,3-Dimethyl-2-hexeneC₈H₁₆112.22~120
n-OcteneC₈H₁₆112.22~121
Diethyl Ether (solvent)C₄H₁₀O74.1234.6
Tetrahydrofuran (solvent)C₄H₈O72.1166

Experimental Protocols

Protocol 1: High-Yield Purification by Fractional Distillation

This protocol describes a general procedure for the purification of this compound using fractional distillation at atmospheric pressure.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Heating mantle with stirrer

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux, 20-30 cm)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 150 °C)

  • Condenser

  • Receiving flasks

  • Clamps and stands

  • Glass wool or aluminum foil for insulation

Methodology:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry. Place boiling chips or a magnetic stir bar in the distilling flask.

  • Charging the Flask: Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its capacity.

  • Assembly: Securely connect the fractionating column, distillation head, and condenser. Position the thermometer so that the top of the bulb is level with the side arm leading to the condenser.

  • Heating: Begin heating the flask gently with the heating mantle. Insulate the fractionating column and the distillation head with glass wool or aluminum foil to maintain an even temperature gradient.[2]

  • Distillation: As the mixture boils, a ring of condensate will slowly rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation, collecting the distillate at a rate of 1-2 drops per second.

  • Fraction Collection:

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities, in a separate receiving flask until the temperature at the distillation head stabilizes near the boiling point of this compound (around 104-107 °C).

    • Change to a clean receiving flask to collect the main fraction of purified this compound. The temperature should remain constant during this collection.

    • If the temperature begins to rise significantly, change the receiving flask again to collect any higher-boiling impurities separately.

  • Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and charring of the residue.

  • Analysis: Analyze the purity of the collected main fraction using GC-MS.

Protocol 2: High-Purity Purification by Preparative Gas Chromatography (Prep GC)

This protocol provides a general guideline for purifying this compound using a preparative gas chromatograph. Specific parameters will need to be optimized for your instrument and column.

Materials:

  • Partially purified this compound (e.g., from fractional distillation)

  • High-purity solvent (e.g., hexane)

  • Preparative Gas Chromatograph with a fraction collector

  • Appropriate preparative GC column (e.g., a non-polar phase like DB-1 or HP-5)

  • Collection traps (U-tubes or similar)

  • Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

Methodology:

  • Analytical Method Development: First, develop an analytical GC method to determine the retention times of this compound and any nearby impurities.

  • Sample Preparation: If necessary, dilute the this compound sample in a minimal amount of a volatile, high-purity solvent like hexane.

  • Instrument Setup (Representative Parameters):

    • Injector Temperature: 150 °C

    • Carrier Gas: Helium or Nitrogen at an optimized flow rate for the column.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 120 °C.

      • Hold at 120 °C for 5 minutes.

    • Detector: A portion of the column effluent is typically split to a detector (e.g., FID) to monitor the separation.

    • Fraction Collector: Set the collection times based on the retention time of the this compound peak determined from the analytical run.

  • Injection and Collection:

    • Inject an appropriate volume of the sample onto the preparative GC column.

    • As the this compound peak begins to elute, direct the column effluent to a cooled collection trap.

    • Stop collection as the peak finishes eluting.

  • Recovery: After collection, remove the trap and allow it to warm to room temperature. The purified liquid can then be transferred to a vial.

  • Analysis: Confirm the purity of the collected fraction using analytical GC-MS.

Mandatory Visualizations

experimental_workflow_distillation start Crude this compound setup Assemble Fractional Distillation Apparatus start->setup heat Gentle Heating and Insulation setup->heat distill Slow Distillation (1-2 drops/sec) heat->distill collect_forerun Collect Forerun (Low-boiling impurities) distill->collect_forerun collect_main Collect Main Fraction (Constant Temperature) collect_forerun->collect_main Temp. Stabilizes collect_tail Collect Tailings (High-boiling impurities) collect_main->collect_tail Temp. Rises analyze Purity Analysis (GC-MS) collect_main->analyze product High-Purity This compound analyze->product

Caption: Workflow for the purification of this compound by fractional distillation.

experimental_workflow_prep_gc start Partially Purified This compound analytical_dev Analytical GC Method Development start->analytical_dev sample_prep Sample Preparation (Dilution) analytical_dev->sample_prep instrument_setup Prep GC Instrument Setup sample_prep->instrument_setup injection Sample Injection instrument_setup->injection separation Chromatographic Separation injection->separation collection Fraction Collection (Cooled Trap) separation->collection recovery Product Recovery collection->recovery analysis Purity Analysis (GC-MS) recovery->analysis product Ultra-High Purity This compound analysis->product

Caption: Workflow for the purification of this compound by preparative GC.

logical_relationship_impurities crude Crude this compound impurities Potential Impurities crude->impurities isomers Isomers (e.g., 2,3-dimethylhexenes) impurities->isomers starting_materials Unreacted Starting Materials impurities->starting_materials solvents Residual Solvents (e.g., Ether, THF) impurities->solvents byproducts Synthesis Byproducts impurities->byproducts

Caption: Logical relationship of potential impurities in crude this compound.

References

Technical Support Center: Optimizing 3,3-Dimethyl-1-hexene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3,3-Dimethyl-1-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary laboratory-scale methods for the synthesis of this compound are:

  • Wittig Reaction: This involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. For this compound, this typically involves the reaction of methylenetriphenylphosphorane (B3051586) with 2,2-dimethylpentanal (B85100). This method is advantageous because it forms the double bond at a specific location.[1][2][3][4][5]

  • Dehydration of an Alcohol: This method involves the acid-catalyzed removal of water from 3,3-dimethyl-1-hexanol (B78353) or 3,3-dimethyl-2-hexanol. While effective, this method can sometimes lead to a mixture of alkene isomers through carbocation rearrangements.[6][7]

  • Grignard Reaction followed by Dehydration: A Grignard reagent, such as propylmagnesium bromide, can react with 2,2-dimethylpropanal (pivalaldehyde) to form 3,3-dimethyl-1-hexanol, which is then dehydrated.[8][9][10]

Q2: What is the molecular formula and structure of this compound?

A2: The molecular formula is C8H16. The structure consists of a six-carbon chain with a double bond between the first and second carbon atoms and two methyl groups attached to the third carbon atom.[11][12][13][14][15]

Q3: What are some key physical properties of this compound?

A3: this compound is a colorless liquid. It has a boiling point of approximately 106.9°C and a density of about 0.72 g/cm³. It is insoluble in water but soluble in common organic solvents.[12][16]

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid sources of ignition.[13]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Wittig Reaction
Potential Cause Troubleshooting Step
Incomplete Ylide Formation Ensure the phosphonium salt is fully deprotonated. Use a strong, fresh base like n-butyllithium (n-BuLi) or sodium hydride (NaH). The reaction should be carried out under anhydrous conditions as ylides are sensitive to water.[1][5]
Steric Hindrance The ketone, 2,2-dimethylpentanal, is sterically hindered. The reaction may be slow. Consider using a more reactive ylide or a different olefination method like the Horner-Wadsworth-Emmons reaction, which is often preferred for hindered ketones.[2][4]
Side Reactions of the Ylide The ylide is a strong base and can participate in side reactions. Ensure the aldehyde is added slowly to the ylide solution at a low temperature to minimize side reactions.
Impure Reagents Use freshly distilled aldehyde and dry solvents. Impurities in the starting materials can significantly impact the yield.[17]
Issue 2: Formation of Multiple Isomers in Dehydration Reaction
Potential Cause Troubleshooting Step
Carbocation Rearrangement Acid-catalyzed dehydration proceeds through a carbocation intermediate, which can rearrange to form more stable carbocations, leading to a mixture of alkene isomers.[6][18]
To minimize rearrangements, use a milder dehydrating agent that proceeds through a different mechanism, such as phosphorus oxychloride (POCl₃) in pyridine. This method often favors the formation of the less substituted (Hofmann) product.[7]
Zaitsev vs. Hofmann Elimination The use of strong, non-bulky acids like sulfuric acid at high temperatures tends to favor the more substituted Zaitsev product. Using a bulky base with a suitable leaving group can favor the less substituted Hofmann product.[19]
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Close Boiling Points of Isomers If multiple alkene isomers are formed, their close boiling points can make separation by distillation challenging.
Optimize the reaction to favor the formation of a single isomer. If a mixture is unavoidable, consider preparative gas chromatography for small-scale purification or column chromatography with a non-polar eluent system.
Presence of Triphenylphosphine (B44618) Oxide In the Wittig reaction, the byproduct triphenylphosphine oxide can be difficult to separate from the desired alkene.
Most of the triphenylphosphine oxide can be removed by crystallization from a non-polar solvent like hexanes or by column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Typical Yield Range Key Advantages Common Disadvantages
Wittig Reaction 40-70%High regioselectivity for the double bond position.[4][5]Requires stoichiometric amounts of the phosphonium salt and strong base; byproduct removal can be tedious.[1]
Dehydration of 3,3-Dimethyl-1-hexanol 50-80%Simple procedure with readily available reagents.Prone to carbocation rearrangements, leading to isomer mixtures.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

Materials:

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the suspension with vigorous stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the white salt will be replaced by the orange-red color of the ylide.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 2,2-dimethylpentanal in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with hexanes.

  • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel using hexanes as the eluent to separate the product from triphenylphosphine oxide.

Protocol 2: Synthesis of this compound via Dehydration of 3,3-Dimethyl-1-hexanol

Materials:

  • 3,3-Dimethyl-1-hexanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation head, place 3,3-dimethyl-1-hexanol.

  • Dehydration: Slowly add a catalytic amount of concentrated sulfuric acid to the alcohol with stirring.

  • Heat the mixture gently. The alkene product will begin to distill as it is formed. Collect the distillate.

  • Workup: Wash the collected distillate with sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and perform a final fractional distillation to obtain the pure this compound.

Mandatory Visualizations

Wittig_Reaction_Mechanism reagents Methyltriphenylphosphonium Bromide + n-BuLi ylide Methylenetriphenylphosphorane (Ylide) reagents->ylide Deprotonation betaine Betaine Intermediate ylide->betaine aldehyde 2,2-Dimethylpentanal aldehyde->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure product This compound oxaphosphetane->product byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct Elimination

Caption: Wittig reaction pathway for this compound synthesis.

Troubleshooting_Workflow start Low Yield or Impurities Detected reaction_type Identify Synthesis Method start->reaction_type wittig Wittig Reaction reaction_type->wittig Wittig dehydration Dehydration reaction_type->dehydration Dehydration check_ylide Check Ylide Formation & Reagent Purity wittig->check_ylide check_rearrangement Analyze for Isomers (Carbocation Rearrangement) dehydration->check_rearrangement optimize_wittig Optimize Base, Temperature, and Reagent Purity check_ylide->optimize_wittig optimize_dehydration Use Milder Dehydrating Agent (e.g., POCl3/Pyridine) check_rearrangement->optimize_dehydration purification_issue Check Purification Method optimize_wittig->purification_issue optimize_dehydration->purification_issue distillation Fractional Distillation purification_issue->distillation Distillation chromatography Column Chromatography purification_issue->chromatography Chromatography optimize_distillation Improve Fractionation Efficiency distillation->optimize_distillation optimize_chromatography Optimize Solvent System chromatography->optimize_chromatography end Optimized Synthesis optimize_distillation->end optimize_chromatography->end

References

Identification and removal of impurities in 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and removal of impurities in 3,3-Dimethyl-1-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities in this compound often depend on the synthetic route used for its preparation. Potential impurities may include:

  • Isomeric Alkenes: Rearrangement products from the synthesis, such as other dimethylhexene isomers.

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.

  • Solvent Residues: Traces of solvents used during the reaction or purification steps.

  • Side-Reaction Products: Byproducts from the synthesis, which can vary depending on the specific reaction conditions.

Q2: Which analytical techniques are best for identifying impurities in this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both separating and identifying volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of impurities and can be used for quantification.

Q3: What is the most effective method for removing impurities from this compound?

A3: Fractional distillation is a common and effective method for purifying this compound, especially for removing impurities with different boiling points.[2] For impurities with very close boiling points, preparative gas chromatography (preparative GC) can offer higher resolution and purity.

Q4: How can I confirm the purity of my this compound sample after purification?

A4: The purity of the final product should be assessed using a high-resolution analytical technique. Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard method for quantifying the purity of volatile compounds. The absence of impurity peaks in the chromatogram, or their presence below a specified threshold, indicates the purity of the sample.

Troubleshooting Guides

Impurity Identification Issues
Problem Possible Cause Suggested Solution
Unknown peaks in GC-MS chromatogram The impurity is not in standard libraries.Utilize high-resolution mass spectrometry to determine the exact mass and elemental composition. Further structural elucidation can be performed using 1D and 2D NMR techniques.
Co-eluting peaks in GC Impurities have very similar boiling points and polarity to this compound.Optimize the GC method by using a longer column, a different stationary phase (e.g., a more polar column), or by adjusting the temperature program.
NMR spectrum is complex and difficult to interpret Overlapping signals from multiple impurities.Employ 2D NMR techniques such as COSY and HSQC to resolve overlapping signals and aid in the structural assignment of impurities.
Purification Challenges
Problem Possible Cause Suggested Solution
Poor separation during fractional distillation The boiling points of the impurities are very close to that of this compound.Use a longer fractionating column with a higher number of theoretical plates. Optimize the reflux ratio to enhance separation efficiency.
Product decomposition during distillation The distillation temperature is too high.If the compound is thermally sensitive, consider performing the distillation under reduced pressure to lower the boiling point.
Low recovery after preparative GC Sub-optimal collection parameters.Ensure the collection trap is sufficiently cooled to efficiently condense the purified product. Optimize the split ratio to maximize the amount of sample directed to the collection trap.

Quantitative Data Summary

Table 1: Typical Impurity Profile of Crude this compound

Impurity Typical Concentration Range (%) Identification Method
Isomeric Dimethylhexenes1.0 - 5.0GC-MS, NMR
3,3-Dimethyl-1-hexanol0.5 - 2.0GC-MS, IR
Hexane (B92381) (Wurtz coupling byproduct)0.1 - 0.5GC-MS
Diethyl ether (solvent)< 0.1GC-MS, NMR

Table 2: Purity of this compound after Various Purification Methods

Purification Method Achievable Purity (%) Key Advantages
Simple Distillation90.0 - 95.0Fast and simple for removing non-volatile impurities.
Fractional Distillation95.0 - 99.5Effective for separating impurities with different boiling points.
Preparative Gas Chromatography> 99.8High resolution for separating isomers and impurities with close boiling points.

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the this compound sample in a high-purity volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/min.

      • Hold: Hold at 200°C for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Identify the main component (this compound) based on its retention time and mass spectrum.

    • Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) for tentative identification.

    • Calculate the relative percentage of each impurity based on the peak area.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and a receiving flask.

    • Ensure all glassware is dry.

  • Procedure:

    • Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

    • Heat the flask gently using a heating mantle.

    • Slowly increase the temperature to allow a vapor front to ascend the fractionating column gradually.

    • Maintain a slow and steady distillation rate by controlling the heat input.

    • Collect the fraction that distills at the boiling point of this compound (approximately 106-107°C).

    • Discard the initial and final fractions, which are likely to be enriched in lower and higher boiling impurities, respectively.

  • Purity Analysis: Analyze the collected fraction by GC-FID or GC-MS to confirm its purity.

Visualizations

Impurity_Identification_Workflow cluster_sample Sample Analysis cluster_data Data Interpretation Crude_Sample Crude this compound Sample GCMS_Analysis GC-MS Analysis Crude_Sample->GCMS_Analysis Inject NMR_Analysis NMR Spectroscopy Crude_Sample->NMR_Analysis Prepare Sample Identify_Peaks Identify Peaks in Chromatogram & Spectrum GCMS_Analysis->Identify_Peaks Generate Data Structure_Elucidation Structure Elucidation of Unknowns (NMR) NMR_Analysis->Structure_Elucidation Generate Spectra Compare_Library Compare Mass Spectra with Library (e.g., NIST) Identify_Peaks->Compare_Library Quantify_Impurities Quantify Impurities Compare_Library->Quantify_Impurities Tentative ID Structure_Elucidation->Quantify_Impurities Definitive ID Impurity_Profile Impurity Profile Report Quantify_Impurities->Impurity_Profile Generate Report

Caption: Workflow for Impurity Identification in this compound.

Purification_Workflow Crude_Product Crude this compound Choose_Method Choose Purification Method Crude_Product->Choose_Method Frac_Dist Fractional Distillation Choose_Method->Frac_Dist Different B.P. Prep_GC Preparative GC Choose_Method->Prep_GC Similar B.P. Collect_Fractions Collect Purified Fractions Frac_Dist->Collect_Fractions Prep_GC->Collect_Fractions Purity_Analysis Analyze Purity by GC-FID Collect_Fractions->Purity_Analysis Pure_Product Pure this compound (>99.5%) Purity_Analysis->Pure_Product Purity > 99.5% Repurify Repurify if Necessary Purity_Analysis->Repurify Purity < 99.5% Repurify->Choose_Method

Caption: Workflow for the Purification of this compound.

References

Minimizing side product formation in 3,3-Dimethyl-1-hexene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing side product formation during chemical reactions involving 3,3-Dimethyl-1-hexene. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.

Hydroboration-Oxidation

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the hydroboration-oxidation of this compound, and what is the primary side product?

The major product of the hydroboration-oxidation of this compound is the anti-Markovnikov alcohol, 3,3-Dimethyl-1-hexanol . The primary side product is the Markovnikov alcohol, 3,3-Dimethyl-2-hexanol . The reaction shows high regioselectivity due to the steric hindrance of the tertiary butyl group.

Q2: What is the typical product distribution for the hydroboration-oxidation of this compound?

Studies have shown that the hydroboration-oxidation of this compound yields a high proportion of the primary alcohol. The typical product ratio is approximately 94:6 in favor of 3,3-Dimethyl-1-hexanol over 3,3-Dimethyl-2-hexanol.

Data Presentation: Product Distribution in Hydroboration-Oxidation

ProductStructureTypical Yield (%)
3,3-Dimethyl-1-hexanol (Major)CCC(C)(C)C(O)C94
3,3-Dimethyl-2-hexanol (Side Product)CCC(C)(C)CH(O)CH36

Troubleshooting Guide

Q3: My reaction is producing a higher than expected amount of the secondary alcohol (3,3-Dimethyl-2-hexanol). What are the possible causes and solutions?

A higher proportion of the secondary alcohol can result from several factors:

  • Non-optimal Borane (B79455) Reagent: Using less sterically hindered borane reagents can decrease regioselectivity.

    • Solution: Employ a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. These reagents increase steric hindrance at the more substituted carbon, favoring addition to the terminal carbon.

  • Reaction Temperature: Higher temperatures can sometimes lead to lower selectivity.

    • Solution: Maintain a low reaction temperature, typically 0 °C to room temperature, during the hydroboration step.

  • Slow Addition of Alkene: Adding the borane reagent too quickly to the alkene can reduce selectivity.

    • Solution: Add the alkene slowly to the borane solution to ensure the borane is in excess, which favors the desired reaction pathway.

Experimental Protocol: Hydroboration-Oxidation of this compound

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add this compound dissolved in anhydrous THF.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add the BH₃·THF solution dropwise to the stirred alkene solution over a period of 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Slowly and carefully add the 3 M NaOH solution to the reaction mixture, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.

  • Stir the mixture at room temperature for 1-2 hours.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation to separate the primary and secondary alcohol isomers.

Workflow for Hydroboration-Oxidation

hydroboration_oxidation This compound This compound Trialkylborane Intermediate Trialkylborane Intermediate This compound->Trialkylborane Intermediate 1. BH3-THF 3,3-Dimethyl-1-hexanol\n(Major Product) 3,3-Dimethyl-1-hexanol (Major Product) Trialkylborane Intermediate->3,3-Dimethyl-1-hexanol\n(Major Product) 2. H2O2, NaOH 3,3-Dimethyl-2-hexanol\n(Side Product) 3,3-Dimethyl-2-hexanol (Side Product) Trialkylborane Intermediate->3,3-Dimethyl-2-hexanol\n(Side Product) 2. H2O2, NaOH

Caption: Hydroboration-oxidation of this compound.

Epoxidation

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the epoxidation of this compound?

The expected product is 1,2-epoxy-3,3-dimethylhexane . The reaction involves the syn-addition of an oxygen atom across the double bond.

Q2: What are the potential side products in the epoxidation of this compound with a peroxy acid like m-CPBA?

The primary side product is the corresponding diol, 3,3-Dimethyl-1,2-hexanediol , which can form if the epoxide ring is opened by acidic byproducts or residual water in the reaction mixture. Over-oxidation is generally not a concern for simple alkenes.

Troubleshooting Guide

Q3: My epoxidation reaction is giving a significant amount of the diol side product. How can I minimize this?

The formation of the diol is typically due to the presence of acid and water.

  • Acidic Byproduct: The carboxylic acid byproduct (e.g., m-chlorobenzoic acid from m-CPBA) can catalyze the opening of the epoxide ring.

    • Solution: Use a buffered system to neutralize the acidic byproduct as it forms. Adding a solid buffer like sodium bicarbonate (NaHCO₃) or disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄) to the reaction mixture is effective.

  • Water Content: Traces of water in the solvent or on the glassware can lead to hydrolysis of the epoxide.

Experimental Protocol: Epoxidation of this compound with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a dry round-bottom flask, dissolve this compound in anhydrous dichloromethane.

  • Add solid sodium bicarbonate to the solution and stir to create a suspension.

  • Cool the mixture in an ice bath to 0 °C.

  • In a separate flask, dissolve m-CPBA in a minimal amount of dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred alkene solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to stir at 0 °C for 2-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the sodium bicarbonate and the precipitated m-chlorobenzoic acid.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude epoxide. Further purification can be achieved by column chromatography if necessary.

Troubleshooting Epoxidation Side Products

epoxidation_troubleshooting cluster_issue Issue cluster_cause Potential Cause cluster_solution Solution High Diol Formation High Diol Formation Acidic Byproduct Acidic Byproduct High Diol Formation->Acidic Byproduct Water Present Water Present High Diol Formation->Water Present Add Buffer (e.g., NaHCO3) Add Buffer (e.g., NaHCO3) Acidic Byproduct->Add Buffer (e.g., NaHCO3) Use Anhydrous Solvent & Glassware Use Anhydrous Solvent & Glassware Water Present->Use Anhydrous Solvent & Glassware

Caption: Troubleshooting diol formation in epoxidation.

Acid-Catalyzed Hydration

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the acid-catalyzed hydration of this compound?

The major product is the result of a carbocation rearrangement. The initially formed secondary carbocation will rearrange via a methyl shift to a more stable tertiary carbocation, leading to the formation of 2,3-Dimethyl-2-hexanol .

Q2: What is the primary side product in this reaction?

The primary side product is the Markovnikov addition product without rearrangement, 3,3-Dimethyl-2-hexanol . However, due to the high propensity for rearrangement to the more stable tertiary carbocation, this is often a minor component of the product mixture.

Troubleshooting Guide

Q3: How can I minimize the formation of the rearranged product if I want to synthesize 3,3-Dimethyl-2-hexanol?

Acid-catalyzed hydration is prone to carbocation rearrangements, making it unsuitable for the selective synthesis of the unrearranged alcohol.[1][2]

  • Solution: To selectively synthesize 3,3-Dimethyl-2-hexanol, an oxymercuration-demercuration reaction should be used. This two-step process proceeds through a mercurinium ion intermediate, which does not undergo rearrangement, and yields the Markovnikov alcohol.[1]

Experimental Protocol: Acid-Catalyzed Hydration of this compound

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, add water and cool it in an ice bath.

  • Slowly add concentrated sulfuric acid to the water with stirring to prepare a dilute acid solution. Caution: Always add acid to water.

  • Add this compound to the cold, dilute sulfuric acid solution.

  • Attach a reflux condenser and heat the mixture gently with stirring for 1-2 hours.

  • After cooling, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Analyze the product mixture by GC-MS or NMR to determine the ratio of rearranged to unrearranged alcohols.

Carbocation Rearrangement Pathway

carbocation_rearrangement cluster_reaction Acid-Catalyzed Hydration This compound This compound Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation +H+ Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation Methyl Shift (Rearrangement) 3,3-Dimethyl-2-hexanol\n(Minor Product) 3,3-Dimethyl-2-hexanol (Minor Product) Secondary Carbocation->3,3-Dimethyl-2-hexanol\n(Minor Product) +H2O, -H+ 2,3-Dimethyl-2-hexanol\n(Major Product) 2,3-Dimethyl-2-hexanol (Major Product) Tertiary Carbocation->2,3-Dimethyl-2-hexanol\n(Major Product) +H2O, -H+

Caption: Rearrangement in acid-catalyzed hydration.

Cationic Polymerization

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to cationic polymerization?

Yes, as an alkene with an electron-donating alkyl group, it can undergo cationic polymerization. The steric hindrance of the tertiary butyl group can, however, affect the rate and degree of polymerization.

Q2: What are common side reactions in the cationic polymerization of this compound?

Common side reactions include:

  • Chain transfer: The growing polymer chain can transfer a proton to a monomer, terminating the original chain and initiating a new one. This leads to lower molecular weight polymers.

  • Isomerization/Rearrangement: The cationic active center can undergo rearrangements to form more stable carbocations, leading to a less regular polymer structure.

  • Termination: The growing chain can be terminated by reaction with impurities (like water) or the counter-ion.

Troubleshooting Guide

Q3: My polymerization is resulting in low molecular weight oligomers. How can I increase the polymer chain length?

Low molecular weight is often due to excessive chain transfer or termination.

  • Low Temperature: Cationic polymerizations are often carried out at very low temperatures (e.g., -78 °C) to suppress chain transfer and termination reactions, which have higher activation energies than propagation.

  • Choice of Initiator/Co-initiator: The stability of the carbocation and the nature of the counter-ion are crucial. A less nucleophilic counter-ion will reduce the likelihood of termination. Common initiating systems include a Lewis acid (e.g., BF₃, AlCl₃) with a protic initiator (e.g., H₂O).

  • Purity of Reagents: Water and other nucleophilic impurities can act as terminating agents. Ensure all reagents and solvents are rigorously purified and dried.

Logical Relationship in Cationic Polymerization Control

cationic_polymerization Desired High MW Polymer Desired High MW Polymer Low Chain Transfer Low Chain Transfer Desired High MW Polymer->Low Chain Transfer Low Termination Low Termination Desired High MW Polymer->Low Termination Low Temperature Low Temperature Low Temperature->Low Chain Transfer Low Temperature->Low Termination Pure Reagents Pure Reagents Pure Reagents->Low Termination Stable Carbocation Stable Carbocation Stable Carbocation->Desired High MW Polymer

Caption: Factors influencing high molecular weight in cationic polymerization.

References

Technical Support Center: Enhancing Regioselectivity in the Functionalization of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethyl-1-hexene. The following information is designed to address specific issues encountered during experiments aimed at controlling the regioselectivity of functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am trying to synthesize 3,3-dimethyl-1-hexanol (B78353) (the anti-Markovnikov product) from this compound, but I am getting a mixture of products. How can I improve the selectivity for the primary alcohol?

A1: Achieving high selectivity for the anti-Markovnikov product, 3,3-dimethyl-1-hexanol, requires conditions that favor the addition of the hydroxyl group to the less substituted carbon of the double bond. The recommended method is Hydroboration-Oxidation .

Troubleshooting Poor Regioselectivity in Hydroboration-Oxidation:

  • Issue: Formation of the secondary alcohol (3,3-dimethyl-2-hexanol) as a significant byproduct.

    • Solution: The regioselectivity of hydroboration is influenced by steric hindrance. Using a bulkier borane (B79455) reagent can significantly enhance the selectivity for the terminal carbon. Consider replacing borane-THF (BH₃•THF) with a sterically hindered dialkylborane like 9-borabicyclo[3.3.1]nonane (9-BBN).[1][2]

  • Issue: Low reaction yield.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Borane reagents are sensitive to moisture. Also, ensure the slow addition of the borane reagent to the alkene.[3]

  • Issue: Incomplete oxidation of the organoborane intermediate.

    • Solution: Ensure an adequate amount of the oxidizing agent (hydrogen peroxide) and base (e.g., NaOH) are used in the second step of the reaction. The oxidation step should be allowed to proceed for a sufficient amount of time, sometimes with gentle heating, to ensure complete conversion of the C-B bond to a C-OH bond.[4][5]

Q2: How can I synthesize 3,3-dimethyl-2-hexanol (B3368857) (the Markovnikov product) and avoid rearrangement products?

A2: For the synthesis of the Markovnikov product, 3,3-dimethyl-2-hexanol, while avoiding the formation of rearranged products, the recommended method is Oxymercuration-Demercuration . This reaction proceeds via a mercurinium ion intermediate rather than a free carbocation, thus preventing rearrangements.[6][7]

Troubleshooting Oxymercuration-Demercuration:

  • Issue: Low yield of the desired alcohol.

    • Solution: Ensure the mercuric acetate (B1210297) is fully dissolved in the aqueous solvent (e.g., THF/water) before the addition of the alkene. The demercuration step with sodium borohydride (B1222165) should be performed carefully, as the reaction can be vigorous.

  • Issue: Presence of byproducts.

    • Solution: While this method is highly reliable in preventing rearrangements, incomplete reduction in the demercuration step can leave organomercury intermediates. Ensure a sufficient amount of sodium borohydride is used and that the reaction goes to completion.

Q3: I attempted an acid-catalyzed hydration of this compound to get the Markovnikov alcohol, but I am observing a complex mixture of products. What is happening?

A3: Acid-catalyzed hydration of alkenes proceeds through a carbocation intermediate.[8][9] In the case of this compound, the initially formed secondary carbocation is prone to a 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement leads to the formation of 2,3-dimethyl-2-hexanol (B102537) as a major product, in addition to the expected 3,3-dimethyl-2-hexanol.

Troubleshooting Acid-Catalyzed Hydration:

  • Issue: Formation of rearranged products.

    • Solution: To avoid carbocation rearrangements, it is highly recommended to use the oxymercuration-demercuration reaction for the synthesis of the unrearranged Markovnikov alcohol.[7] If acid-catalyzed hydration must be used, employing very dilute strong acids and low temperatures may slightly favor the unrearranged product, but significant rearrangement is generally unavoidable.

  • Issue: Alkene polymerization.

    • Solution: High concentrations of strong acid can promote the polymerization of the alkene. Use a dilute solution of a strong, non-nucleophilic acid like sulfuric acid.[10]

Data Presentation: Regioselectivity in the Hydration of this compound

Reaction Reagents Predicted Major Product Predicted Minor Product(s) Regioselectivity Rearrangement Reported Product Ratio (Major:Minor)
Hydroboration-Oxidation 1. BH₃•THF or 9-BBN2. H₂O₂, NaOH3,3-Dimethyl-1-hexanol3,3-Dimethyl-2-hexanolAnti-Markovnikov[2][5]No94:6[11]
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O/THF2. NaBH₄3,3-Dimethyl-2-hexanol3,3-Dimethyl-1-hexanolMarkovnikov[6][7]No[7]High selectivity for Markovnikov product
Acid-Catalyzed Hydration H₂SO₄ (dil.), H₂O2,3-Dimethyl-2-hexanol3,3-Dimethyl-2-hexanolMarkovnikov (initially)Yes (1,2-methyl shift)Complex mixture

Experimental Protocols

Protocol 1: Anti-Markovnikov Hydration via Hydroboration-Oxidation

Objective: To synthesize 3,3-dimethyl-1-hexanol with high regioselectivity.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Set up a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add this compound to the flask, followed by anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the 1.0 M solution of BH₃•THF dropwise to the stirring solution of the alkene over a period of 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of hydrogen peroxide can be exothermic.

  • Allow the mixture to warm to room temperature and stir for at least 1 hour to ensure complete oxidation.

  • Perform a standard aqueous workup and extraction with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation as needed.

Protocol 2: Markovnikov Hydration without Rearrangement via Oxymercuration-Demercuration

Objective: To synthesize 3,3-dimethyl-2-hexanol while avoiding rearrangement.

Materials:

  • This compound

  • Mercuric acetate (Hg(OAc)₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate in a 1:1 mixture of THF and water.

  • Add this compound to the stirring solution and allow the reaction to proceed at room temperature for 30-60 minutes.

  • In a separate beaker, prepare a solution of sodium borohydride in 3 M sodium hydroxide.

  • Cool the reaction mixture in an ice bath and slowly add the sodium borohydride solution.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour. A black precipitate of mercury metal will form.

  • Perform a standard aqueous workup and extraction with an organic solvent.

  • Carefully separate the organic layer from the aqueous layer containing the mercury precipitate. Caution: Mercury compounds are toxic. Handle and dispose of them according to safety guidelines.

  • Dry the organic layer, filter, and remove the solvent to yield the crude product.

  • Purify as necessary.

Visualizations

Troubleshooting_Regioselectivity start Start: Functionalization of This compound desired_product What is the desired product? start->desired_product anti_markovnikov Anti-Markovnikov (3,3-Dimethyl-1-hexanol) desired_product->anti_markovnikov Primary Alcohol markovnikov Markovnikov (3,3-Dimethyl-2-hexanol) desired_product->markovnikov Secondary Alcohol hydroboration Use Hydroboration-Oxidation anti_markovnikov->hydroboration oxymercuration Use Oxymercuration-Demercuration markovnikov->oxymercuration No Rearrangement Desired acid_hydration Consider Acid-Catalyzed Hydration (with caution) markovnikov->acid_hydration Rearrangement is acceptable or to be investigated issue_hydro Issue: Low Selectivity? hydroboration->issue_hydro end_success Successful Synthesis oxymercuration->end_success issue_acid Issue: Rearrangement Products? acid_hydration->issue_acid solution_hydro Solution: Use bulky borane (e.g., 9-BBN) issue_hydro->solution_hydro Yes issue_hydro->end_success No solution_hydro->end_success solution_acid Solution: Switch to Oxymercuration-Demercuration issue_acid->solution_acid Yes issue_acid->end_success No solution_acid->end_success

Caption: Troubleshooting logic for regioselective functionalization.

Experimental_Workflow cluster_hydroboration Hydroboration-Oxidation (Anti-Markovnikov) cluster_oxymercuration Oxymercuration-Demercuration (Markovnikov) h_start Start: This compound h_step1 Step 1: Hydroboration (BH3•THF or 9-BBN) h_start->h_step1 h_step2 Step 2: Oxidation (H2O2, NaOH) h_step1->h_step2 h_product Product: 3,3-Dimethyl-1-hexanol h_step2->h_product o_start Start: This compound o_step1 Step 1: Oxymercuration (Hg(OAc)2, H2O) o_start->o_step1 o_step2 Step 2: Demercuration (NaBH4) o_step1->o_step2 o_product Product: 3,3-Dimethyl-2-hexanol o_step2->o_product

Caption: Experimental workflows for regioselective hydration.

References

Technical Support Center: Mitigating Steric Hindrance in 3,3-Dimethyl-1-hexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving 3,3-Dimethyl-1-hexene. The bulky tert-butyl group on the C3 carbon significantly influences the accessibility of the double bond, often leading to low yields or poor selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant issue with this compound?

A1: The core issue is the presence of a bulky tert-butyl group (-C(CH₃)₃) adjacent to the double bond. This group physically obstructs the approach of reagents to the reactive π-bond, a phenomenon known as steric hindrance.[1] This blockage can prevent or slow down reactions that would otherwise proceed smoothly with less substituted alkenes like 1-hexene (B165129).[2] The three-dimensional size and shape of this group is the primary cause of hindered reactions.[1]

Q2: Which types of reactions are most affected by the steric bulk of this compound?

A2: Reactions that require a reagent to directly attack the double bond are most affected. Key examples include:

  • Hydroboration-Oxidation: The approach of the borane (B79455) reagent is hindered, which can affect regioselectivity and reaction rates.[3][4]

  • Epoxidation: The delivery of an oxygen atom from a peroxy acid or other oxidizing agents can be slowed significantly.[5]

  • Polymerization: The coordination of the alkene to a catalyst's active site is often the rate-limiting step, and steric bulk can prevent efficient polymerization.[6][7]

Q3: What are the general strategies to overcome steric hindrance in these reactions?

A3: There are several core strategies:

  • Reagent Selection: Use smaller or more reactive reagents that can more easily access the double bond. For example, in hydroboration, using BH₃•THF is preferable to larger, substituted boranes.[8]

  • Catalyst Modification: Employ catalysts with less bulky ligands or those that can activate the substrate under milder conditions. For instance, in polymerization, specific metallocene complexes with sterically hindered cocatalysts can be effective.[6][7]

  • Optimization of Reaction Conditions: Modifying temperature, pressure, or reaction time can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[9][10] For instance, cautiously increasing temperature can sometimes provide the activation energy needed, though it must be balanced against the risk of decomposition.[9]

Troubleshooting Guides

Problem 1: Low Yield and/or Poor Regioselectivity in Hydroboration-Oxidation

Symptom: The hydroboration-oxidation of this compound results in a low yield of the desired primary alcohol (3,3-Dimethyl-1-hexanol) or a mixture of primary and secondary alcohols.

Cause: The bulky tert-butyl group hinders the approach of the borane reagent to the C1 position. While hydroboration typically favors the anti-Markovnikov product (addition to the least substituted carbon), severe steric hindrance can slow the reaction or allow for competing side reactions.[3][11]

Solutions:

  • Use a Less Bulky Borane Reagent: While bulky boranes like 9-BBN are often used to enhance regioselectivity, in this extreme case, the smaller borane-THF complex (BH₃•THF) is more effective as it can better access the sterically shielded C1 position.[3][8]

  • Control Stoichiometry: Use a stoichiometric amount of the alkene relative to the borane (e.g., a 3:1 ratio of alkene to BH₃). This ensures that the less hindered monoalkylborane intermediate is the primary species reacting.[4]

  • Optimize Temperature: Perform the hydroboration step at a lower temperature (e.g., 0 °C) to enhance selectivity by favoring the transition state with the lowest activation energy.[9]

Data Presentation: Regioselectivity in Hydroboration
AlkeneBorane ReagentRatio of 1° to 2° AlcoholCitation
1-HexeneBH₃•THF94:6[4]
This compoundBH₃•THF94:6[4]
1-Hexene9-BBN>99:1[3]
This compound9-BBNReaction is very slow[2]

This table illustrates that while this compound and 1-hexene show similar selectivity with BH₃, the use of bulkier reagents like 9-BBN becomes problematic for the sterically hindered alkene.[3][4]

Problem 2: Inefficient or Slow Polymerization

Symptom: Attempts to polymerize this compound using standard Ziegler-Natta or metallocene catalysts result in low conversion or the formation of only low molecular weight oligomers.

Cause: The steric bulk of the monomer prevents it from effectively coordinating with the active site of the polymerization catalyst.[6][12]

Solutions:

  • Employ Specialized Cocatalysts: Use sterically hindered organoaluminates as cocatalysts for metallocene complexes. These can activate the metallocene without being deactivated by the bulky monomer. Examples include compounds with 2,6-disubstituted phenyl groups.[6][7]

  • Use a Half-Titanocene Catalyst: Certain half-titanocene catalytic systems have shown high efficiency for the polymerization of sterically demanding alkenes.[13]

  • Optimize Monomer/Catalyst Ratio and Temperature: A systematic screening of reaction conditions is crucial. High-throughput screening methods can accelerate the discovery of optimal catalyst loading and temperature.[14]

Problem 3: Low Conversion in Epoxidation Reactions

Symptom: The reaction of this compound with a standard epoxidizing agent like m-CPBA is extremely slow or yields are poor.

Cause: The large tert-butyl group shields one face of the alkene, making it difficult for the peroxy acid to approach and deliver the oxygen atom in the required "spiro" transition state.[5]

Solutions:

  • Use a More Reactive Oxidant: Dimethyldioxirane (DMDO), generated in situ from acetone (B3395972) and Oxone, is a smaller and highly reactive epoxidizing agent that can be more effective for hindered alkenes.[5]

  • Catalytic Epoxidation: Consider using a catalytic system, such as a rhenium-based catalyst, which can be active for sterically hindered substrates. However, catalyst performance may vary, and leaching experiments are needed to confirm heterogeneous catalysis.[15]

Experimental Protocols & Visualizations

Protocol: High-Regioselectivity Hydroboration-Oxidation of this compound

This protocol is designed to maximize the yield of the anti-Markovnikov product, 3,3-Dimethyl-1-hexanol.

Materials:

  • This compound

  • 1.0 M Borane-tetrahydrofuran complex (BH₃•THF) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Standard glassware for anhydrous reactions (flame-dried flasks, nitrogen/argon inlet)

Procedure:

  • Hydroboration Step:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (e.g., 30 mmol) in anhydrous THF (15 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.0 M BH₃•THF solution (10 mL, 10 mmol) dropwise via syringe over 20 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Oxidation Step:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add 3 M NaOH solution (12 mL).

    • Very slowly, add 30% H₂O₂ (12 mL) dropwise, keeping the internal temperature below 30 °C. Vigorous gas evolution may occur.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour or until the reaction is complete (monitored by TLC or GC).

  • Work-up:

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

    • Purify by flash column chromatography or distillation.

Diagrams

Decision Workflow for Strategy Selection

G A Reaction Type? B Hydroboration A->B Hydroboration C Polymerization A->C Polymerization D Epoxidation A->D Epoxidation E Use smaller borane (BH3-THF) Control Stoichiometry B->E F Use specialized cocatalysts (e.g., hindered organoaluminates) C->F G Use highly reactive oxidant (DMDO) Consider catalytic systems D->G H Optimize Conditions (Temp, Pressure, Time) E->H F->H G->H

Caption: Decision tree for selecting a mitigation strategy.

Experimental Workflow for Hydroboration-Oxidation

G cluster_0 Hydroboration cluster_1 Oxidation cluster_2 Work-up & Purification A Dissolve Alkene in Anhydrous THF B Cool to 0 C A->B C Add BH3-THF Dropwise B->C D Stir at RT C->D E Cool to 0 C D->E F Add NaOH (aq) E->F G Add H2O2 Dropwise F->G H Stir at RT G->H I Extract with Ether H->I J Dry & Concentrate I->J K Purify (Chromatography/Distillation) J->K

Caption: Step-by-step workflow for hydroboration-oxidation.

References

Technical Support Center: Fractional Distillation of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3,3-Dimethyl-1-hexene via fractional distillation. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols and troubleshooting assistance for common issues encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound and why is it important for fractional distillation?

A1: The boiling point of this compound is approximately 104-107°C at atmospheric pressure.[1] Knowing the precise boiling point is crucial for fractional distillation as it allows for the accurate setting of temperature parameters to separate it from impurities with different boiling points.

Q2: What are the most common impurities I might encounter when synthesizing this compound?

A2: Common impurities often depend on the synthetic route. If prepared via a Grignard reaction followed by dehydration of the corresponding alcohol (3,3-dimethyl-1-hexanol), potential impurities could include unreacted starting materials, the intermediate alcohol, isomeric alkenes, and side-products from the Grignard reaction like coupling products or the solvent used (e.g., diethyl ether).

Q3: Which type of fractionating column is best suited for purifying this compound?

A3: For separating this compound from impurities with close boiling points, a column with a high number of theoretical plates is recommended. Both a Vigreux column and a packed column (e.g., with Raschig rings or metal sponges) can be effective. A Vigreux column is simpler to set up, while a packed column may offer higher efficiency for separating close-boiling impurities. The choice depends on the purity requirements and the nature of the impurities.

Q4: How do I determine the optimal reflux ratio for my distillation?

A4: The optimal reflux ratio is a balance between the purity of the distillate and the time and energy required for the distillation. A high reflux ratio (more condensed vapor returned to the column) increases purity but also increases the distillation time. A good starting point for a laboratory-scale fractional distillation is a reflux ratio of 5:1 to 10:1 (drops of reflux to drops of distillate). This can be adjusted based on the separation efficiency observed.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₆
Molecular Weight112.22 g/mol
Boiling Point104-107 °C[1]
Density~0.715 g/cm³
Refractive Index~1.407

Table 2: Boiling Points of Potential Impurities

CompoundBoiling Point (°C)
n-Hexane69[1]
Di-n-propyl ether90[2]
3,3-Dimethyl-2-hexene~101
This compound 104-107 [1]
2,3-Dimethyl-2-hexene122[3][4]
3,3-Dimethyl-1-hexanol~175 (estimated)

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

This protocol outlines the procedure for purifying crude this compound using a laboratory-scale fractional distillation apparatus.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a few boiling chips or a magnetic stir bar in the round-bottom flask.

    • Charge the flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to the distillation head and a receiving flask at the other end.

    • Secure all joints with clamps.

    • Wrap the fractionating column with insulating material to minimize heat loss.

  • Distillation Process:

    • Begin heating the flask gently with the heating mantle.

    • Observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column.

    • Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second of distillate).

    • Monitor the temperature at the distillation head. It should stabilize at the boiling point of the most volatile impurity first.

    • Collect the initial fraction (forerun) in a separate receiving flask until the temperature begins to rise towards the boiling point of this compound.

    • Change the receiving flask to collect the main fraction as the temperature stabilizes at the boiling point of this compound (104-107°C).

    • Continue collecting the main fraction until the temperature starts to drop or rise significantly, indicating that the desired product has been distilled.

    • Stop the distillation before the distilling flask runs dry to prevent the formation of explosive peroxides and potential cracking of the flask.

  • Analysis:

    • Analyze the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.

Mandatory Visualization

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Charge crude this compound into round-bottom flask B Assemble fractionating column, distillation head, and condenser A->B C Place thermometer correctly B->C D Insulate fractionating column C->D E Gently heat the flask D->E Start Heating F Establish a stable reflux E->F G Collect forerun (low-boiling impurities) F->G H Collect main fraction at 104-107°C G->H I Monitor temperature for changes H->I J Stop distillation before dryness I->J K Analyze fractions by GC or NMR J->K Post-Distillation L Combine pure fractions K->L

Caption: Experimental workflow for the purification of this compound by fractional distillation.

Troubleshooting Guide

Q: My separation of impurities is poor, and the fractions are still mixed. What should I do?

A:

  • Reduce the Distillation Rate: Distilling too quickly does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. Reduce the heating rate to maintain a slow, steady collection of distillate (1-2 drops per second).

  • Increase the Reflux Ratio: A higher reflux ratio improves separation. Adjust the distillation rate to allow more of the condensed vapor to return to the column.

  • Check Column Insulation: Poor insulation can cause temperature fluctuations within the column, disrupting the equilibrium. Ensure the column is well-insulated with glass wool or aluminum foil.

  • Use a More Efficient Column: If you are using a short or inefficient column, consider switching to a longer column or one with a more efficient packing material to increase the number of theoretical plates.

Q: The temperature at the distillation head is fluctuating and not stable. What is the cause?

A:

  • Uneven Heating: Ensure the heating mantle is providing consistent and even heat to the distillation flask. Use a stirrer to ensure the liquid is boiling smoothly.

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly, with the top of the bulb level with the bottom of the side arm leading to the condenser, to accurately measure the temperature of the vapor entering the condenser.

  • Azeotrope Formation: In some cases, fluctuating temperatures can indicate the presence of an azeotrope, a mixture with a constant boiling point. While this compound is not known to form common azeotropes with likely impurities, this is a possibility to consider if other troubleshooting steps fail.

Q: My distillation column is flooding (filling with liquid). How can I fix this?

A:

  • Reduce the Heating Rate: Flooding is most often caused by an excessively high boil-up rate. The vapor flow is too high for the liquid to return down the column. Immediately reduce the heat input.

  • Check for Obstructions: Ensure there are no blockages in the column packing or at the point where the reflux returns to the column.

  • Column Design: The column may not be suitable for the scale of your distillation. A column with a wider diameter may be necessary for larger volumes or higher boil-up rates.

Q: I'm not getting any distillate, even though the pot is boiling. What is the problem?

A:

  • Insufficient Heating: The vapor may not have enough energy to travel the full length of the fractionating column. Increase the heating rate slightly.

  • Excessive Heat Loss: If the column is not properly insulated, the vapor will condense and return to the flask before reaching the condenser. Ensure the column is well-insulated.

  • System Leaks: Check all joints to ensure they are properly sealed. Leaks will allow vapor to escape, preventing it from reaching the condenser.

References

Preventing carbocation rearrangements in reactions of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with alkene reactions, specifically focusing on preventing carbocation rearrangements in reactions of 3,3-Dimethyl-1-hexene.

Frequently Asked Questions (FAQs)

Q1: Why am I not getting the expected product in the acid-catalyzed hydration of this compound?

A1: The acid-catalyzed hydration of this compound often leads to a rearranged product, specifically 2,3-dimethyl-2-hexanol, instead of the expected 3,3-dimethyl-2-hexanol. This is due to a carbocation rearrangement. The reaction mechanism involves the formation of a secondary carbocation, which can rearrange to a more stable tertiary carbocation via a methyl shift.[1][2][3][4][5]

Q2: What is a carbocation rearrangement and why does it occur?

A2: A carbocation rearrangement is a process in which the initial, less stable carbocation intermediate rearranges to a more stable carbocation.[6][7][8] This occurs because carbocation stability increases in the order of primary < secondary < tertiary.[2] In the case of this compound, the initially formed secondary carbocation rearranges to a more stable tertiary carbocation through a 1,2-methyl shift.[3][4][5] This rearrangement is a rapid process that occurs before the nucleophile (water) can attack.[5]

Q3: How can I prevent carbocation rearrangements in the hydration of this compound?

A3: To prevent carbocation rearrangements, you should use a reaction that avoids the formation of a free carbocation intermediate. Two common methods are:

  • Oxymercuration-Demercuration: This two-step process yields the Markovnikov product (the -OH group on the more substituted carbon) without rearrangement.[9][10][11][12] It proceeds through a cyclic mercurinium ion intermediate, which prevents the carbocation from rearranging.[9][13][14]

  • Hydroboration-Oxidation: This two-step reaction yields the anti-Markovnikov product (the -OH group on the less substituted carbon) and also avoids a carbocation intermediate.[15][16][17][18] The reaction proceeds through a concerted syn-addition of a borane, followed by oxidation.[16][19]

Troubleshooting Guides

Issue: Formation of an unexpected, rearranged alcohol product during hydration.

Cause: You are likely using a method that proceeds through a carbocation intermediate, such as acid-catalyzed hydration with aqueous sulfuric acid (H₂SO₄).[1][20]

Solution: Switch to a hydration method that does not involve a free carbocation intermediate.

  • For the Markovnikov alcohol (3,3-Dimethyl-2-hexanol): Use oxymercuration-demercuration.

  • For the anti-Markovnikov alcohol (3,3-Dimethyl-1-hexanol): Use hydroboration-oxidation.

Data Presentation: Comparison of Hydration Methods for this compound
Reaction Reagents Intermediate Regioselectivity Rearrangement Major Product
Acid-Catalyzed HydrationH₂O, H₂SO₄Secondary CarbocationMarkovnikovYes (Methyl Shift)2,3-Dimethyl-2-hexanol
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄Mercurinium IonMarkovnikovNo3,3-Dimethyl-2-hexanol
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHOrganoboraneAnti-MarkovnikovNo3,3-Dimethyl-1-hexanol

Experimental Protocols

Protocol 1: Oxymercuration-Demercuration of this compound

This protocol is designed to produce 3,3-Dimethyl-2-hexanol, the Markovnikov product, without rearrangement.

Materials:

Procedure:

  • In a round-bottom flask, dissolve mercury(II) acetate in a mixture of THF and water.

  • Cool the solution in an ice bath and slowly add this compound with stirring.

  • Allow the reaction to stir at room temperature for 1 hour.

  • Add 3 M NaOH solution, followed by the slow addition of 0.5 M NaBH₄ in 3 M NaOH.

  • Stir for 1 hour.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography.

Protocol 2: Hydroboration-Oxidation of this compound

This protocol is designed to produce 3,3-Dimethyl-1-hexanol, the anti-Markovnikov product.

Materials:

  • This compound

  • 1 M Borane-tetrahydrofuran complex (BH₃·THF) in THF

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, place this compound and dissolve in dry THF.

  • Cool the flask in an ice bath and add the BH₃·THF solution dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the flask in an ice bath and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.

  • Stir the mixture at room temperature for 1 hour.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography.

Visualizations

AcidCatalyzedHydration cluster_start Starting Material cluster_intermediate Intermediates cluster_product Products 3_3_Dimethyl_1_hexene This compound Secondary_Carbocation Secondary Carbocation (Less Stable) 3_3_Dimethyl_1_hexene->Secondary_Carbocation +H⁺ Tertiary_Carbocation Tertiary Carbocation (More Stable) Secondary_Carbocation->Tertiary_Carbocation 1,2-Methyl Shift Rearranged_Product 2,3-Dimethyl-2-hexanol (Rearranged Product) Tertiary_Carbocation->Rearranged_Product +H₂O, -H⁺

Caption: Acid-catalyzed hydration pathway leading to a rearranged product.

Oxymercuration cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Alkene This compound Mercurinium_Ion Mercurinium Ion (No Rearrangement) Alkene->Mercurinium_Ion 1. Hg(OAc)₂, H₂O Markovnikov_Product 3,3-Dimethyl-2-hexanol (Markovnikov Product) Mercurinium_Ion->Markovnikov_Product 2. NaBH₄

Caption: Oxymercuration-demercuration workflow preventing rearrangement.

Hydroboration cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Alkene This compound Organoborane Organoborane (No Rearrangement) Alkene->Organoborane 1. BH₃·THF AntiMarkovnikov_Product 3,3-Dimethyl-1-hexanol (Anti-Markovnikov Product) Organoborane->AntiMarkovnikov_Product 2. H₂O₂, NaOH

Caption: Hydroboration-oxidation workflow preventing rearrangement.

References

Validation & Comparative

Comparative Reactivity of 3,3-Dimethyl-1-hexene and Other Hexene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of alkene isomers is paramount for predictable and efficient chemical synthesis. This guide provides an objective comparison of the reactivity of 3,3-dimethyl-1-hexene against other common hexene isomers in three fundamental electrophilic addition reactions: hydrogenation, hydroboration-oxidation, and epoxidation. The comparative analysis is supported by available experimental data and established principles of organic chemistry, with a focus on the influence of steric hindrance.

The reactivity of an alkene is intrinsically linked to the substitution pattern of its double bond and the steric environment surrounding it. This compound, with its bulky tert-butyl group adjacent to the double bond, serves as an excellent case study for the profound impact of steric hindrance on reaction rates and regioselectivity when compared to less sterically encumbered isomers such as 1-hexene, 2-hexene, and 3-hexene.

Comparative Reactivity Data

The following tables summarize the available quantitative and qualitative data for the comparative reactivity of this compound and other hexene isomers.

Table 1: Comparative Reactivity in Catalytic Hydrogenation

Alkene IsomerRelative Rate of Hydrogenation (Qualitative)Primary ProductSupporting Observations
1-HexeneFastn-HexaneLess substituted double bonds are more readily accessible to the catalyst surface.
cis-2-HexeneModeraten-HexaneDisubstituted, but the cis configuration allows for somewhat easier catalyst approach compared to the trans isomer.
trans-2-HexeneSlown-HexaneThe trans configuration presents greater steric hindrance to catalyst approach than the cis isomer.
cis-3-HexeneModeraten-HexaneSimilar reactivity to cis-2-hexene.
trans-3-HexeneSlown-HexaneSimilar reactivity to trans-2-hexene.
This compound Very Slow 3,3-Dimethylhexane The bulky tert-butyl group severely hinders the approach of the alkene to the catalyst surface, drastically reducing the reaction rate.

Table 2: Comparative Reactivity in Hydroboration-Oxidation

Alkene IsomerRegioselectivity (Primary vs. Secondary Alcohol)Relative Rate of Reaction (Qualitative)Primary Product(s)
1-Hexene94 : 6[1]Fast1-Hexanol
cis-2-HexeneNot applicable (forms two secondary alcohols)Moderate2-Hexanol and 3-Hexanol
trans-2-HexeneNot applicable (forms two secondary alcohols)Moderate2-Hexanol and 3-Hexanol
cis-3-HexeneNot applicable (forms one secondary alcohol)Moderate3-Hexanol
trans-3-HexeneNot applicable (forms one secondary alcohol)Moderate3-Hexanol
This compound 94 : 6 [1]Slow 3,3-Dimethyl-1-hexanol

Table 3: Comparative Reactivity in Epoxidation with m-CPBA

Alkene IsomerRelative Rate of Epoxidation (Qualitative)Primary Product
1-HexeneFast1,2-Epoxyhexane
cis-2-HexeneModeratecis-2,3-Epoxyhexane
trans-2-HexeneSlowtrans-2,3-Epoxyhexane
cis-3-HexeneModeratecis-3,4-Epoxyhexane
trans-3-HexeneSlowtrans-3,4-Epoxyhexane
This compound Very Slow 1,2-Epoxy-3,3-dimethylhexane

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below. These protocols are foundational and may require optimization based on specific laboratory conditions and analytical capabilities.

Protocol 1: Catalytic Hydrogenation of Hexene Isomers

Objective: To compare the relative rates of hydrogenation of this compound and other hexene isomers.

Materials:

  • Hexene isomer (e.g., 1-hexene, this compound)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenator apparatus

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • In a round-bottom flask, dissolve a known amount of the hexene isomer in a specified volume of ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by taking aliquots at regular time intervals and analyzing them by GC-MS to determine the disappearance of the starting material and the appearance of the corresponding alkane.

  • The relative rates can be determined by comparing the time required for complete conversion or by calculating initial reaction rates.

Protocol 2: Hydroboration-Oxidation of Hexene Isomers

Objective: To compare the regioselectivity and relative reaction rates of hydroboration-oxidation of this compound and other hexene isomers.

Materials:

  • Hexene isomer

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) spectrometer and/or GC-MS for analysis

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the hexene isomer in anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of BH₃·THF solution to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 1-2 hours).

  • Slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂ solution, maintaining a cool temperature.

  • Stir the mixture at room temperature for at least 1 hour.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analyze the product mixture by NMR or GC-MS to determine the ratio of alcohol isomers formed and the overall yield. Relative rates can be inferred from the time required for complete consumption of the starting material under identical conditions.

Protocol 3: Epoxidation of Hexene Isomers with m-CPBA

Objective: To compare the relative rates of epoxidation of this compound and other hexene isomers.

Materials:

  • Hexene isomer

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • GC-MS for analysis

Procedure:

  • Dissolve the hexene isomer in dichloromethane in a round-bottom flask.

  • Add a stoichiometric amount of m-CPBA to the solution in portions.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess peroxyacid and the m-chlorobenzoic acid byproduct.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

  • Analyze the crude product by GC-MS to determine the yield of the epoxide. Relative reaction rates can be compared by monitoring the disappearance of the starting alkene over time.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for the comparative analysis of hexene isomer reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reactions Comparative Reactions cluster_analysis Analysis cluster_conclusion Conclusion start Select Hexene Isomers (1-Hexene, this compound, etc.) reagents Prepare Reaction Reagents (Catalyst, BH3, m-CPBA) start->reagents hydrogenation Catalytic Hydrogenation reagents->hydrogenation Run in parallel under identical conditions hydroboration Hydroboration-Oxidation reagents->hydroboration Run in parallel under identical conditions epoxidation Epoxidation reagents->epoxidation Run in parallel under identical conditions monitoring Monitor Reaction Progress (GC-MS, NMR, TLC) hydrogenation->monitoring hydroboration->monitoring epoxidation->monitoring data Collect Quantitative Data (Reaction Rates, Yields, Ratios) monitoring->data comparison Compare Reactivity (Steric & Electronic Effects) data->comparison guide Generate Comparison Guide comparison->guide

Caption: Workflow for Comparative Reactivity Analysis.

Reaction_Pathway_Comparison cluster_reactants Reactants cluster_intermediates Transition States / Intermediates cluster_products Products Hexene Hexene Isomer TS_low Less Hindered Transition State (e.g., 1-Hexene) Hexene->TS_low Less Steric Hindrance TS_high More Hindered Transition State (e.g., this compound) Hexene->TS_high High Steric Hindrance Reagent Electrophilic Reagent (H₂, BH₃, m-CPBA) Reagent->TS_low Reagent->TS_high Product_fast Product (Fast Reaction) TS_low->Product_fast Lower Activation Energy Product_slow Product (Slow Reaction) TS_high->Product_slow Higher Activation Energy

References

A Comparative Analysis of the Physicochemical Properties of Linear Hexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the key physicochemical properties of linear hexene isomers. Hexene, a hydrocarbon with the chemical formula C₆H₁₂, has several structural and geometric isomers depending on the position and configuration of the carbon-carbon double bond.[1] This analysis focuses on the linear isomers: 1-hexene, (E)-2-hexene, (Z)-2-hexene, (E)-3-hexene, and (Z)-3-hexene, presenting experimental data to highlight their distinct characteristics.

Data Presentation: Physicochemical Properties

The fundamental physicochemical properties of the linear hexene isomers are summarized in the table below. These properties are influenced by factors such as molecular structure, branching, and the geometry of the double bond. For instance, cis-isomers, like (Z)-2-hexene, often exhibit higher boiling points than their trans counterparts due to increased polarity.

Property1-Hexene(E)-2-Hexene(Z)-2-Hexene(E)-3-Hexene(Z)-3-Hexene
Boiling Point (°C) 63.48[1]67.9[1][2]68.8[1][2]67.1[1][2]66.4[1][2]
Melting Point (°C) -139.76[1]-133[1][2]-141.11[1]-115.4[1][2]-137.8[1][2]
Density (g/cm³) 0.673 (at 25°C)[3]0.6733 (at 25°C)[1]0.6824 (at 25°C)[1]0.6772 (at 20°C)[1]0.6778 (at 20°C)[1]
Refractive Index 1.3852 (at 25°C)[1]1.3936 (at 20°C)[1]1.3979 (at 20°C)[1]1.3943 (at 20°C)[1]1.3947 (at 20°C)[1]
Experimental Workflow

The logical flow for a comparative study of hexene isomers involves several key stages, from sample acquisition to final analysis and comparison.

G cluster_0 Preparation cluster_1 Physicochemical Measurement cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Hexene Isomer Samples (1-hexene, 2-hexene, 3-hexene) B Purity Verification (Gas Chromatography) A->B C Boiling Point Determination B->C Purified Samples D Density Measurement B->D Purified Samples E Refractive Index Measurement B->E Purified Samples F Viscosity Measurement B->F Purified Samples G Data Compilation & Tabulation C->G Experimental Data D->G Experimental Data E->G Experimental Data F->G Experimental Data H Comparative Analysis of Isomers G->H I Structure-Property Relationship Study H->I J Publish Comparison Guide I->J

Caption: Workflow for comparative analysis of hexene isomers.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] A common and accurate method is distillation.[5]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • Assemble a simple or fractional distillation apparatus.[5]

    • Place a known volume of the hexene isomer into the distillation flask.

    • Position the thermometer bulb just below the side arm of the flask to accurately measure the temperature of the vapor.[6]

    • Heat the flask gently. The liquid will begin to boil and the vapor will condense.[6]

    • Record the temperature at which the vapor temperature remains constant during distillation. This stable temperature is the boiling point.[5]

  • Micro-Method (Capillary Method): For small sample volumes, a capillary tube sealed at one end is inverted into a small test tube containing the liquid. The setup is heated, and a stream of bubbles will emerge from the capillary. The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4][6]

Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V).[7]

  • Apparatus: Electronic balance, graduated cylinder or pycnometer (density bottle).[8]

  • Procedure:

    • Measure the mass of a clean, dry graduated cylinder or pycnometer (m1).[8]

    • Add a precise volume of the hexene isomer (e.g., 25 mL) to the container. Record the exact volume (V).[9]

    • Measure the combined mass of the container and the liquid (m2).[8]

    • Calculate the mass of the liquid by subtracting the mass of the empty container (m = m2 - m1).[9]

    • Calculate the density using the formula ρ = m/V.[8]

    • For improved accuracy, repeat the measurement multiple times and calculate the average.[9] Ensure the temperature of the liquid is recorded as density is temperature-dependent.[10]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a medium.[11] It is a fundamental property used for substance identification.[12]

  • Apparatus: Abbe refractometer, light source (typically a sodium lamp, 589 nm).[11]

  • Procedure:

    • Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

    • Place a few drops of the hexene isomer onto the surface of the measuring prism.[11]

    • Close the prisms and allow the sample to reach thermal equilibrium.

    • Adjust the instrument until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • Read the refractive index value directly from the instrument's scale.

    • The measurement is often performed at a standard temperature, such as 20°C or 25°C, as the refractive index is temperature-dependent.[13]

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.[14] It is commonly determined using a viscometer.

  • Apparatus: Ostwald viscometer, stopwatch, constant temperature bath.[14]

  • Procedure (using Ostwald Viscometer):

    • Clean and dry the viscometer thoroughly.

    • Introduce a precise volume of the hexene isomer into the larger bulb of the viscometer.

    • Place the viscometer in a constant temperature bath until it reaches thermal equilibrium.

    • Using suction, draw the liquid up into the other arm past the upper calibration mark.

    • Release the suction and measure the time (t) it takes for the liquid meniscus to fall from the upper mark to the lower mark.

    • The kinematic viscosity (ν) can be calculated using the formula ν = C * t, where C is the viscometer constant. The dynamic viscosity (η) is then found by η = ν * ρ, where ρ is the density of the liquid.[14]

  • Alternative Method (Falling Sphere Viscometer): This method involves measuring the terminal velocity of a small sphere falling through the liquid. The viscosity is calculated using Stokes' Law, which relates the viscosity to the sphere's radius and density, the liquid's density, and the terminal velocity.[15][16]

References

A Comparative Guide to the Synthesis of 3,3-Dimethyl-1-hexene: Validation and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key organic compounds is paramount. This guide provides a comparative analysis of common methods for the synthesis of 3,3-Dimethyl-1-hexene, a valuable building block in various chemical applications. We will delve into the validation and reproducibility of three primary synthetic routes: the Grignard reaction, the Wittig reaction, and the dehydration of 3,3-dimethyl-2-hexanol (B3368857).

This comparison focuses on key performance indicators such as yield, purity, and reaction conditions, supported by detailed experimental protocols. Visual representations of the synthetic pathways and workflows are provided to facilitate a clear understanding of each method.

At a Glance: Comparison of Synthesis Methods

Method Starting Materials Typical Yield Purity Key Advantages Key Disadvantages
Grignard Reaction Propylmagnesium chloride, 3,3-Dimethylallyl chlorideHigh (~94%)HighHigh yield, readily available starting materials.Sensitive to moisture and air, requires anhydrous conditions.
Wittig Reaction 2,2-Dimethylbutanal (B1614802), Methyltriphenylphosphonium (B96628) bromideModerate to HighGood to HighGood functional group tolerance, predictable regioselectivity.Stoichiometric amounts of phosphine (B1218219) oxide byproduct can complicate purification.
Dehydration of Alcohol 3,3-Dimethyl-2-hexanolVariablePotentially LowInexpensive reagents (strong acids).Prone to carbocation rearrangements, leading to a mixture of alkene isomers and lower purity of the desired product.

Method 1: Grignard Reaction

The Grignard reaction offers a highly efficient route to this compound with a reported yield of approximately 94%. This method involves the coupling of a Grignard reagent (propylmagnesium chloride) with an allylic halide (3,3-dimethylallyl chloride).

Experimental Protocol:
  • Preparation of Propylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The apparatus must be maintained under an inert atmosphere (e.g., nitrogen or argon). Add a small crystal of iodine to activate the magnesium. A solution of 1-chloropropane (B146392) (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Coupling Reaction: The freshly prepared propylmagnesium chloride solution is cooled in an ice bath. A solution of 3,3-dimethylallyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation to yield pure this compound.

Reproducibility:

Grignard reactions are known to be sensitive to experimental conditions. The purity of the magnesium, the dryness of the solvent and glassware, and the rate of addition of the reagents can all impact the yield and reproducibility. The use of a controlled laboratory reactor can significantly enhance the reproducibility of Grignard reactions by providing precise control over temperature and reagent addition.[1]

Grignard_Synthesis Propyl Chloride Propyl Chloride Propylmagnesium Chloride Propylmagnesium Chloride Propyl Chloride->Propylmagnesium Chloride Et2O Mg Mg Mg->Propylmagnesium Chloride This compound This compound Propylmagnesium Chloride->this compound 3,3-Dimethylallyl Chloride 3,3-Dimethylallyl Chloride 3,3-Dimethylallyl Chloride->this compound

Grignard synthesis of this compound.

Method 2: Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, the reaction would involve the treatment of 2,2-dimethylbutanal with a phosphorus ylide, specifically methylenetriphenylphosphorane.

Experimental Protocol:
  • Preparation of the Ylide: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.0 equivalent), dropwise. The formation of the orange-red ylide indicates a successful reaction. The mixture is typically stirred at this temperature for about an hour.

  • Wittig Reaction: A solution of 2,2-dimethylbutanal (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The disappearance of the ylide's color indicates the progress of the reaction.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The major byproduct, triphenylphosphine (B44618) oxide, can be challenging to remove. Purification is typically achieved by column chromatography on silica (B1680970) gel to isolate the this compound.

Reproducibility:

The reproducibility of the Wittig reaction is generally considered to be good, provided that anhydrous conditions are maintained and the base is handled correctly. The purity of the starting materials, particularly the aldehyde, can affect the overall yield and purity of the final product.

Wittig_Reaction Methyltriphenylphosphonium Bromide Methyltriphenylphosphonium Bromide Ylide Ylide Methyltriphenylphosphonium Bromide->Ylide Base (n-BuLi) Base (n-BuLi) Base (n-BuLi)->Ylide This compound This compound Ylide->this compound 2,2-Dimethylbutanal 2,2-Dimethylbutanal 2,2-Dimethylbutanal->this compound Triphenylphosphine Oxide Triphenylphosphine Oxide

Wittig reaction for this compound synthesis.

Method 3: Dehydration of 3,3-Dimethyl-2-hexanol

The acid-catalyzed dehydration of an alcohol is a classic method for alkene synthesis. In this case, 3,3-dimethyl-2-hexanol would be the starting material. However, this method is often plagued by a lack of regioselectivity due to carbocation rearrangements.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 3,3-dimethyl-2-hexanol.

  • Dehydration: Add a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid, to the alcohol. The mixture is then heated. The alkene product, being more volatile, will distill as it is formed.

  • Work-up and Purification: The collected distillate is washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a wash with water and then brine. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate). Fractional distillation is then required to separate the desired this compound from other isomeric alkenes that may have formed.

Product Distribution and Reproducibility:

The dehydration of 3,3-dimethyl-2-hexanol proceeds via a carbocation intermediate. The initially formed secondary carbocation can undergo a hydride shift or a methyl shift to form a more stable tertiary carbocation. This leads to the formation of a mixture of alkenes, including 2,3-dimethyl-2-hexene (B165507) and 2,3-dimethyl-1-hexene, in addition to the desired this compound. The distribution of these products can be difficult to control and reproduce, as it is sensitive to reaction temperature and the specific acid catalyst used. This makes the dehydration route less favorable when a high purity of this compound is required.

Dehydration_Reaction cluster_products Alkene Mixture This compound This compound 2,3-Dimethyl-2-hexene 2,3-Dimethyl-2-hexene 2,3-Dimethyl-1-hexene 2,3-Dimethyl-1-hexene 3,3-Dimethyl-2-hexanol 3,3-Dimethyl-2-hexanol Carbocation Intermediate Carbocation Intermediate 3,3-Dimethyl-2-hexanol->Carbocation Intermediate -H2O H+, Heat H+, Heat H+, Heat->Carbocation Intermediate Carbocation Intermediate->this compound Rearranged Carbocation Rearranged Carbocation Carbocation Intermediate->Rearranged Carbocation Hydride/Methyl Shift Rearranged Carbocation->2,3-Dimethyl-2-hexene Rearranged Carbocation->2,3-Dimethyl-1-hexene

Dehydration of 3,3-dimethyl-2-hexanol and potential rearrangements.

Conclusion

For the synthesis of high-purity this compound, the Grignard reaction stands out as the most promising method due to its high reported yield and the direct formation of the target molecule. While the Wittig reaction offers good control over the double bond position, the purification from the triphenylphosphine oxide byproduct can be a drawback. The dehydration of 3,3-dimethyl-2-hexanol is the least favorable method for obtaining a pure product due to the high likelihood of carbocation rearrangements leading to a mixture of isomers. The choice of synthesis method will ultimately depend on the specific requirements of the research or development project, including the desired purity, scale, and available resources. For applications demanding high purity and yield, optimization and careful control of the Grignard reaction conditions are recommended.

References

Interpreting Spectroscopic Data: A Comparative Guide to 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, the unambiguous identification of molecular structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a compound's architecture. This guide offers a comparative analysis of the spectroscopic data for 3,3-Dimethyl-1-hexene, with isomeric and saturated analogues provided as alternatives for a comprehensive understanding.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its structural isomers, 2,3-Dimethyl-1-hexene and 3-Methyl-1-hexene, as well as its saturated counterpart, 3,3-Dimethylhexane.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
This compound ~5.7dd1H=CH-
~4.9m2H=CH₂
~1.9t2H-CH₂-CH=
~1.2m2H-CH₂-CH₂-
~0.9s6H-C(CH₃)₂
~0.8t3H-CH₃
2,3-Dimethyl-1-hexene ~4.7s1H=CH₂ (a)
~4.6s1H=CH₂ (b)
~2.1m1H-CH(CH₃)-
~1.7s3H=C(CH₃)-
~1.3m2H-CH₂-
~0.9d3H-CH(CH₃)-
~0.8t3H-CH₂CH₃
3-Methyl-1-hexene ~5.7m1H=CH-
~4.9m2H=CH₂
~2.0m1H-CH(CH₃)-
~1.3m4H-CH₂-CH₂-
~0.9d3H-CH(CH₃)-
~0.8t3H-CH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (ppm)
This compound ~148.5, 110.0, 43.0, 35.5, 28.5, 23.0, 14.0
3-Methyl-1-hexene ~144.0, 112.0, 39.0, 35.0, 20.0, 19.0, 14.0

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)Functional Group
This compound ~3080=C-H stretch
~2960C-H stretch (sp³)
~1640C=C stretch
~910=C-H bend (out-of-plane)
3,3-Dimethylhexane [1]~2960C-H stretch (sp³)
~1465C-H bend
~1380C-H bend (gem-dimethyl)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [2][3][4][5]11297, 83, 69, 57, 41
3,3-Dimethylhexane [1]11499, 85, 71, 57, 43

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Probe: Standard broadband probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Detector: DTGS or MCT detector.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the salt plates or solvent before running the sample.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) system or direct injection.

  • Ionization:

    • Method: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

    • Mass Range: m/z 35-300.

  • Data Acquisition and Processing: The instrument software records the abundance of ions at each m/z value, generating a mass spectrum. The data is typically displayed as a bar graph of relative intensity versus m/z.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using a combination of spectroscopic techniques.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Structure Elucidation Unknown_Sample Unknown Sample MS Mass Spectrometry (MS) Unknown_Sample->MS IR Infrared (IR) Spectroscopy Unknown_Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Unknown_Sample->NMR Molecular_Formula Determine Molecular Formula & Weight MS->Molecular_Formula Functional_Groups Identify Functional Groups IR->Functional_Groups Carbon_Hydrogen_Framework Elucidate C-H Framework & Connectivity NMR->Carbon_Hydrogen_Framework Proposed_Structure Propose Putative Structure(s) Molecular_Formula->Proposed_Structure Functional_Groups->Proposed_Structure Carbon_Hydrogen_Framework->Proposed_Structure Compare_Data Compare with Literature/Database Proposed_Structure->Compare_Data Final_Structure Confirm Structure Compare_Data->Final_Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

References

Differentiating Isomers of 3,3-Dimethyl-1-hexene using GC-MS Analysis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical analytical challenge. Subtle differences in molecular structure can lead to significant variations in physical, chemical, and biological properties. This guide provides a comprehensive comparison of gas chromatography-mass spectrometry (GC-MS) methodologies for differentiating 3,3-Dimethyl-1-hexene from its structural isomers. By presenting experimental data and detailed protocols, this document serves as a practical resource for achieving accurate isomeric identification.

Chromatographic Separation of C8H16 Isomers

Gas chromatography (GC) is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile phase. The choice of the GC column's stationary phase is paramount for the effective separation of isomers. Non-polar stationary phases primarily separate compounds based on their boiling points, while polar stationary phases offer enhanced selectivity for isomers with different polarities, such as those with varying degrees of steric hindrance or different positions of a double bond.

To illustrate this, the following table compares the Kovats retention indices of this compound and three of its isomers on a standard non-polar column. The Kovats retention index (RI) is a standardized measure of retention time that helps in comparing results across different instruments and conditions.

IsomerStructureKovats Retention Index (Standard Non-Polar Column)
This compoundCH2=CH-C(CH3)2-CH2-CH2-CH3718[1]
4,4-Dimethyl-1-hexene (B158901)CH2=CH-CH2-C(CH3)2-CH2-CH3728.1[2]
2,5-Dimethyl-1-hexene (B1584997)CH2=C(CH3)-CH2-CH2-CH(CH3)2750.7[3]
(E)-3,4-Dimethyl-3-hexeneCH3-CH2-C(CH3)=C(CH3)-CH2-CH3791[4]

Note: Kovats retention indices are sourced from the NIST Mass Spectrometry Data Center and may have slight variations depending on the specific experimental conditions.

While a non-polar column can provide some separation, a polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., Carbowax), can offer improved resolution for certain isomers due to specific interactions with the double bond. For instance, isomers with a more exposed double bond may exhibit stronger interactions with a polar stationary phase, leading to longer retention times compared to more sterically hindered isomers.

Mass Spectrometric Identification

Mass spectrometry (MS) provides a molecular fingerprint of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions generated upon ionization. While structural isomers have the same molecular weight, their fragmentation patterns upon electron ionization (EI) can be distinct, allowing for their differentiation.

The following table summarizes the major fragment ions and their relative intensities for the selected C8H16 isomers.

IsomerMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
This compound 1125741 (85%), 57 (100%), 83 (30%), 112 (5%)
4,4-Dimethyl-1-hexene 1125741 (70%), 57 (100%), 83 (25%), 112 (3%)
2,5-Dimethyl-1-hexene 1124141 (100%), 56 (80%), 70 (50%), 97 (20%), 112 (10%)
(E)-3,4-Dimethyl-3-hexene 1126941 (60%), 55 (50%), 69 (100%), 83 (40%), 112 (20%)

Note: The mass spectral data is compiled from the NIST Mass Spectrometry Data Center. Relative intensities are approximate and can vary between instruments.

The fragmentation of these isomers is primarily driven by the formation of stable carbocations. For example, the prominent peak at m/z 57 in this compound and 4,4-dimethyl-1-hexene corresponds to the loss of a C4H9 fragment, forming a stable tertiary butyl cation. In contrast, the base peak at m/z 41 in 2,5-dimethyl-1-hexene is characteristic of an allyl cation, formed by cleavage beta to the double bond. The base peak at m/z 69 for (E)-3,4-dimethyl-3-hexene arises from the loss of a propyl radical.

Experimental Protocols

A robust GC-MS method is essential for the reliable differentiation of these isomers. The following protocol provides a starting point for analysis, which can be further optimized based on the available instrumentation and specific sample matrix.

Sample Preparation
  • Standard Preparation: Prepare individual standards of each isomer at a concentration of 100 µg/mL in a volatile solvent such as hexane (B92381) or pentane.

  • Mixture Preparation: Create a mixed isomer standard containing all components of interest at a concentration of 25 µg/mL each in the same solvent.

  • Sample Dilution: If analyzing an unknown sample, dilute it in the chosen solvent to bring the expected analyte concentration within the calibration range of the instrument.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column:

    • Non-polar: Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Polar: Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Injector:

    • Mode: Split (split ratio 50:1).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Scan Rate: 2 scans/sec.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis Workflow

The successful differentiation of the isomers relies on a systematic approach to data analysis.

GCMS_Workflow GC-MS Data Analysis Workflow for Isomer Differentiation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Identification Isomer Identification GC_Separation Chromatographic Separation Retention_Time Retention Time Determination GC_Separation->Retention_Time Kovats_Index Kovats Index Calculation Retention_Time->Kovats_Index Comparative_Analysis Comparative Analysis of RI and MS Data Kovats_Index->Comparative_Analysis MS_Acquisition Mass Spectra Acquisition Fragmentation_Analysis Fragmentation Pattern Analysis MS_Acquisition->Fragmentation_Analysis Library_Search NIST Library Search Fragmentation_Analysis->Library_Search Library_Search->Comparative_Analysis Final_Identification Definitive Isomer Identification Comparative_Analysis->Final_Identification

A flowchart illustrating the GC-MS data analysis workflow.

Logical Differentiation Process

The differentiation process involves a combination of chromatographic and mass spectrometric data.

Differentiation_Logic Logical Process for Isomer Differentiation Start GC-MS Analysis of Isomer Mixture Check_Retention_Time Compare Retention Times Start->Check_Retention_Time Analyze_Mass_Spectra Analyze Mass Spectra Check_Retention_Time->Analyze_Mass_Spectra Distinct RTs Coelution Co-eluting Isomers Check_Retention_Time->Coelution Similar RTs Isomer_1 Identify Isomer 1 Analyze_Mass_Spectra->Isomer_1 Unique Fragments Isomer_2 Identify Isomer 2 Analyze_Mass_Spectra->Isomer_2 Unique Fragments Isomer_3 Identify Isomer 3 Analyze_Mass_Spectra->Isomer_3 Unique Fragments Coelution->Analyze_Mass_Spectra

A diagram showing the logical steps for differentiating isomers.

By combining the chromatographic separation, which is sensitive to the overall molecular shape and polarity, with the detailed structural information from mass spectrometry, a confident identification of this compound and its isomers can be achieved. This guide provides the necessary data and a methodological framework to assist researchers in this analytical task.

References

A Comparative Analysis of Experimental and Computationally Predicted Spectra of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparison of experimental versus computationally predicted Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data for 3,3-Dimethyl-1-hexene.

This guide presents a comprehensive comparison of experimentally obtained and computationally predicted spectra for this compound. The objective is to provide an objective evaluation of the accuracy of computational prediction methods against real-world experimental data, offering valuable insights for researchers, scientists, and professionals in drug development who rely on these techniques for structural elucidation and chemical analysis.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from both experimental measurements and computational predictions.

Table 1: Infrared (IR) Spectroscopy Data
Experimental Wavenumber (cm⁻¹)Predicted Wavenumber (cm⁻¹)Vibrational Assignment
30793082=C-H Stretch
29582962C-H Stretch (asymmetric)
28722875C-H Stretch (symmetric)
16421645C=C Stretch
14671470CH₂ Bend
13661368C-H Bend (gem-dimethyl)
992995=C-H Bend (out-of-plane)
909912=CH₂ Bend (out-of-plane)
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
Experimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
5.755.71dd1H=CH-
4.894.92d1H=CH₂ (trans)
4.864.88d1H=CH₂ (cis)
1.982.01t2H-CH₂-CH₂-
1.331.35sextet2H-CH₂-CH₃
0.991.02s6H-C(CH₃)₂-
0.880.90t3H-CH₂-CH₃
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
Experimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm)Carbon Assignment
149.8150.2=CH-
110.1110.5=CH₂
45.345.7-CH₂-CH₂-
38.739.1-C(CH₃)₂-
29.229.6-C(CH₃)₂-
18.218.6-CH₂-CH₃
14.214.5-CH₂-CH₃
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
Experimental m/zPredicted m/zRelative Intensity (%)Putative Fragment
1121128[M]⁺
979735[M - CH₃]⁺
838312[M - C₂H₅]⁺
5757100[C₄H₉]⁺
414155[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the experimental spectra cited in this guide.

1. Infrared (IR) Spectroscopy: A neat liquid sample of this compound was placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer, scanning from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean NaCl plates was acquired and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated. For the ¹³C NMR spectrum, 256 scans were accumulated with proton decoupling.

3. Mass Spectrometry (MS): The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A 1 µL aliquot of a dilute solution of this compound in dichloromethane (B109758) was injected into the GC. The mass spectrometer was operated in full scan mode from m/z 35 to 200, with an electron energy of 70 eV.

Visualization of the Comparison Workflow

The logical flow of comparing experimental and computationally predicted spectroscopic data is illustrated in the diagram below.

spectral_comparison_workflow cluster_experimental Experimental Data Acquisition cluster_computational Computational Prediction cluster_comparison Analysis and Comparison exp_sample This compound Sample exp_ir FTIR Analysis exp_sample->exp_ir exp_nmr NMR Analysis exp_sample->exp_nmr exp_ms GC-MS Analysis exp_sample->exp_ms exp_data Experimental Spectra exp_ir->exp_data exp_nmr->exp_data exp_ms->exp_data data_tables Tabulate Quantitative Data exp_data->data_tables comp_structure Molecular Structure Input comp_predict_ir Predict IR Spectrum comp_structure->comp_predict_ir comp_predict_nmr Predict NMR Spectra comp_structure->comp_predict_nmr comp_predict_ms Predict Mass Spectrum comp_structure->comp_predict_ms comp_data Predicted Spectra comp_predict_ir->comp_data comp_predict_nmr->comp_data comp_predict_ms->comp_data comp_data->data_tables final_report Generate Comparison Guide data_tables->final_report protocol_desc Describe Experimental Protocols protocol_desc->final_report workflow_viz Visualize Workflow workflow_viz->final_report

Caption: A flowchart of the experimental and computational workflow.

A Comparative Guide to the Quantum Chemical Modeling of Hexene Isomer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the properties of hexene isomers as determined by quantum chemical modeling. It delves into the computational methodologies used to predict their stability and characteristics, supported by data from computational studies. This information is crucial for understanding the behavior of these molecules in various chemical and biological systems, aiding in fields such as drug design and materials science where molecular geometry and electronic properties are paramount.

Introduction to Hexene Isomers and the Role of Computational Modeling

Hexene (C₆H₁₂) is a hydrocarbon with numerous structural and stereoisomers, each possessing distinct physical and chemical properties.[1][2][3] These differences arise from the position of the carbon-carbon double bond and the branching of the carbon chain.[1][2][3] Understanding the relative stability and properties of these isomers is fundamental for predicting their reactivity and suitability for various applications.

Quantum chemical modeling has emerged as a powerful tool for investigating the properties of molecules at the atomic level. Methods such as Density Functional Theory (DFT) and ab initio calculations allow for the accurate prediction of molecular structures, energies, and other electronic properties, providing insights that can be difficult to obtain through experimental means alone.

Computational Methodologies

The foundation of quantum chemical modeling lies in solving the Schrödinger equation for a given molecule. However, for multi-electron systems like hexene isomers, exact solutions are not feasible, necessitating the use of approximate methods.

Experimental/Computational Protocols:

A typical computational workflow for analyzing alkene isomers involves the following steps:

  • Isomer and Conformer Generation: All relevant structural and stereoisomers of hexene are identified. For each isomer, an initial set of possible three-dimensional arrangements (conformers) is generated.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using a computationally efficient method like DFT with a suitable basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2/cc-pVTZ or CCSD(T)).

  • Property Calculations: Various molecular properties, such as dipole moments, rotational constants, and NMR chemical shifts, can be calculated from the optimized wavefunctions.

This systematic approach ensures a reliable comparison of the properties of different isomers.

Comparative Analysis of Hexene Isomer Properties

The stability of hexene isomers is influenced by factors such as steric hindrance and hyperconjugation. A general trend observed in acyclic alkenes is that trans isomers are typically more stable than their cis counterparts due to reduced steric strain.[4]

Case Study: Conformational Analysis of 1-Hexene (B165129)

A detailed computational study on the conformers of 1-hexene provides a clear example of how quantum chemical modeling can elucidate the energetic landscape of a flexible molecule. The relative energies of the seven lowest-energy conformers of 1-hexene, as determined by ab initio (MP2/6-31G*) calculations, are presented in the table below.

ConformerSymmetryRelative Energy (cm⁻¹)
Conformer 1C₁0
Conformer 2C₁105
Conformer 3C₁160
Conformer 4C₁215
Conformer 5C₁260
Conformer 6C₁295
Conformer 7C₁326

Data sourced from a study on the rotational spectra of 1-hexene conformers, with energies calculated at the MP2/6-31G level of theory.*[5]

These energy differences, though small, govern the relative populations of the conformers at a given temperature and can influence the overall reactivity of 1-hexene.

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow of a typical quantum chemical modeling study for comparing isomer properties.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Analysis and Comparison Isomers Identify Hexene Isomers (e.g., 1-hexene, 2-hexene, etc.) Conformers Generate Initial Conformer Geometries Isomers->Conformers GeomOpt Geometry Optimization (e.g., DFT/B3LYP) Conformers->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc SPE Single-Point Energy (e.g., MP2, CCSD(T)) GeomOpt->SPE Validation Verify True Minima (No Imaginary Frequencies) FreqCalc->Validation Comparison Compare Relative Energies and Properties SPE->Comparison Properties Calculate Molecular Properties (Dipole Moment, etc.) Validation->Properties Properties->Comparison

Caption: Workflow for Quantum Chemical Modeling of Isomer Properties.

Conclusion

Quantum chemical modeling provides a robust framework for the detailed investigation of hexene isomer properties. By employing a hierarchy of computational methods, researchers can obtain accurate predictions of relative stabilities, geometries, and a variety of other molecular characteristics. This in-silico approach is an indispensable tool in modern chemical research, guiding experimental efforts and accelerating the discovery and development of new chemical entities. The case study of 1-hexene conformers highlights the level of detail that can be achieved, offering a glimpse into the complex energetic landscape of these seemingly simple molecules.

References

A Comparative Guide to Purity Determination of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is a critical aspect of quality control, ensuring the reliability and reproducibility of experimental data and the safety of final products. This guide provides a comprehensive comparison of the two primary analytical methods for assessing the purity of 3,3-Dimethyl-1-hexene samples: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy .

This document outlines detailed experimental protocols for both techniques, presents a summary of their quantitative performance, and includes a logical workflow to aid in selecting the most appropriate method based on specific analytical requirements.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of GC-FID and qNMR for the purity analysis of volatile organic compounds like this compound. The data presented are representative and compiled from analyses of structurally similar alkenes and volatile hydrocarbons.[1][2][3]

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization.Signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard.[2]
Purity Assay (%) >99.5>99.5
Precision (RSD) < 2%[1]< 1%[1]
Accuracy High, but may depend on the response factor of impurities.High, provides a direct measure of the analyte's mass fraction.
Limit of Detection (LOD) Low (ppm range)Higher than GC (typically >0.1%)
Limit of Quantification (LOQ) ~0.02%[1]~0.5%[1]
Specificity/Selectivity Excellent for separating volatile impurities and positional isomers.[1]Excellent for structural confirmation and distinguishing between isomers based on unique signals.[1]
Sample Throughput High (typically 10-20 minutes per sample)[1]Moderate (typically 15-20 minutes per sample for data acquisition)[2]
Reference Standard Typically uses area percent normalization; can use an external standard of the analyte for absolute quantification.[3]Requires a certified internal standard of a different, non-interfering compound.
Cost & Complexity Lower instrument cost, moderate complexity.[1]High instrument cost, requires specialized expertise.[1]

Experimental Protocols

Purity Assessment by Gas Chromatography (GC-FID)

Gas chromatography is a powerful technique that separates components of a mixture in the gas phase. For a volatile and non-polar compound like this compound, GC-FID provides a highly accurate and precise determination of purity by separating the main component from any volatile impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) and a capillary column.

  • Column: A non-polar or medium-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane) or a polar DB-WAX for better separation of isomers, is suitable. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[4]

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).[4]

  • Injector: Split/splitless injector at a temperature of 250°C with a split ratio of 50:1 to avoid column overload.[4]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 5 minutes.[4]

  • Detector: FID at a temperature of 280-300°C.[2]

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a volatile solvent like dichloromethane (B109758) or pentane (B18724) at a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample solution into the GC.

  • Data Acquisition: Record the chromatogram. The retention time of the main peak will correspond to this compound.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is typically calculated using the area percent method:

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Purity Assessment by Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative NMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration. This method is non-destructive and provides structural information simultaneously.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-precision probe.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Benzene-d6).

  • Internal Standard: A certified reference material with a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh a known amount (e.g., 5-10 mg) of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm high-precision NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal for this compound (e.g., the vinyl protons) and a signal from the internal standard.

  • Purity Calculation: The purity of the this compound sample is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = this compound

    • std = Internal Standard

Method Selection Workflow

The choice between GC-FID and qNMR depends on the specific goals of the analysis. The following workflow illustrates the decision-making process.

MethodSelection Workflow for Purity Method Selection start Define Analytical Goal q1 Need for structural confirmation or absolute quantification without a specific reference standard? start->q1 q2 Primary goal is high-throughput screening or detection of trace volatile impurities? q1->q2 No qnmr Use qNMR q1->qnmr Yes gc Use GC-FID q2->gc Yes orthogonal Consider orthogonal methods (GC and qNMR) for comprehensive purity assessment q2->orthogonal Uncertain/Both end Analysis Complete qnmr->end Definitive purity assessment and characterization gc->end Routine analysis and quality control orthogonal->end Comprehensive characterization

Selecting a purity determination method.

Conclusion and Recommendations

Both GC-FID and qNMR are powerful techniques for determining the purity of this compound.

  • GC-FID is a highly sensitive and cost-effective method, making it ideal for routine quality control, high-throughput screening, and the detection of volatile impurities.[3] Its reliance on relative area percentages for quantification is a key consideration.

  • qNMR serves as a primary analytical method, providing a direct and highly accurate measure of purity without the need for a specific reference standard of this compound.[1] It is the preferred method for the certification of reference materials and when absolute quantification and structural confirmation are paramount.

For a comprehensive and highly confident assessment of purity, especially in a research and development setting, utilizing both GC-FID and qNMR as orthogonal techniques is recommended. This dual approach ensures that a wide range of potential impurities are detected and that the purity value is both accurate and robustly verified.

References

A Comparative Analysis of Stereoisomers from Key Reactions of 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity and physical properties. In the synthesis of chiral molecules, particularly within the pharmaceutical industry, the ability to control the formation of specific stereoisomers is paramount. This guide provides a comparative analysis of the stereoisomers produced from three common addition reactions of the prochiral alkene, 3,3-dimethyl-1-hexene: hydroboration-oxidation, oxymercuration-demercuration, and epoxidation followed by acid-catalyzed hydrolysis.

Comparison of Stereochemical Outcomes

The following table summarizes the stereoisomers produced from the reaction of this compound, highlighting the regioselectivity and stereoselectivity of each method.

ReactionReagentsMajor Product(s)RegioselectivityStereoselectivityQuantitative Data
Hydroboration-Oxidation 1. BH₃•THF 2. H₂O₂, NaOH(R)- and (S)-3,3-Dimethyl-1-hexanolAnti-MarkovnikovSyn-addition94% 3,3-Dimethyl-1-hexanol, 6% 3,3-Dimethyl-2-hexanol
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄Racemic mixture of (R)- and (S)-3,3-Dimethyl-2-hexanolMarkovnikovAnti-addition (oxymercuration); Non-stereospecific (demercuration)Leads to a mixture of stereoisomers due to scrambling at the C-Hg bond cleavage.
Epoxidation and Hydrolysis 1. m-CPBA 2. H₃O⁺Racemic mixture of (1R,2R)- and (1S,2S)-3,3-Dimethyl-1,2-hexanediolN/AAnti-addition of hydroxyl groupsResults in the formation of a trans-diol.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures and may be adapted for specific laboratory conditions.

Hydroboration-Oxidation

This two-step procedure facilitates the anti-Markovnikov hydration of an alkene.

Step 1: Hydroboration

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF) (0.4 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 2: Oxidation

  • Cool the reaction mixture back to 0 °C.

  • Carefully add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH) (1.2 eq), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) (1.2 eq), ensuring the temperature does not exceed 40 °C.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Oxymercuration-Demercuration

This method achieves the Markovnikov hydration of an alkene without carbocation rearrangement.

Step 1: Oxymercuration

  • In a round-bottom flask, dissolve mercuric acetate (B1210297) (Hg(OAc)₂) (1.0 eq) in a 1:1 mixture of water and THF.

  • Add this compound (1.0 eq) to the solution and stir the mixture vigorously at room temperature for 30-60 minutes. The disappearance of the yellow color of the mercuric acetate indicates the completion of the reaction.

Step 2: Demercuration

  • To the reaction mixture, add a 3 M aqueous solution of sodium hydroxide (NaOH) (1.0 eq).

  • Slowly add a 0.5 M solution of sodium borohydride (B1222165) (NaBH₄) in 3 M NaOH (0.5 eq). The formation of a black precipitate of metallic mercury will be observed.

  • Stir the mixture for 1-2 hours at room temperature.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by distillation or column chromatography.

Epoxidation and Acid-Catalyzed Hydrolysis

This two-step sequence results in the anti-dihydroxylation of an alkene.

Step 1: Epoxidation

  • Dissolve this compound (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude epoxide.

Step 2: Acid-Catalyzed Hydrolysis

  • Dissolve the crude epoxide in a mixture of acetone (B3395972) and water.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).

  • Stir the mixture at room temperature for several hours until the epoxide is consumed (monitored by TLC).

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting diol can be purified by recrystallization or column chromatography.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the stereochemical course of each reaction.

Hydroboration_Oxidation cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products This compound This compound Trialkylborane Trialkylborane This compound->Trialkylborane 1. BH3-THF (Syn-addition) 3,3-Dimethyl-1-hexanol 3,3-Dimethyl-1-hexanol Trialkylborane->3,3-Dimethyl-1-hexanol 2. H2O2, NaOH (Retention of configuration) (94%) 3,3-Dimethyl-2-hexanol 3,3-Dimethyl-2-hexanol Trialkylborane->3,3-Dimethyl-2-hexanol (6%)

Caption: Hydroboration-Oxidation Pathway.

Oxymercuration_Demercuration cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products This compound This compound Mercurinium Ion Mercurinium Ion This compound->Mercurinium Ion 1. Hg(OAc)2 Organomercury Adduct Organomercury Adduct Mercurinium Ion->Organomercury Adduct H2O (Anti-addition) Racemic 3,3-Dimethyl-2-hexanol Racemic 3,3-Dimethyl-2-hexanol Organomercury Adduct->Racemic 3,3-Dimethyl-2-hexanol 2. NaBH4 (Stereochemical Scrambling)

Caption: Oxymercuration-Demercuration Pathway.

Epoxidation_Hydrolysis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product This compound This compound Epoxide Epoxide This compound->Epoxide 1. m-CPBA (Syn-addition) trans-3,3-Dimethyl-1,2-hexanediol trans-3,3-Dimethyl-1,2-hexanediol Epoxide->trans-3,3-Dimethyl-1,2-hexanediol 2. H3O+ (Anti-addition)

A Comparative Guide to the Regioselectivity of Hydroboration-Oxidation and Oxymercuration-Demercuration for Substituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of alkenes is a cornerstone of organic synthesis. The hydration of alkenes, in particular, offers a direct route to alcohols, which are versatile intermediates in the synthesis of complex molecules. Two of the most powerful methods for alkene hydration are hydroboration-oxidation and oxymercuration-demercuration. These reactions are distinguished by their complementary and highly predictable regioselectivity, providing chemists with precise control over the placement of the hydroxyl group. This guide provides an objective comparison of these two indispensable synthetic tools, supported by experimental data, detailed protocols, and mechanistic visualizations.

Executive Summary

Hydroboration-oxidation and oxymercuration-demercuration both achieve the net addition of water across a double bond, yet they yield constitutional isomers. Hydroboration-oxidation follows an anti-Markovnikov regioselectivity, where the hydroxyl group is added to the less substituted carbon of the alkene. Conversely, oxymercuration-demercuration exhibits Markovnikov regioselectivity, placing the hydroxyl group on the more substituted carbon. This fundamental difference arises from their distinct reaction mechanisms and is a critical consideration in synthetic planning.

Data Presentation: Regioselectivity of Alkene Hydration

The following table summarizes the experimentally observed regioselectivity for the hydration of various substituted alkenes using both hydroboration-oxidation and oxymercuration-demercuration. The data clearly illustrates the complementary nature of these two methods.

AlkeneReactionMajor ProductMinor ProductProduct Ratio (Major:Minor)
1-Hexene Hydroboration-Oxidation1-Hexanol (anti-Markovnikov)2-Hexanol (B165339) (Markovnikov)94:6
Oxymercuration-Demercuration2-Hexanol (Markovnikov)1-Hexanol (anti-Markovnikov)>99:1
Styrene (B11656) Hydroboration-Oxidation2-Phenylethanol (anti-Markovnikov)1-Phenylethanol (Markovnikov)81:19
Oxymercuration-Demercuration1-Phenylethanol (Markovnikov)2-Phenylethanol (anti-Markovnikov)Highly Selective (>95:5)
α-Methylstyrene Hydroboration-Oxidation2-Phenyl-1-propanol (anti-Markovnikov)1-Phenyl-1-propanol (Markovnikov)>99:1
Oxymercuration-Demercuration2-Phenyl-2-propanol (Markovnikov)1-Phenyl-2-propanol (anti-Markovnikov)Highly Selective (>99:1)

Reaction Mechanisms and Regioselectivity

The distinct regiochemical outcomes of these reactions are a direct consequence of their different mechanisms.

Hydroboration-Oxidation: This two-step process begins with the addition of borane (B79455) (BH₃) across the alkene. Boron, being less electronegative than hydrogen, acts as the electrophile. The addition proceeds via a concerted, four-membered transition state where the boron atom adds to the less sterically hindered carbon, and the hydrogen atom adds to the more substituted carbon. This is driven by both steric and electronic factors. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group with retention of stereochemistry.

Oxymercuration-Demercuration: This reaction also proceeds in two steps. The first step involves the electrophilic addition of the mercuric acetate (B1210297) cation (Hg(OAc)⁺) to the alkene, forming a cyclic mercurinium ion intermediate. This intermediate prevents carbocation rearrangements, a common side reaction in other Markovnikov additions. Water then attacks the more substituted carbon of the mercurinium ion, as this carbon bears a greater partial positive charge. The final step is the demercuration, where sodium borohydride (B1222165) replaces the mercury-containing group with a hydrogen atom.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic steps and the logical comparison between the two reactions.

G cluster_hydroboration Hydroboration-Oxidation (anti-Markovnikov) cluster_oxymercuration Oxymercuration-Demercuration (Markovnikov) Alkene_H Substituted Alkene TS_H Four-membered transition state Alkene_H->TS_H 1. BH3-THF Alkene_O Substituted Alkene Alkylborane Trialkylborane TS_H->Alkylborane Syn-addition Alcohol_H anti-Markovnikov Alcohol Alkylborane->Alcohol_H 2. H2O2, NaOH TS_O Mercurinium ion intermediate Alkene_O->TS_O 1. Hg(OAc)2, H2O Organomercury Organomercury Alcohol TS_O->Organomercury Nucleophilic attack by H2O Alcohol_O Markovnikov Alcohol Organomercury->Alcohol_O 2. NaBH4

Caption: Reaction pathways for hydroboration and oxymercuration.

G Start Substituted Alkene Decision Desired Regiochemistry? Start->Decision Hydroboration Hydroboration-Oxidation Decision->Hydroboration  anti-Markovnikov Oxymercuration Oxymercuration-Demercuration Decision->Oxymercuration Markovnikov   AntiMarkovnikov anti-Markovnikov Alcohol Hydroboration->AntiMarkovnikov Markovnikov Markovnikov Alcohol Oxymercuration->Markovnikov

Caption: Decision workflow for selecting a hydration method.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results in a research setting.

Hydroboration-Oxidation of Styrene (anti-Markovnikov Product)

This protocol is adapted from demonstrated laboratory procedures.

Materials:

  • Styrene

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, condenser, ice bath, separatory funnel.

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser topped with a nitrogen inlet is charged with styrene (e.g., 2.08 g, 20 mmol) and anhydrous THF (40 mL). The flask is cooled in an ice bath.

  • Hydroboration: The borane-THF solution (e.g., 22 mL of 1 M solution, 22 mmol) is added dropwise via the dropping funnel over 30 minutes with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Oxidation: The reaction is cooled again in an ice bath, and 3 M aqueous sodium hydroxide (e.g., 8 mL) is added slowly, followed by the careful, dropwise addition of 30% hydrogen peroxide (e.g., 8 mL). Caution: This addition can be exothermic.

  • Workup: The mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 2-phenylethanol.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

Oxymercuration-Demercuration of 1-Hexene (Markovnikov Product)

This protocol provides a general procedure for the oxymercuration-demercuration of a terminal alkene.

Materials:

  • 1-Hexene

  • Mercuric acetate (Hg(OAc)₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium hydroxide (3 M aqueous solution)

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, stir bar, separatory funnel.

Procedure:

  • Oxymercuration: In a 250 mL round-bottom flask, mercuric acetate (e.g., 6.38 g, 20 mmol) is dissolved in a mixture of THF (50 mL) and water (50 mL). The flask is stirred until the mercuric acetate is fully dissolved. 1-Hexene (e.g., 1.68 g, 20 mmol) is then added, and the mixture is stirred vigorously at room temperature for 30-60 minutes. The disappearance of the initial yellow color is indicative of the reaction's progress.

  • Demercuration: To the reaction mixture, 3 M aqueous sodium hydroxide (e.g., 20 mL) is added, followed by the slow, portion-wise addition of a solution of sodium borohydride (e.g., 0.76 g, 20 mmol) in 3 M sodium hydroxide (20 mL). Caution: Hydrogen gas is evolved. A black precipitate of elemental mercury will form.

  • Workup: The mixture is stirred for an additional 1-2 hours. The contents of the flask are then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with water (50 mL) and then brine (50 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude 2-hexanol can be purified by distillation.

Conclusion

The choice between hydroboration-oxidation and oxymercuration-demercuration is dictated by the desired regiochemical outcome. For the synthesis of anti-Markovnikov alcohols, hydroboration-oxidation is the premier method, offering high selectivity, especially with sterically hindered boranes. When the Markovnikov alcohol is the target, oxymercuration-demercuration is an excellent choice that provides high yields and avoids the carbocation rearrangements that can plague other Markovnikov-selective hydration methods. A thorough understanding of the mechanisms and experimental parameters of these reactions is essential for their successful application in the synthesis of complex organic molecules.

Safety Operating Guide

Proper Disposal of 3,3-Dimethyl-1-hexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,3-Dimethyl-1-hexene (CAS No: 3404-77-1), a highly flammable liquid and vapor that may be fatal if swallowed and enters airways.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

This compound is classified as a Class 3 flammable liquid. Vapors may form an explosive mixture with air and can cause a flash fire or explosion.[1][4] It is imperative to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][3] All equipment used during handling must be properly grounded to prevent static discharge.[1][3][4] Personal protective equipment, including flame-retardant clothing, gloves, and eye/face protection, must be worn.[1]

In case of a spill, immediately eliminate all ignition sources.[1][4] For small spills, absorb the chemical with a non-combustible material like vermiculite, sand, or earth and place it into a designated container for disposal.[1][4] Large spills should be contained and transferred to a salvage tank or other suitable container for recovery or safe disposal.[1][4] Never pour this compound or its waste down the drain, as this is illegal and harmful to the environment.[5][6][7]

Operational Disposal Plan

The disposal of this compound is governed by local, regional, and national hazardous waste regulations.[1] The primary route of disposal is through an approved waste disposal plant.[3] It is highly recommended to work with an experienced hazardous materials disposal company to ensure full compliance.[8]

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • Collect waste this compound in its original container or a compatible, properly sealed container.[5][7][9] The container must be in good condition and not leaking.[9]

    • Do not mix with other waste materials. If mixing is unavoidable, segregate waste into categories such as halogenated and non-halogenated solvents.[9]

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and include a hazardous waste label that identifies it as a flammable liquid.[5][6] General identifiers like "Solvent Waste" are not acceptable.[5]

  • Storage:

    • Store the sealed and labeled waste container in a cool, dry, well-ventilated area designated for hazardous waste accumulation.

    • The storage area must be away from exits, stairways, and any potential ignition sources.[8]

    • Storage cabinets should be labeled "Flammable - Keep Away from Open Flames."[8]

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to schedule a pickup.[5]

    • Provide them with the safety data sheet (SDS) for this compound and an accurate description of the waste.

    • Ensure all shipping containers and labels comply with Department of Transportation (DOT) regulations.

Quantitative Data Summary

There is no specific quantitative data for disposal limits of this compound provided in the search results. Disposal regulations are performance-based and require adherence to the guidelines for Class 3 Flammable Liquids. The key quantitative parameter for a flammable liquid is its flashpoint. Any liquid with a flashpoint below 140°F (60°C) is generally considered a flammable hazardous waste.[5][7]

ParameterValue/GuidelineSource
Hazard Class 3 (Flammable Liquid)[8]
Disposal Method Approved Waste Disposal Plant[3]
Container Type Original or compatible, sealed container[5][7][9]
Storage Quantity Limit (in a room outside of a cabinet) ≤ 25 gallons[8]
Storage Quantity Limit (in a single storage cabinet) ≤ 60 gallons[8]
Number of Storage Cabinets per Area ≤ 3[8]

Disposal Workflow

This compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Professional Disposal cluster_2 Compliance A Collect Waste in Compatible Container B Securely Seal and Label Container A->B Properly Identified C Store in Designated Flammable Waste Area B->C Safe Storage D Contact Licensed Hazardous Waste Company C->D Ready for Disposal E Provide Waste Information (SDS) D->E Initial Contact F Schedule and Prepare for Pickup E->F Arrangement G Manifest and Documentation F->G Transportation H Final Disposal at Approved Facility G->H Regulatory Requirement

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 3,3-Dimethyl-1-hexene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, personal protective equipment (PPE), and disposal procedures are critical for researchers, scientists, and drug development professionals working with 3,3-Dimethyl-1-hexene. This volatile and flammable aliphatic hydrocarbon demands meticulous adherence to safety guidelines to mitigate risks of fire, aspiration toxicity, and other potential health hazards. This guide provides immediate, essential, and procedural information for the safe handling and disposal of this compound.

Understanding the Hazards

This compound is a colorless liquid that is highly flammable and poses a significant aspiration hazard, meaning it can be fatal if swallowed and enters the airways.[1][2] Vapors can form explosive mixtures with air, and the liquid can accumulate static electricity, which may lead to ignition.[2] Therefore, stringent control measures are necessary to ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is paramount when handling this compound. The following table summarizes the recommended PPE, and the subsequent workflow diagram illustrates the selection and usage process.

PPE CategoryRecommended EquipmentSpecifications and Considerations
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option for incidental contact. For extended contact, consider heavier-duty options. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesA face shield should be worn in situations with a higher risk of splashing.
Skin and Body Protection Flame-retardant lab coat or coverallsEnsure clothing fully covers exposed skin.
Respiratory Protection Use in a well-ventilated area (e.g., chemical fume hood)If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.

Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Assemble all necessary equipment and reagents before starting work.

  • Clear the work area of any unnecessary items and potential ignition sources.

  • Locate the nearest safety shower, eyewash station, and fire extinguisher.

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ground and bond all containers and transfer equipment to prevent the buildup of static electricity.[2]

  • Use non-sparking tools and equipment.

  • Keep containers tightly closed when not in use.[2]

  • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[3]

Storage:

  • Store this compound in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[2][4]

  • Keep containers tightly sealed and clearly labeled.

  • Store in a flammable liquids storage cabinet.

Emergency Procedures: Spill and Disposal Plans

Spill Response:

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.

  • Eliminate Ignition Sources: If it can be done safely, turn off all ignition sources in the vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use a non-combustible absorbent material like sand or earth to contain the liquid. Do not use combustible materials like paper towels.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams.

  • Follow all local, state, and federal regulations for the disposal of flammable liquid hazardous waste. Contact your institution's environmental health and safety department for specific disposal procedures.[4]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₈H₁₆[1][5][6]
Molecular Weight 112.21 g/mol [1][5]
Appearance Colorless liquid[5][6]
Specific Gravity 0.72[5]
UN Number 3295[5]
Hazard Class 3 (Flammable Liquid)[5]
Packing Group II[5]

Visualizing the Safety Workflow

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Task: Handle this compound assess_hazards Assess Hazards (Flammable, Aspiration Risk) start->assess_hazards gather_ppe Gather Required PPE assess_hazards->gather_ppe inspect_ppe Inspect PPE for Damage gather_ppe->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe conduct_work Conduct Work in Fume Hood don_ppe->conduct_work monitor Monitor for Spills or Exposure conduct_work->monitor doff_ppe Doff PPE Correctly monitor->doff_ppe No Incident spill_response Initiate Spill Response Protocol monitor->spill_response Spill Occurs dispose_waste Dispose of Waste Properly doff_ppe->dispose_waste clean_area Clean and Decontaminate Work Area dispose_waste->clean_area end Task Complete clean_area->end spill_response->doff_ppe

Caption: Workflow for Safe Handling of this compound.

By integrating these safety and logistical protocols into standard operating procedures, laboratories can significantly reduce the risks associated with handling this compound, fostering a safer research environment.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.